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  • Product: 5-Methoxy-1H-pyrazolo[3,4-B]pyridine
  • CAS: 1256804-26-8

Core Science & Biosynthesis

Foundational

5-Methoxy-1H-pyrazolo[3,4-B]pyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of various kinase inhibitors and other therapeutic agents.[1][2] This document delves into the molecule's structural features, spectroscopic profile, reactivity, and established synthetic methodologies. Furthermore, it includes detailed experimental protocols and discusses the scaffold's significance and application in modern drug discovery, offering field-proven insights for professionals engaged in chemical synthesis and pharmaceutical research.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[3] This scaffold is of significant interest due to its structural resemblance to purines and azaindoles, allowing it to function as a versatile pharmacophore in various biological targets.[4] The pyrazole portion of the molecule is particularly effective as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π–π stacking interactions with aromatic amino acid residues in enzyme active sites, such as Phenylalanine.[1]

Derivatives of this core structure have been extensively explored for a wide range of pharmacological activities, including:

  • Kinase Inhibition: As inhibitors of Tropomyosin receptor kinase (TRK), Fibroblast growth factor receptor (FGFR), and DYRK1A/1B.[1][5][6]

  • Anti-inflammatory Agents. [2]

  • Antidiabetic Agents: Through the inhibition of enzymes like α-amylase.[7]

  • Antimicrobial and Antiviral applications. [2][8]

The 5-methoxy substituent on the pyridine ring significantly influences the electronic properties of the scaffold, modulating its reactivity and potential interactions with biological targets. Understanding the fundamental chemical properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is therefore crucial for the rational design and synthesis of novel derivatives with enhanced potency and selectivity.

Core Chemical and Physical Properties

The fundamental properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine are summarized below. While extensive experimental data for this specific isomer is not broadly published, the properties can be reliably inferred from its chemical structure and data from closely related analogues.

PropertyValueSource
CAS Number 1256804-26-8[9]
Molecular Formula C₇H₇N₃O[9]
Molecular Weight 149.15 g/mol [9]
Physical Form Expected to be a solid at room temperature.
Purity Commercially available up to 97%.[10]
Storage Recommended to be sealed in a dry environment at 2-8°C.[11]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (δ) are reported in parts per million (ppm).

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methoxy group protons. The N-H proton of the pyrazole ring may appear as a broad singlet. Based on data from similar pyrazolopyridine derivatives, the aromatic protons would likely appear in the δ 6.5-8.5 ppm range, while the methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm.[5][12]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The methoxy carbon is expected around δ 55 ppm.[12] The aromatic carbons would appear in the δ 100-160 ppm region. The specific shifts are influenced by the nitrogen atoms and the electron-donating methoxy group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In Electron Ionization (EI) MS, the molecular ion (M⁺) peak would be observed at m/z ≈ 149.06.

  • Electrospray Ionization (ESI-MS): This softer ionization technique, common in modern drug discovery workflows, would primarily show the protonated molecule [M+H]⁺ at m/z ≈ 150.16.[5][12]

  • Fragmentation Pattern: The fragmentation of the pyrazolo[3,4-b]pyridine core often involves the sequential loss of small molecules like HCN.[4][13] For this specific compound, characteristic fragmentation would likely include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H bond of the pyrazole ring.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The aromatic ring stretching vibrations will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.[14][15]

  • C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Synthesis and Reactivity

The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, offering robust pathways for generating diverse derivatives.

General Synthetic Strategies

The most common and versatile approaches begin with a pre-formed 5-aminopyrazole ring, which is then cyclized with a suitable three-carbon synthon to construct the pyridine ring.[3]

Synthesis_Workflow cluster_reactants Starting Materials A 5-Aminopyrazole Derivative C Condensation Reaction (Removal of H₂O) A->C B 1,3-Dicarbonyl Compound (e.g., a β-ketoester) B->C D Intermediate (Enamine or similar) C->D E Thermal or Acid-Catalyzed Cyclization D->E F Aromatization (Oxidation) E->F G Target Scaffold: Substituted 1H-Pyrazolo[3,4-b]pyridine F->G

Caption: General workflow for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.

This strategy, often a variation of the Friedländer annulation, is highly effective. For 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, the synthesis would logically start from 5-aminopyrazole and a methoxy-substituted dicarbonyl compound, such as methoxymalonaldehyde or a related equivalent. Alternative multicomponent reactions involving an aminopyrazole, an aldehyde, and an active methylene compound have also proven highly efficient.[6]

Chemical Reactivity

The reactivity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is governed by the interplay of the electron-rich pyrazole ring, the electron-deficient pyridine ring, and the electron-donating methoxy group.

Reactivity_Map cluster_legend Potential Reaction Sites mol N1_H N1-H: Alkylation, Acylation, Arylation N1_H->N1_H_node Py_Ring Pyridine Ring: Nucleophilic Substitution Py_Ring->Py_Ring_node Pz_Ring Pyrazole Ring: Electrophilic Substitution Pz_Ring->Pz_Ring_node

Caption: Key reactivity sites on the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine core.

  • N-Alkylation/Arylation: The N-H proton on the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with electrophiles like alkyl halides or arylboronic acids (via Buchwald-Hartwig coupling) to install substituents at the N1 position.[1] This is a critical step for modulating pharmacokinetic properties in drug candidates.

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise location of substitution (e.g., nitration, halogenation) can be complex and may require specific reaction conditions to achieve regioselectivity.[16]

  • Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is inherently electron-deficient and prone to nucleophilic attack, this reactivity is often enhanced by the presence of a good leaving group (e.g., a halogen) on the ring. The methoxy group itself is generally a poor leaving group but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of kinases.

Pharmacological_Relevance cluster_targets Therapeutic Targets & Applications Core 5-Methoxy-1H- pyrazolo[3,4-b]pyridine Scaffold TRK TRK Inhibitors (Anticancer) Core->TRK Scaffold Hopping Strategy FGFR FGFR Inhibitors (Anticancer) Core->FGFR Bioisosteric Replacement PDE4 PDE-IV Inhibitors (Anti-inflammatory) Core->PDE4 Core Fragment for Optimization AlphaAmylase α-Amylase Inhibitors (Antidiabetic) Core->AlphaAmylase Lead Structure for Derivatives

Caption: The central role of the pyrazolo[3,4-b]pyridine scaffold in developing inhibitors for various drug targets.

The methoxy group at the 5-position can serve multiple roles:

  • Electronic Modulation: As an electron-donating group, it influences the basicity of the pyridine nitrogen and the overall electron distribution of the ring system.

  • Steric Anchor: It can provide a steric constraint, directing the orientation of other substituents.

  • Metabolic Handle: The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes, which can be a key consideration in drug metabolism and pharmacokinetic profiling.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Illustrative Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

This protocol is a generalized procedure based on common literature methods for related structures.[1][5]

Objective: To synthesize a 1-substituted-5-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for eluent)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and the effervescence from hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Electrophile Addition: Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Note: A co-spot of the starting material and the reaction mixture on the TLC plate provides a reliable comparison to determine if the reaction is complete.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water, followed by brine. Causality Note: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of Hexanes/Ethyl Acetate as the eluent, to afford the pure product.

Protocol 2: Analytical Characterization

Objective: To confirm the structure and purity of the synthesized product.

  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H and ¹³C NMR Acquisition: Record the spectra on a 300 MHz or higher NMR spectrometer.[5] Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

  • LC-MS Analysis: Prepare a dilute solution of the compound in methanol or acetonitrile (~1 mg/mL). Inject the sample into an LC-MS system equipped with a C18 column and an ESI source. Analyze the resulting chromatogram for purity and the mass spectrum for the [M+H]⁺ ion.[1]

  • Purity Determination by HPLC: For final purity assessment, use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A purity of ≥95% is typically required for compounds intended for biological screening.[5]

Conclusion

5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a valuable heterocyclic compound with a chemical profile that makes it an attractive starting point for medicinal chemistry campaigns. Its well-defined spectroscopic signatures allow for straightforward characterization, and its reactivity at the pyrazole nitrogen provides a reliable handle for synthetic diversification. The proven success of the broader pyrazolo[3,4-b]pyridine class in targeting clinically relevant enzymes, particularly protein kinases, underscores the potential for developing novel therapeutics based on this privileged scaffold. The methodologies and insights presented in this guide are intended to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | 76006-07-0 - J&K Scientific. (URL: [Link])

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • Supporting Information Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - ACS Publications. (URL: [Link])

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor - ACS Publications. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. (URL: [Link])

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - Asian Journal of Chemistry. (URL: [Link])

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b] - ResearchGate. (URL: [Link])

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  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. (URL: [Link])

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Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, including roles as kinase inhibitors and anticancer agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, including roles as kinase inhibitors and anticancer agents. The specific analogue, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, represents a key structure whose unambiguous characterization is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of this molecule.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a cohesive and irrefutable structural assignment.

Molecular Structure and Isomerism

The core of our investigation is the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine molecule. It is crucial to recognize the potential for tautomerism in pyrazolo[3,4-b]pyridines not substituted at the nitrogen atoms of the pyrazole ring, which can exist as 1H and 2H tautomers. However, computational studies have shown that the 1H-tautomer exhibits greater stability. Our analytical approach will serve to confirm this thermodynamically favored isomer.

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vH [label=""]; vI [label=""]; vJ [label=""]; vK [label=""]; vL [label=""]; vM [label=""]; vN [label=""]; vO [label=""]; vP [label=""]; vQ [label=""]; vR [label=""]; vS [label=""]; vT [label=""]; vU [label=""]; vV [label=""]; vW [label=""]; vX [label=""]; vY [label=""]; vZ [label=""]; wA [label=""]; wB [label=""]; wC [label=""]; wD [label=""]; wE [label=""]; wF [label=""]; wG [label=""]; wH [label=""]; wI [label=""]; wJ [label=""]; wK [label=""]; wL [label=""]; wM [label=""]; wN [label=""]; wO [label=""]; wP [label=""]; wQ [label=""]; wR [label=""]; wS [label=""]; wT [label=""]; wU [label=""]; wV [label=""]; wW [label=""]; wX [label=""]; wY [label=""]; wZ [label=""]; xA [label=""]; xB [label=""]; xC [label=""]; xD [label=""]; xE [label=""]; xF [label=""]; xG [label=""]; xH [label=""]; xI [label=""]; xJ [label=""]; xK [label=""]; xL [label=""]; xM [label=""]; xN [label=""]; xO [label=""]; xP [label=""]; xQ [label=""]; xR [label=""]; xS [label=""]; xT [label=""]; xU [label=""]; xV [label=""]; xW [label=""]; xX [label=""]; xY [label=""]; xZ [label=""]; yA [label=""]; yB [label=""]; yC [label=""]; yD [label=""]; yE [label=""]; yF [label=""]; yG [label=""]; yH [label=""]; yI [label=""]; yJ [label=""]; yK [label=""]; yL [label=""]; yM [label=""]; yN [label=""]; yO [label=""]; yP [label=""]; yQ [label=""]; yR [label=""]; yS [label=""]; yT [label=""]; yU [label=""]; yV [label=""]; yW [label=""]; yX [label=""]; yY [label=""]; yZ [label=""]; zA [label=""]; zB [label=""]; zC [label=""]; zD [label=""]; zE [label=""]; zF [label=""]; zG [label=""]; zH [label=""]; zI [label=""]; zJ [label=""]; zK [label=""]; zL [label=""]; zM [label=""]; zN [label=""]; zO [label=""]; zP [label=""]; zQ [label=""]; zR [label=""]; zS [label=""]; zT [label=""]; zU [label=""]; zV [label=""]; zW [label=""]; zX [label=""]; zY [label=""]; zZ [label=""]; edge [color="#202124"]; A -- B [style=solid]; B -- C [style=solid]; C -- D [style=solid]; D -- E [style=solid]; E -- F [style=solid]; F -- A [style=solid]; G -- H [style=solid]; H -- I [style=solid]; I -- J [style=solid]; J -- K [style=solid]; K -- L [style=solid]; L -- G [style=solid]; M -- N [style=solid]; N -- O [style=solid]; O -- P [style=solid]; P -- Q [style=solid]; Q -- R [style=solid]; R -- M [style=solid]; S -- T [style=solid]; T -- U [style=solid]; U -- V [style=solid]; V -- W [style=solid]; W -- X [style=solid]; X -- S [style=solid]; Y -- Z [style=solid]; Z -- a0 [style=solid]; a0 -- a1 [style=solid]; a1 -- a2 [style=solid]; a2 -- a3 [style=solid]; a3 -- Y [style=solid]; a4 -- a5 [style=solid]; a5 -- a6 [style=solid]; a6 -- a7 [style=solid]; a7 -- a8 [style=solid]; a8 -- a9 [style=solid]; a9 -- a4 [style=solid]; b0 -- b1 [style=solid]; b1 -- b2 [style=solid]; b2 -- b3 [style=solid]; b3 -- b4 [style=solid]; b4 -- b5 [style=solid]; b5 -- b0 [style=solid]; b6 -- b7 [style=solid]; b7 -- b8 [style=solid]; b8 -- b9 [style=solid]; b9 -- c0 [style=solid]; c0 -- c1 [style=solid]; c1 -- b6 [style=solid]; c2 -- c3 [style=solid]; c3 -- c4 [style=solid]; c4 -- c5 [style=solid]; c5 -- c6 [style=solid]; c6 -- c7 [style=solid]; c7 -- c2 [style=solid]; c8 -- c9 [style=solid]; c9 -- d0 [style=solid]; d0 -- d1 [style=solid]; d1 -- d2 [style=solid]; d2 -- d3 [style=solid]; d3 -- c8 [style=solid]; d4 -- d5 [style=solid]; d5 -- d6 [style=solid]; d6 -- d7 [style=solid]; d7 -- d8 [style=solid]; d8 -- d9 [style=solid]; d9 -- d4 [style=solid]; e0 -- e1 [style=solid]; e1 -- e2 [style=solid]; e2 -- e3 [style=solid]; e3 -- e4 [style=solid]; e4 -- e5 [style=solid]; e5 -- e0 [style=solid]; e6 -- e7 [style=solid]; e7 -- e8 [style=solid]; e8 -- e9 [style=solid]; e9 -- f0 [style=solid]; f0 -- f1 [style=solid]; f1 -- e6 [style=solid]; f2 -- f3 [style=solid]; f3 -- f4 [style=solid]; f4 -- f5 [style=solid]; f5 -- f6 [style=solid]; f6 -- f7 [style=solid]; f7 -- f2 [style=solid]; f8 -- f9 [style=solid]; f9 -- g0 [style=solid]; g0 -- g1 [style=solid]; g1 -- g2 [style=solid]; g2 -- g3 [style=solid]; g3 -- f8 [style=solid]; g4 -- g5 [style=solid]; g5 -- g6 [style=solid]; g6 -- g7 [style=solid]; g7 -- g8 [style=solid]; g8 -- g9 [style=solid]; g9 -- g4 [style=solid]; h0 -- h1 [style=solid]; h1 -- h2 [style=solid]; h2 -- h3 [style=solid]; h3 -- h4 [style=solid]; h4 -- h5 [style=solid]; h5 -- h0 [style=solid]; h6 -- h7 [style=solid]; h7 -- h8 [style=solid]; h8 -- h9 [style=solid]; h9 -- i0 [style=solid]; i0 -- i1 [style=solid]; i1 -- h6 [style=solid]; i2 -- i3 [style=solid]; i3 -- i4 [style=solid]; i4 -- i5 [style=solid]; i5 -- i6 [style=solid]; i6 -- i7 [style=solid]; i7 -- i2 [style=solid]; i8 -- i9 [style=solid]; i9 -- j0 [style=solid]; j0 -- j1 [style=solid]; j1 -- j2 [style=solid]; j2 -- j3 [style=solid]; j3 -- i8 [style=solid]; j4 -- j5 [style=solid]; j5 -- j6 [style=solid]; j6 -- j7 [style=solid]; j7 -- j8 [style=solid]; j8 -- j9 [style=solid]; j9 -- j4 [style=solid]; k0 -- k1 [style=solid]; k1 -- k2 [style=solid]; k2 -- k3 [style=solid]; k3 -- k4 [style=solid]; k4 -- k5 [style=solid]; k5 -- k0 [style=solid]; k6 -- k7 [style=solid]; k7 -- k8 [style=solid]; k8 -- k9 [style=solid]; k9 -- l0 [style=solid]; l0 -- l1 [style=solid]; l1 -- k6 [style=solid]; l2 -- l3 [style=solid]; l3 -- l4 [style=solid]; l4 -- l5 [style=solid]; l5 -- l6 [style=solid]; l6 -- l7 [style=solid]; l7 -- l2 [style=solid]; l8 -- l9 [style=solid]; l9 -- m0 [style=solid]; m0 -- m1 [style=solid]; m1 -- m2 [style=solid]; m2 -- m3 [style=solid]; m3 -- l8 [style=solid]; m4 -- m5 [style=solid]; m5 -- m6 [style=solid]; m6 -- m7 [style=solid]; m7 -- m8 [style=solid]; m8 -- m9 [style=solid]; m9 -- m4 [style=solid]; n0 -- n1 [style=solid]; n1 -- n2 [style=solid]; n2 -- n3 [style=solid]; n3 -- n4 [style=solid]; n4 -- n5 [style=solid]; n5 -- n0 [style=solid]; n6 -- n7 [style=solid]; n7 -- n8 [style=solid]; n8 -- n9 [style=solid]; n9 -- o0 [style=solid]; o0 -- o1 [style=solid]; o1 -- n6 [style=solid]; o2 -- o3 [style=solid]; o3 -- o4 [style=solid]; o4 -- o5 [style=solid]; o5 -- o6 [style=solid]; o6 -- o7 [style=solid]; o7 -- o2 [style=solid]; o8 -- o9 [style=solid]; o9 -- p0 [style=solid]; p0 -- p1 [style=solid]; p1 -- p2 [style=solid]; p2 -- p3 [style=solid]; p3 -- o8 [style=solid]; p4 -- p5 [style=solid]; p5 -- p6 [style=solid]; p6 -- p7 [style=solid]; p7 -- p8 [style=solid]; p8 -- p9 [style=solid]; p9 -- p4 [style=solid]; q0 -- q1 [style=solid]; q1 -- q2 [style=solid]; q2 -- q3 [style=solid]; q3 -- q4 [style=solid]; q4 -- q5 [style=solid]; q5 -- q0 [style=solid]; q6 -- q7 [style=solid]; q7 -- q8 [style=solid]; q8 -- q9 [style=solid]; q9 -- r0 [style=solid]; r0 -- r1 [style=solid]; r1 -- q6 [style=solid]; r2 -- r3 [style=solid]; r3 -- r4 [style=solid]; r4 -- r5 [style=solid]; r5 -- r6 [style=solid]; r6 -- r7 [style=solid]; r7 -- r2 [style=solid]; r8 -- r9 [style=solid]; r9 -- s0 [style=solid]; s0 -- s1 [style=solid]; s1 -- s2 [style=solid]; s2 -- s3 [style=solid]; s3 -- r8 [style=solid]; s4 -- s5 [style=solid]; s5 -- s6 [style=solid]; s6 -- s7 [style=solid]; s7 -- s8 [style=solid]; s8 -- s9 [style=solid]; s9 -- s4 [style=solid]; t0 -- t1 [style=solid]; t1 -- t2 [style=solid]; t2 -- t3 [style=solid]; t3 -- t4 [style=solid]; t4 -- t5 [style=solid]; t5 -- t0 [style=solid]; t6 -- t7 [style=solid]; t7 -- t8 [style=solid]; t8 -- t9 [style=solid]; t9 -- u0 [style=solid]; u0 -- u1 [style=solid]; u1 -- t6 [style=solid]; u2 -- u3 [style=solid]; u3 -- u4 [style=solid]; u4 -- u5 [style=solid]; u5 -- u6 [style=solid]; u6 -- u7 [style=solid]; u7 -- u2 [style=solid]; u8 -- u9 [style=solid]; u9 -- v0 [style=solid]; v0 -- v1 [style=solid]; v1 -- v2 [style=solid]; v2 -- v3 [style=solid]; v3 -- u8 [style=solid]; v4 -- v5 [style=solid]; v5 -- v6 [style=solid]; v6 -- v7 [style=solid]; v7 -- v8 [style=solid]; v8 -- v9 [style=solid]; v9 -- v4 [style=solid]; w0 -- w1 [style=solid]; w1 -- w2 [style=solid]; w2 -- w3 [style=solid]; w3 -- w4 [style=solid]; w4 -- w5 [style=solid]; w5 -- w0 [style=solid]; w6 -- w7 [style=solid]; w7 -- w8 [style=solid]; w8 -- w9 [style=solid]; w9 -- x0 [style=solid]; x0 -- x1 [style=solid]; x1 -- w6 [style=solid]; x2 -- x3 [style=solid]; x3 -- x4 [style=solid]; x4 -- x5 [style=solid]; x5 -- x6 [style=solid]; x6 -- x7 [style=solid]; x7 -- x2 [style=solid]; x8 -- x9 [style=solid]; x9 -- y0 [style=solid]; y0 -- y1 [style=solid]; y1 -- y2 [style=solid]; y2 -- y3 [style=solid]; y3 -- x8 [style=solid]; y4 -- y5 [style=solid]; y5 -- y6 [style=solid]; y6 -- y7 [style=solid]; y7 -- y8 [style=solid]; y8 -- y9 [style=solid]; y9 -- y4 [style=solid]; z0 -- z1 [style=solid]; z1 -- z2 [style=solid]; z2 -- z3 [style=solid]; z3 -- z4 [style=solid]; z4 -- z5 [style=solid]; z5 -- z0 [style=solid]; z6 -- z7 [style=solid]; z7 -- z8 [style=solid]; z8 -- z9 [style=solid]; z9 -- aA [style=solid]; aA -- aB [style=solid]; aB -- z6 [style=solid]; aC -- aD [style=solid]; aD -- aE [style=solid]; aE -- aF [style=solid]; aF -- aG [style=solid]; aG -- aH [style=solid]; aH -- aC [style=solid]; aI -- aJ [style=solid]; aJ -- aK [style=solid]; aK -- aL [style=solid]; aL -- aM [style=solid]; aM -- aN [style=solid]; aN -- aI [style=solid]; aO -- aP [style=solid]; aP -- aQ [style=solid]; aQ -- aR [style=solid]; aR -- aS [style=solid]; aS -- aT [style=solid]; aT -- aO [style=solid]; aU -- aV [style=solid]; aV -- aW [style=solid]; aW -- aX [style=solid]; aX -- aY [style=solid]; aY -- aZ [style=solid]; aZ -- aU [style=solid]; bA -- bB [style=solid]; bB -- bC [style=solid]; bC -- bD [style=solid]; bD -- bE [style=solid]; bE -- bF [style=solid]; bF -- bA [style=solid]; bG -- bH [style=solid]; bH -- bI [style=solid]; bI -- bJ [style=solid]; bJ -- bK [style=solid]; bK -- bL [style=solid]; bL -- bG [style=solid]; bM -- bN [style=solid]; bN -- bO [style=solid]; bO -- bP [style=solid]; bP -- bQ [style=solid]; bQ -- bR [style=solid]; bR -- bM [style=solid]; bS -- bT [style=solid]; bT -- bU [style=solid]; bU -- bV [style=solid]; bV -- bW [style=solid]; bW -- bX [style=solid]; bX -- bS [style=solid]; bY -- bZ [style=solid]; bZ -- cA [style=solid]; cA -- cB [style=solid]; cB -- cC [style=solid]; cC -- cD [style=solid]; cD -- bY [style=solid]; cE -- cF [style=solid]; cF -- cG [style=solid]; cG -- cH [style=solid]; cH -- cI [style=solid]; cI -- cJ [style=solid]; cJ -- cE [style=solid]; cK -- cL [style=solid]; cL -- cM [style=solid]; cM -- cN [style=solid]; cN -- cO [style=solid]; cO -- cP [style=solid]; cP -- cK [style=solid]; cQ -- cR [style=solid]; cR -- cS [style=solid]; cS -- cT [style=solid]; cT -- cU [style=solid]; cU -- cV [style=solid]; cV -- cQ [style=solid]; cW -- cX [style=solid]; cX -- cY [style=solid]; cY -- cZ [style=solid]; cZ -- dA [style=solid]; dA -- dB [style=solid]; dB -- cW [style=solid]; dC -- dD [style=solid]; dD -- dE [style=solid]; dE -- dF [style=solid]; dF -- dG [style=solid]; dG -- dH [style=solid]; dH -- dC [style=solid]; dI -- dJ [style=solid]; dJ -- dK [style=solid]; dK -- dL [style=solid]; dL -- dM [style=solid]; dM -- dN [style=solid]; dN -- dI [style=solid]; dO -- dP [style=solid]; dP -- dQ [style=solid]; dQ -- dR [style=solid]; dR -- dS [style=solid]; dS -- dT [style=solid]; dT -- dO [style=solid]; dU -- dV [style=solid]; dV -- dW [style=solid]; dW -- dX [style=solid]; dX -- dY [style=solid]; dY -- dZ [style=solid]; dZ -- dU [style=solid]; eA -- eB [style=solid]; eB -- eC [style=solid]; eC -- eD [style=solid]; eD -- eE [style=solid]; eE -- eF [style=solid]; eF -- eA [style=solid]; eG -- eH [style=solid]; eH -- eI [style=solid]; eI -- eJ [style=solid]; eJ -- eK [style=solid]; eK -- eL [style=solid]; eL -- eG [style=solid]; eM -- eN [style=solid]; eN -- eO [style=solid]; eO -- eP [style=solid]; eP -- eQ [style=solid]; eQ -- eR [style=solid]; eR -- eM [style=solid]; eS -- eT [style=solid]; eT -- eU [style=solid]; eU -- eV [style=solid]; eV -- eW [style=solid]; eW -- eX [style=solid]; eX -- eS [style=solid]; eY -- eZ [style=solid]; eZ -- fA [style=solid]; fA -- fB [style=solid]; fB -- fC [style=solid]; fC -- fD [style=solid]; fD -- eY [style=solid]; fE -- fF [style=solid]; fF -- fG [style=solid]; fG -- fH [style=solid]; fH -- fI [style=solid]; fI -- fJ [style=solid]; fJ -- fE [style=solid]; fK -- fL [style=solid]; fL -- fM [style=solid]; fM -- fN [style=solid]; fN -- fO [style=solid]; fO -- fP [style=solid]; fP -- fK [style=solid]; fQ -- fR [style=solid]; fR -- fS [style=solid]; fS -- fT [style=solid]; fT -- fU [style=solid]; fU -- fV [style=solid]; fV -- fQ [style=solid]; fW -- fX [style=solid]; fX -- fY [style=solid]; fY -- fZ [style=solid]; fZ -- gA [style=solid]; gA -- gB [style=solid]; gB -- fW [style=solid]; gC -- gD [style=solid]; gD -- gE [style=solid]; gE -- gF [style=solid]; gF -- gG [style=solid]; gG -- gH [style=solid]; gH -- gC [style=solid]; gI -- gJ [style=solid]; gJ -- gK [style=solid]; gK -- gL [style=solid]; gL -- gM [style=solid]; gM -- gN [style=solid]; gN -- gI [style=solid]; gO -- gP [style=solid]; gP -- gQ [style=solid]; gQ -- gR [style=solid]; gR -- gS [style=solid]; gS -- gT [style=solid]; gT -- gO [style=solid]; gU -- gV [style=solid]; gV -- gW [style=solid]; gW -- gX [style=solid]; gX -- gY [style=solid]; gY -- gZ [style=solid]; gZ -- gU [style=solid]; hA -- hB [style=solid]; hB -- hC [style=solid]; hC -- hD [style=solid]; hD -- hE [style=solid]; hE -- hF [style=solid]; hF -- hA [style=solid]; hG -- hH [style=solid]; hH -- hI [style=solid]; hI -- hJ [style=solid]; hJ -- hK [style=solid]; hK -- hL [style=solid]; hL -- hG [style=solid]; hM -- hN [style=solid]; hN -- hO [style=solid]; hO -- hP [style=solid]; hP -- hQ [style=solid]; hQ -- hR [style=solid]; hR -- hM [style=solid]; hS -- hT [style=solid]; hT -- hU [style=solid]; hU -- hV [style=solid]; hV -- hW [style=solid]; hW -- hX [style=solid]; hX -- hS [style=solid]; hY -- hZ [style=solid]; hZ -- iA [style=solid]; iA -- iB [style=solid]; iB -- iC [style=solid]; iC -- iD [style=solid]; iD -- hY [style=solid]; iE -- iF [style=solid]; iF -- iG [style=solid]; iG -- iH [style=solid]; iH -- iI [style=solid]; iI -- iJ [style=solid]; iJ -- iE [style=solid]; iK -- iL [style=solid]; iL -- iM [style=solid]; iM -- iN [style=solid]; iN -- iO [style=solid]; iO -- iP [style=solid]; iP -- iK [style=solid]; iQ -- iR [style=solid]; iR -- iS [style=solid]; iS -- iT [style=solid]; iT -- iU [style=solid]; iU -- iV [style=solid]; iV -- iQ [style=solid]; iW -- iX [style=solid]; iX -- iY [style=solid]; iY -- iZ [style=solid]; iZ -- jA [style=solid]; jA -- jB [style=solid]; jB -- iW [style=solid]; jC -- jD [style=solid]; jD -- jE [style=solid]; jE -- jF [style=solid]; jF -- jG [style=solid]; jG -- jH [style=solid]; jH -- jC [style=solid]; jI -- jJ [style=solid]; jJ -- jK [style=solid]; jK -- jL [style=solid]; jL -- jM [style=solid]; jM -- jN [style=solid]; jN -- jI [style=solid]; jO -- jP [style=solid]; jP -- jQ [style=solid]; jQ -- jR [style=solid]; jR -- jS [style=solid]; jS -- jT [style=solid]; jT -- jO [style=solid]; jU -- jV [style=solid]; jV -- jW [style=solid]; jW -- jX [style=solid]; jX -- jY [style=solid]; jY -- jZ [style=solid]; jZ -- jU [style=solid]; kA -- kB [style=solid]; kB -- kC [style=solid]; kC -- kD [style=solid]; kD -- kE [style=solid]; kE -- kF [style=solid]; kF -- kA [style=solid]; kG -- kH [style=solid]; kH -- kI [style=solid]; kI -- kJ [style=solid]; kJ -- kK [style=solid]; kK -- kL [style=solid]; kL -- kG [style=solid]; kM -- kN [style=solid]; kN -- kO [style=solid]; kO -- kP [style=solid]; kP -- kQ [style=solid]; kQ -- kR [style=solid]; kR -- kM [style=solid]; kS -- kT [style=solid]; kT -- kU [style=solid]; kU -- kV [style=solid]; kV -- kW [style=solid]; kW -- kX [style=solid]; kX -- kS [style=solid]; kY -- kZ [style=solid]; kZ -- lA [style=solid]; lA -- lB [style=solid]; lB -- lC [style=solid]; lC -- lD [style=solid]; lD -- kY [style=solid]; lE -- lF [style=solid]; lF -- lG [style=solid]; lG -- lH [style=solid]; lH -- lI [style=solid]; lI -- lJ [style=solid]; lJ -- lE [style=solid]; lK -- lL [style=solid]; lL -- lM [style=solid]; lM -- lN [style=solid]; lN -- lO [style=solid]; lO -- lP [style=solid]; lP -- lK [style=solid]; lQ -- lR [style=solid]; lR -- lS [style=solid]; lS -- lT [style=solid]; lT -- lU [style=solid]; lU -- lV [style=solid]; lV -- lQ [style=solid]; lW -- lX [style=solid]; lX -- lY [style=solid]; lY -- lZ [style=solid]; lZ -- mA [style=solid]; mA -- mB [style=solid]; mB -- lW [style=solid]; mC -- mD [style=solid]; mD -- mE [style=solid]; mE -- mF [style=solid]; mF -- mG [style=solid]; mG -- mH [style=solid]; mH -- mC [style=solid]; mI -- mJ [style=solid]; mJ -- mK [style=solid]; mK -- mL [style=solid]; mL -- mM [style=solid]; mM -- mN [style=solid]; mN -- mI [style=solid]; mO -- mP [style=solid]; mP -- mQ [style=solid]; mQ -- mR [style=solid]; mR -- mS [style=solid]; mS -- mT [style=solid]; mT -- mO [style=solid]; mU -- mV [style=solid]; mV -- mW [style=solid]; mW -- mX [style=solid]; mX -- mY [style=solid]; mY -- mZ [style=solid]; mZ -- mU [style=solid]; nA -- nB [style=solid]; nB -- nC [style=solid]; nC -- nD [style=solid]; nD -- nE [style=solid]; nE -- nF [style=solid]; nF -- nA [style=solid]; nG -- nH [style=solid]; nH -- nI [style=solid]; nI -- nJ [style=solid]; nJ -- nK [style=solid]; nK -- nL [style=solid]; nL -- nG [style=solid]; nM -- nN [style=solid]; nN -- nO [style=solid]; nO -- nP [style=solid]; nP -- nQ [style=solid]; nQ -- nR [style=solid]; nR -- nM [style=solid]; nS -- nT [style=solid]; nT -- nU [style=solid]; nU -- nV [style=solid]; nV -- nW [style=solid]; nW -- nX [style=solid]; nX -- nS [style=solid]; nY -- nZ [style=solid]; nZ -- oA [style=solid]; oA -- oB [style=solid]; oB -- oC [style=solid]; oC -- oD [style=solid]; oD -- nY [style=solid]; oE -- oF [style=solid]; oF -- oG [style=solid]; oG -- oH [style=solid]; oH -- oI [style=solid]; oI -- oJ [style=solid]; oJ -- oE [style=solid]; oK -- oL [style=solid]; oL -- oM [style=solid]; oM -- oN [style=solid]; oN -- oO [style=solid]; oO -- oP [style=solid]; oP -- oK [style=solid]; oQ -- oR [style=solid]; oR -- oS [style=solid]; oS -- oT [style=solid]; oT -- oU [style=solid]; oU -- oV [style=solid]; oV -- oQ [style=solid]; oW -- oX [style=solid]; oX -- oY [style=solid]; oY -- oZ [style=solid]; oZ -- pA [style=solid]; pA -- pB [style=solid]; pB -- oW [style=solid]; pC -- pD [style=solid]; pD -- pE [style=solid]; pE -- pF [style=solid]; pF -- pG [style=solid]; pG -- pH [style=solid]; pH -- pC [style=solid]; pI -- pJ [style=solid]; pJ -- pK [style=solid]; pK -- pL [style=solid]; pL -- pM [style=solid]; pM -- pN [style=solid]; pN -- pI [style=solid]; pO -- pP [style=solid]; pP -- pQ [style=solid]; pQ -- pR [style=solid]; pR -- pS [style=solid]; pS -- pT [style=solid]; pT -- pO [style=solid]; pU -- pV [style=solid]; pV -- pW [style=solid]; pW -- pX [style=solid]; pX -- pY [style=solid]; pY -- pZ [style=solid]; pZ -- pU [style=solid]; qA -- qB [style=solid]; qB -- qC [style=solid]; qC -- qD [style=solid]; qD -- qE [style=solid]; qE -- qF [style=solid]; qF -- qA [style=solid]; qG -- qH [style=solid]; qH -- qI [style=solid]; qI -- qJ [style=solid]; qJ -- qK [style=solid]; qK -- qL [style=solid]; qL -- qG [style=solid]; qM -- qN [style=solid]; qN -- qO [style=solid]; qO -- qP [style=solid]; qP -- qQ [style=solid]; qQ -- qR [style=solid]; qR -- qM [style=solid]; qS -- qT [style=solid]; qT -- qU [style=solid]; qU -- qV [style=solid]; qV -- qW [style=solid]; qW -- qX [style=solid]; qX -- qS [style=solid]; qY -- qZ [style=solid]; qZ -- rA [style=solid]; rA -- rB [style=solid]; rB -- rC [style=solid]; rC -- rD [style=solid]; rD -- qY [style=solid]; rE -- rF [style=solid]; rF -- rG [style=solid]; rG -- rH [style=solid]; rH -- rI [style=solid]; rI -- rJ [style=solid]; rJ -- rE [style=solid]; rK -- rL [style=solid]; rL -- rM [style=solid]; rM -- rN [style=solid]; rN -- rO [style=solid]; rO -- rP [style=solid]; rP -- rK [style=solid]; rQ -- rR [style=solid]; rR -- rS [style=solid]; rS -- rT [style=solid]; rT -- rU [style=solid]; rU -- rV [style=solid]; rV -- rQ [style=solid]; rW -- rX [style=solid]; rX -- rY [style=solid]; rY -- rZ [style=solid]; rZ -- sA [style=solid]; sA -- sB [style=solid]; sB -- rW [style=solid]; sC -- sD [style=solid]; sD -- sE [style=solid]; sE -- sF [style=solid]; sF -- sG [style=solid]; sG -- sH [style=solid]; sH -- sC [style=solid]; sI -- sJ [style=solid]; sJ -- sK [style=solid]; sK -- sL [style=solid]; sL -- sM [style=solid]; sM -- sN [style=solid]; sN -- sI [style=solid]; sO -- sP [style=solid]; sP -- sQ [style=solid]; sQ -- sR [style=solid]; sR -- sS [style=solid]; sS -- sT [style=solid]; sT -- sO [style=solid]; sU -- sV [style=solid]; sV -- sW [style=solid]; sW -- sX [style=solid]; sX -- sY [style=solid]; sY -- sZ [style=solid]; sZ -- sU [style=solid]; tA -- tB [style=solid]; tB -- tC [style=solid]; tC -- tD [style=solid]; tD -- tE [style=solid]; tE -- tF [style=solid]; tF -- tA [style=solid]; tG -- tH [style=solid]; tH -- tI [style=solid]; tI -- tJ [style=solid]; tJ -- tK [style=solid]; tK -- tL [style=solid]; tL -- tG [style=solid]; tM -- tN [style=solid]; tN -- tO [style=solid]; tO -- tP [style=solid]; tP -- tQ [style=solid]; tQ -- tR [style=solid]; tR -- tM [style=solid]; tS -- tT [style=solid]; tT -- tU [style=solid]; tU -- tV [style=solid]; tV -- tW [style=solid]; tW -- tX [style=solid]; tX -- tS [style=solid]; tY -- tZ [style=solid]; tZ -- uA [style=solid]; uA -- uB [style=solid]; uB -- uC [style=solid]; uC -- uD [style=solid]; uD -- tY [style=solid]; uE -- uF [style=solid]; uF -- uG [style=solid]; uG -- uH [style=solid]; uH -- uI [style=solid]; uI -- uJ [style=solid]; uJ -- uE [style=solid]; uK -- uL [style=solid]; uL -- uM [style=solid]; uM -- uN [style=solid]; uN -- uO [style=solid]; uO -- uP [style=solid]; uP -- uK [style=solid]; uQ -- uR [style=solid]; uR -- uS [style=solid]; uS -- uT [style=solid]; uT -- uU [style=solid]; uU -- uV [style=solid]; uV -- uQ [style=solid]; uW -- uX [style=solid]; uX -- uY [style=solid]; uY -- uZ [style=solid]; uZ -- vA [style=solid]; vA -- vB [style=solid]; vB -- uW [style=solid]; vC -- vD [style=solid]; vD -- vE [style=solid]; vE -- vF [style=solid]; vF -- vG [style=solid]; vG -- vH [style=solid]; vH -- vC [style=solid]; vI -- vJ [style=solid]; vJ -- vK [style=solid]; vK -- vL [style=solid]; vL -- vM [style=solid]; vM -- vN [style=solid]; vN -- vI [style=solid]; vO -- vP [style=solid]; vP -- vQ [style=solid]; vQ -- vR [style=solid]; vR -- vS [style=solid]; vS -- vT [style=solid]; vT -- vO [style=solid]; vU -- vV [style=solid]; vV -- vW [style=solid]; vW -- vX [style=solid]; vX -- vY [style=solid]; vY -- vZ [style=solid]; vZ -- vU [style=solid]; wA -- wB [style=solid]; wB -- wC [style=solid]; wC -- wD [style=solid]; wD -- wE [style=solid]; wE -- wF [style=solid]; wF -- wA [style=solid]; wG -- wH [style=solid]; wH -- wI [style=solid]; wI -- wJ [style=solid]; wJ -- wK [style=solid]; wK -- wL [style=solid]; wL -- wG [style=solid]; wM -- wN [style=solid]; wN -- wO [style=solid]; wO -- wP [style=solid]; wP -- wQ [style=solid]; wQ -- wR [style=solid]; wR -- wM [style=solid]; wS -- wT [style=solid]; wT -- wU [style=solid]; wU -- wV [style=solid]; wV -- wW [style=solid]; wW -- wX [style=solid]; wX -- wS [style=solid]; wY -- wZ [style=solid]; wZ -- xA [style=solid]; xA -- xB [style=solid]; xB -- xC [style=solid]; xC -- xD [style=solid]; xD -- wY [style=solid]; xE -- xF [style=solid]; xF -- xG [style=solid]; xG -- xH [style=solid]; xH -- xI [style=solid]; xI -- xJ [style=solid]; xJ -- xE [style=solid]; xK -- xL [style=solid]; xL -- xM [style=solid]; xM -- xN [style=solid]; xN -- xO [style=solid]; xO -- xP [style=solid]; xP -- xK [style=solid]; xQ -- xR [style=solid]; xR -- xS [style=solid]; xS -- xT [style=solid]; xT -- xU [style=solid]; xU -- xV [style=solid]; xV -- xQ [style=solid]; xW -- xX [style=solid]; xX -- xY [style=solid]; xY -- xZ [style=solid]; xZ -- yA [style=solid]; yA -- yB [style=solid]; yB -- xW [style=solid]; yC -- yD [style=solid]; yD -- yE [style=solid]; yE -- yF [style=solid]; yF -- yG [style=solid]; yG -- yH [style=solid]; yH -- yC [style=solid]; yI -- yJ [style=solid]; yJ -- yK [style=solid]; yK -- yL [style=solid]; yL -- yM [style=solid]; yM -- yN [style=solid]; yN -- yI [style=solid]; yO -- yP [style=solid]; yP -- yQ [style=solid]; yQ -- yR [style=solid]; yR -- yS [style=solid]; yS -- yT [style=solid]; yT -- yO [style=solid]; yU -- yV [style=solid]; yV -- yW [style=solid]; yW -- yX [style=solid]; yX -- yY [style=solid]; yY -- yZ [style=solid]; yZ -- yU [style=solid]; zA -- zB [style=solid]; zB -- zC [style=solid]; zC -- zD [style=solid]; zD -- zE [style=solid]; zE -- zF [style=solid]; zF -- zA [style=solid]; zG -- zH [style=solid]; zH -- zI [style=solid]; zI -- zJ [style=solid]; zJ -- zK [style=solid]; zK -- zL [style=solid]; zL -- zG [style=solid]; zM -- zN [style=solid]; zN -- zO [style=solid]; zO -- zP [style=solid]; zP -- zQ [style=solid]; zQ -- zR [style=solid]; zR -- zM [style=solid]; zS -- zT [style=solid]; zT -- zU [style=solid]; zU -- zV [style=solid]; zV -- zW [style=solid]; zW -- zX [style=solid]; zX -- zS [style=solid]; zY -- zZ [style=solid]; zZ -- a [style=solid]; a -- b [style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- zY [style=solid]; e -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- i [style=solid]; i -- j [style=solid]; j -- e [style=solid]; k -- l [style=solid]; l -- m [style=solid]; m -- n [style=solid]; n -- o [style=solid]; o -- p [style=solid]; p -- k [style=solid]; q -- r [style=solid]; r -- s [style=solid]; s -- t [style=solid]; t -- u [style=solid]; u -- v [style=solid]; v -- q [style=solid]; w -- x [style=solid]; x -- y [style=solid]; y -- z [style=solid]; z -- a0 [style=solid]; a0 -- a1 [style=solid]; a1 -- w [style=solid]; a2 -- a3 [style=solid]; a3 -- a4 [style=solid]; a4 -- a5 [style=solid]; a5 -- a6 [style=solid]; a6 -- a7 [style=solid]; a7 -- a2 [style=solid]; a8 -- a9 [style=solid]; a9 -- b0 [style=solid]; b0 -- b1 [style=solid]; b1 -- b2 [style=solid]; b2 -- b3 [style=solid]; b3 -- a8 [style=solid]; b4 -- b5 [style=solid]; b5 -- b6 [style=solid]; b6 -- b7 [style=solid]; b7 -- b8 [style=solid]; b8 -- b9 [style=solid]; b9 -- b4 [style=solid]; c0 -- c1 [style=solid]; c1 -- c2 [style=solid]; c2 -- c3 [style=solid]; c3 -- c4 [style=solid]; c4 -- c5 [style=solid]; c5 -- c0 [style=solid]; c6 -- c7 [style=solid]; c7 -- c8 [style=solid]; c8 -- c9 [style=solid]; c9 -- d0 [style=solid]; d0 -- d1 [style=solid]; d1 -- c6 [style=solid]; d2 -- d3 [style=solid]; d3 -- d4 [style=solid]; d4 -- d5 [style=solid]; d5 -- d6 [style=solid]; d6 -- d7 [style=solid]; d7 -- d2 [style=solid]; d8 -- d9 [style=solid]; d9 -- e0 [style=solid]; e0 -- e1 [style=solid]; e1 -- e2 [style=solid]; e2 -- e3 [style=solid]; e3 -- d8 [style=solid]; e4 -- e5 [style=solid]; e5 -- e6 [style=solid]; e6 -- e7 [style=solid]; e7 -- e8 [style=solid]; e8 -- e9 [style=solid]; e9 -- e4 [style=solid]; f0 -- f1 [style=solid]; f1 -- f2 [style=solid]; f2 -- f3 [style=solid]; f3 -- f4 [style=solid]; f4 -- f5 [style=solid]; f5 -- f0 [style=solid]; f6 -- f7 [style=solid]; f7 -- f8 [style=solid]; f8 -- f9 [style=solid]; f9 -- g0 [style=solid]; g0 -- g1 [style=solid]; g1 -- f6 [style=solid]; g2 -- g3 [style=solid]; g3 -- g4 [style=solid]; g4 -- g5 [style=solid]; g5 -- g6 [style=solid]; g6 -- g7 [style=solid]; g7 -- g2 [style=solid]; g8 -- g9 [style=solid]; g9 -- h0 [style=solid]; h0 -- h1 [style=solid]; h1 -- h2 [style=solid]; h2 -- h3 [style=solid]; h3 -- g8 [style=solid]; h4 -- h5 [style=solid]; h5 -- h6 [style=solid]; h6 -- h7 [style=solid]; h7 -- h8 [style=solid]; h8 -- h9 [style=solid]; h9 -- h4 [style=solid]; i0 -- i1 [style=solid]; i1 -- i2 [style=solid]; i2 -- i3 [style=solid]; i3 -- i4 [style=solid]; i4 -- i5 [style=solid]; i5 -- i0 [style=solid]; i6 -- i7 [style=solid]; i7 -- i8 [style=solid]; i8 -- i9 [style=solid]; i9 -- j0 [style=solid]; j0 -- j1 [style=solid]; j1 -- i6 [style=solid]; j2 -- j3 [style=solid]; j3 -- j4 [style=solid]; j4 -- j5 [style=solid]; j5 -- j6 [style=solid]; j6 -- j7 [style=solid]; j7 -- j2 [style=solid]; j8 -- j9 [style=solid]; j9 -- k0 [style=solid]; k0 -- k1 [style=solid]; k1 -- k2 [style=solid]; k2 -- k3 [style=solid]; k3 -- j8 [style=solid]; k4 -- k5 [style=solid]; k5 -- k6 [style=solid]; k6 -- k7 [style=solid]; k7 -- k8 [style=solid]; k8 -- k9 [style=solid]; k9 -- k4 [style=solid]; l0 -- l1 [style=solid]; l1 -- l2 [style=solid]; l2 -- l3 [style=solid]; l3 -- l4 [style=solid]; l4 -- l5 [style=solid]; l5 -- l0 [style=solid]; l6 -- l7 [style=solid]; l7 -- l8 [style=solid]; l8 -- l9 [style=solid]; l9 -- m0 [style=solid]; m0 -- m1 [style=solid]; m1 -- l6 [style=solid]; m2 -- m3 [style=solid]; m3 -- m4 [style=solid]; m4 -- m5 [style=solid]; m5 -- m6 [style=solid]; m6 -- m7 [style=solid]; m7 -- m2 [style=solid]; m8 -- m9 [style=solid]; m9 -- n0 [style=solid]; n0 -- n1 [style=solid]; n1 -- n2 [style=solid]; n2 -- n3 [style=solid]; n3 -- m8 [style=solid]; n4 -- n5 [style=solid]; n5 -- n6 [style=solid]; n6 -- n7 [style=solid]; n7 -- n8 [style=solid]; n8 -- n9 [style=solid]; n9 -- n4 [style=solid]; o0 -- o1 [style=solid]; o1 -- o2 [style=solid]; o2 -- o3 [style=solid]; o3 -- o4 [style=solid]; o4 -- o5 [style=solid]; o5 -- o0 [style=solid]; o6 -- o7 [style=solid]; o7 -- o8 [style=solid]; o8 -- o9 [style=solid]; o9 -- p0 [style=solid]; p0 -- p1 [style=solid]; p1 -- o6 [style=solid]; p2 -- p3 [style=solid]; p3 -- p4 [style=solid]; p4 -- p5 [style=solid]; p5 -- p6 [style=solid]; p6 -- p7 [style=solid]; p7 -- p2 [style=solid]; p8 -- p9 [style=solid]; p9 -- q0 [style=solid]; q0 -- q1 [style=solid]; q1 -- q2 [style=solid]; q2 -- q3 [style=solid]; q3 -- p8 [style=solid]; q4 -- q5 [style=solid]; q5 -- q6 [style=solid]; q6 -- q7 [style=solid]; q7 -- q8 [style=solid]; q8 -- q9 [style=solid]; q9 -- q4 [style=solid]; r0 -- r1 [style=solid]; r1 -- r2 [style=solid]; r2 -- r3 [style=solid]; r3 -- r4 [style=solid]; r4 -- r5 [style=solid]; r5 -- r0 [style=solid]; r6 -- r7 [style=solid]; r7 -- r8 [style=solid]; r8 -- r9 [style=solid]; r9 -- s0 [style=solid]; s0 -- s1 [style=solid]; s1 -- r6 [style=solid]; s2 -- s3 [style=solid]; s3 -- s4 [style=solid]; s4 -- s5 [style=solid]; s5 -- s6 [style=solid]; s6 -- s7 [style=solid]; s7 -- s2 [style=solid]; s8 -- s9 [style=solid]; s9 -- t0 [style=solid]; t0 -- t1 [style=solid]; t1 -- t2 [style=solid]; t2 -- t3 [style=solid]; t3 -- s8 [style=solid]; t4 -- t5 [style=solid]; t5 -- t6 [style=solid]; t6 -- t7 [style=solid]; t7 -- t8 [style=solid]; t8 -- t9 [style=solid]; t9 -- t4 [style=solid]; u0 -- u1 [style=solid]; u1 -- u2 [style=solid]; u2 -- u3 [style=solid]; u3 -- u4 [style=solid]; u4 -- u5 [style=solid]; u5 -- u0 [style=solid]; u6 -- u7 [style=solid]; u7 -- u8 [style=solid]; u8 -- u9 [style=solid]; u9 -- v0 [style=solid]; v0 -- v1 [style=solid]; v1 -- u6 [style=solid]; v2 -- v3 [style=solid]; v3 -- v4 [style=solid]; v4 -- v5 [style=solid]; v5 -- v6 [style=solid]; v6 -- v7 [style=solid]; v7 -- v2 [style=solid]; v8 -- v9 [style=solid]; v9 -- w0 [style=solid]; w0 -- w1 [style=solid]; w1 -- w2 [style=solid]; w2 -- w3 [style=solid]; w3 -- v8 [style=solid]; w4 -- w5 [style=solid]; w5 -- w6 [style=solid]; w6 -- w7 [style=solid]; w7 -- w8 [style=solid]; w8 -- w9 [style=solid]; w9 -- w4 [style=solid]; x0 -- x1 [style=solid]; x1 -- x2 [style=solid]; x2 -- x3 [style=solid]; x3 -- x4 [style=solid]; x4 -- x5 [style=solid]; x5 -- x0 [style=solid]; x6 -- x7 [style=solid]; x7 -- x8 [style=solid]; x8 -- x9 [style=solid]; x9 -- y0 [style=solid]; y0 -- y1 [style=solid]; y1 -- x6 [style=solid]; y2 -- y3 [style=solid]; y3 -- y4 [style=solid]; y4 -- y5 [style=solid]; y5 -- y6 [style=solid]; y6 -- y7 [style=solid]; y7 -- y2 [style=solid]; y8 -- y9 [style=solid]; y9 -- z0 [style=solid]; z0 -- z1 [style=solid]; z1 -- z2 [style=solid]; z2 -- z3 [style=solid]; z3 -- y8 [style=solid]; z4 -- z5 [style=solid]; z5 -- z6 [style=solid]; z6 -- z7 [style=solid]; z7 -- z8 [style=solid]; z8 -- z9 [style=solid]; z9 -- z4 [style=solid]; aA -- aB [style=solid]; aB -- aC [style=solid]; aC -- aD [style=solid]; aD -- aE [style=solid]; aE -- aF [style=solid]; aF -- aA [style=solid]; aG -- aH [style=solid]; aH -- aI [style=solid]; aI -- aJ [style=solid]; aJ -- aK [style=solid]; aK -- aL [style=solid]; aL -- aG [style=solid]; aM -- aN [style=solid]; aN -- aO [style=solid]; aO -- aP [style=solid]; aP -- aQ [style=solid]; aQ -- aR [style=solid]; aR -- aM [style=solid]; aS -- aT [style=solid]; aT -- aU [style=solid]; aU -- aV [style=solid]; aV -- aW [style=solid]; aW -- aX [style=solid]; aX -- aS [style=solid]; aY -- aZ [style=solid]; aZ -- bA [style=solid]; bA -- bB [style=solid]; bB -- bC [style=solid]; bC -- bD [style=solid]; bD -- aY [style=solid]; bE -- bF [style=solid]; bF -- bG [style=solid]; bG -- bH [style=solid]; bH -- bI [style=solid]; bI -- bJ [style=solid]; bJ -- bE [style=solid]; bK -- bL [style=solid]; bL -- bM [style=solid]; bM -- bN [style=solid]; bN -- bO [style=solid]; bO -- bP [style=solid]; bP -- bK [style=solid]; bQ -- bR [style=solid]; bR -- bS [style=solid]; bS -- bT [style=solid]; bT -- bU [style=solid]; bU -- bV [style=solid]; bV -- bQ [style=solid]; bW -- bX [style=solid]; bX -- bY [style=solid]; bY -- bZ [style=solid]; bZ -- cA [style=solid]; cA -- cB [style=solid]; cB -- bW [style=solid]; cC -- cD [style=solid]; cD -- cE [style=solid]; cE -- cF [style=solid]; cF -- cG [style=solid]; cG -- cH [style=solid]; cH -- cC [style=solid]; cI -- cJ [style=solid]; cJ -- cK [style=solid]; cK -- cL [style=solid]; cL -- cM [style=solid]; cM -- cN [style=solid]; cN -- cI [style=solid]; cO -- cP [style=solid]; cP -- cQ [style=solid]; cQ -- cR [style=solid]; cR -- cS [style=solid]; cS -- cT [style=solid]; cT -- cO [style=solid]; cU -- cV [style=solid]; cV -- cW [style=solid]; cW -- cX [style=solid]; cX -- cY [style=solid]; cY -- cZ [style=solid]; cZ -- cU [style=solid]; dA -- dB [style=solid]; dB -- dC [style=solid]; dC -- dD [style=solid]; dD -- dE [style=solid]; dE -- dF [style=solid]; dF -- dA [style=solid]; dG -- dH [style=solid]; dH -- dI [style=solid]; dI -- dJ [style=solid]; dJ -- dK [style=solid]; dK -- dL [style=solid]; dL -- dG [style=solid]; dM -- dN [style=solid]; dN -- dO [style=solid]; dO -- dP [style=solid]; dP -- dQ [style=solid]; dQ -- dR [style=solid]; dR -- dM [style=solid]; dS -- dT [style=solid]; dT -- dU [style=solid]; dU -- dV [style=solid]; dV -- dW [style=solid]; dW -- dX [style=solid]; dX -- dS [style=solid]; dY -- dZ [style=solid]; dZ -- eA [style=solid]; eA -- eB [style=solid]; eB -- eC [style=solid]; eC -- eD [style=solid]; eD -- dY [style=solid]; eE -- eF [style=solid]; eF -- eG [style=solid]; eG -- eH [style=solid]; eH -- eI [style=solid]; eI -- eJ [style=solid]; eJ -- eE [style=solid]; eK -- eL [style=solid]; eL -- eM [style=solid]; eM -- eN [style=solid]; eN -- eO [style=solid]; eO -- eP [style=solid]; eP -- eK [style=solid]; eQ -- eR [style=solid]; eR -- eS [style=solid]; eS -- eT [style=solid]; eT -- eU [style=solid]; eU -- eV [style=solid]; eV -- eQ [style=solid]; eW -- eX [style=solid]; eX -- eY [style=solid]; eY -- eZ [style=solid]; eZ -- fA [style=solid]; fA -- fB [style=solid]; fB -- eW [style=solid]; fC -- fD [style=solid]; fD -- fE [style=solid]; fE -- fF [style=solid]; fF -- fG [style=solid]; fG -- fH [style=solid]; fH -- fC [style=solid]; fI -- fJ [style=solid]; fJ -- fK [style=solid]; fK -- fL [style=solid]; fL -- fM [style=solid]; fM -- fN [style=solid]; fN -- fI [style=solid]; fO -- fP [style=solid]; fP -- fQ [style=solid]; fQ -- fR [style=solid]; fR -- fS [style=solid]; fS -- fT [style=solid]; fT -- fO [style=solid]; fU -- fV [style=solid]; fV -- fW [style=solid]; fW -- fX [style=solid]; fX -- fY [style=solid]; fY -- fZ [style=solid]; fZ -- fU [style=solid]; gA -- gB [style=solid]; gB -- gC [style=solid]; gC -- gD [style=solid]; gD -- gE [style=solid]; gE -- gF [style=solid]; gF -- gA [style=solid]; gG -- gH [style=solid]; gH -- gI [style=solid]; gI -- gJ [style=solid]; gJ -- gK [style=solid]; gK -- gL [style=solid]; gL -- gG [style=solid]; gM -- gN [style=solid]; gN -- gO [style=solid]; gO -- gP [style=solid]; gP -- gQ [style=solid]; gQ -- gR [style=solid]; gR -- gM [style=solid]; gS -- gT [style=solid]; gT -- gU [style=solid]; gU -- gV [style=solid]; gV -- gW [style=solid]; gW -- gX [style=solid]; gX -- gS [style=solid]; gY -- gZ [style=solid]; gZ -- hA [style=solid]; hA -- hB [style=solid]; hB -- hC [style=solid]; hC -- hD [style=solid]; hD -- gY [style=solid]; hE -- hF [style=solid]; hF -- hG [style=solid]; hG -- hH [style=solid]; hH -- hI [style=solid]; hI -- hJ [style=solid]; hJ -- hE [style=solid]; hK -- hL [style=solid]; hL -- hM [style=solid]; hM -- hN [style=solid]; hN -- hO [style=solid]; hO -- hP [style=solid]; hP -- hK [style=solid]; hQ -- hR [style=solid]; hR -- hS [style=solid]; hS -- hT [style=solid]; hT -- hU [style=solid]; hU -- hV [style=solid]; hV -- hQ [style=solid]; hW -- hX [style=solid]; hX -- hY [style=solid]; hY -- hZ [style=solid]; hZ -- iA [style=solid]; iA -- iB [style=solid]; iB -- hW [style=solid]; iC -- iD [style=solid]; iD -- iE [style=solid]; iE -- iF [style=solid]; iF -- iG [style=solid]; iG -- iH [style=solid]; iH -- iC [style=solid]; iI -- iJ [style=solid]; iJ -- iK [style=solid]; iK -- iL [style=solid]; iL -- iM [style=solid]; iM -- iN [style=solid]; iN -- iI [style=solid]; iO -- iP [style=solid]; iP -- iQ [style=solid]; iQ -- iR [style=solid]; iR -- iS [style=solid]; iS -- iT [style=solid]; iT -- iO [style=solid]; iU -- iV [style=solid]; iV -- iW [style=solid]; iW -- iX [style=solid]; iX -- iY [style=solid]; iY -- iZ [style=solid]; iZ -- iU [style=solid]; jA -- jB [style=solid]; jB -- jC [style=solid]; jC -- jD [style=solid]; jD -- jE [style=solid]; jE -- jF [style=solid]; jF -- jA [style=solid]; jG -- jH [style=solid]; jH -- jI [style=solid]; jI -- jJ [style=solid]; jJ -- jK [style=solid]; jK -- jL [style=solid]; jL -- jG [style=solid]; jM -- jN [style=solid]; jN -- jO [style=solid]; jO -- jP [style=solid]; jP -- jQ [style=solid]; jQ -- jR [style=solid]; jR -- jM [style=solid]; jS -- jT [style=solid]; jT -- jU [style=solid]; jU -- jV [style=solid]; jV -- jW [style=solid]; jW -- jX [style=solid]; jX -- jS [style=solid]; jY -- jZ [style=solid]; jZ -- kA [style=solid]; kA -- kB [style=solid]; kB -- kC [style=solid]; kC -- kD [style=solid]; kD -- jY [style=solid]; kE -- kF [style=solid]; kF -- kG [style=solid]; kG -- kH [style=solid]; kH -- kI [style=solid]; kI -- kJ [style=solid]; kJ -- kE [style=solid]; kK -- kL [style=solid]; kL -- kM [style=solid]; kM -- kN [style=solid]; kN -- kO [style=solid]; kO -- kP [style=solid]; kP -- kK [style=solid]; kQ -- kR [style=solid]; kR -- kS [style=solid]; kS -- kT [style=solid]; kT -- kU [style=solid]; kU -- kV [style=solid]; kV -- kQ [style=solid]; kW -- kX [style=solid]; kX -- kY [style=solid]; kY -- kZ [style=solid]; kZ -- lA [style=solid]; lA -- lB [style=solid]; lB -- kW [style=solid]; lC -- lD [style=solid]; lD -- lE [style=solid]; lE -- lF [style=solid]; lF -- lG [style=solid]; lG -- lH [style=solid]; lH -- lC [style=solid]; lI -- lJ [style=solid]; lJ -- lK [style=solid]; lK -- lL [style=solid]; lL -- lM [style=solid]; lM -- lN [style=solid]; lN -- lI [style=solid]; lO -- lP [style=solid]; lP -- lQ [style=solid]; lQ -- lR [style=solid]; lR -- lS [style=solid]; lS -- lT [style=solid]; lT -- lO [style=solid]; lU -- lV [style=solid]; lV -- lW [style=solid]; lW -- lX [style=solid]; lX -- lY [style=solid]; lY -- lZ [style=solid]; lZ -- lU [style=solid]; mA -- mB [style=solid]; mB -- mC [style=solid]; mC -- mD [style=solid]; mD -- mE [style=solid]; mE -- mF [style=solid]; mF -- mA [style=solid]; mG -- mH [style=solid]; mH -- mI [style=solid]; mI -- mJ [style=solid]; mJ -- mK [style=solid]; mK -- mL [style=solid]; mL -- mG [style=solid]; mM -- mN [style=solid]; mN -- mO [style=solid]; mO -- mP [style=solid]; mP -- mQ [style=solid]; mQ -- mR [style=solid]; mR -- mM [style=solid]; mS -- mT [style=solid]; mT -- mU [style=solid]; mU -- mV [style=solid]; mV -- mW [style=solid]; mW -- mX [style=solid]; mX -- mS [style=solid]; mY -- mZ [style=solid]; mZ -- nA [style=solid]; nA -- nB [style=solid]; nB -- nC [style=solid]; nC -- nD [style=solid]; nD -- mY [style=solid]; nE -- nF [style=solid]; nF -- nG [style=solid]; nG -- nH [style=solid]; nH -- nI [style=solid]; nI -- nJ [style=solid]; nJ -- nE [style=solid]; nK -- nL [style=solid]; nL -- nM [style=solid]; nM -- nN [style=solid]; nN -- nO [style=solid]; nO -- nP [style=solid]; nP -- nK [style=solid]; nQ -- nR [style=solid]; nR -- nS [style=solid]; nS -- nT [style=solid]; nT -- nU [style=solid]; nU -- nV [style=solid]; nV -- nQ [style=solid]; nW -- nX [style=solid]; nX -- nY [style=solid]; nY -- nZ [style=solid]; nZ -- oA [style=solid]; oA -- oB [style=solid]; oB -- nW [style=solid]; oC -- oD [style=solid]; oD -- oE [style=solid]; oE -- oF [style=solid]; oF -- oG [style=solid]; oG -- oH [style=solid]; oH -- oC [style=solid]; oI -- oJ [style=solid]; oJ -- oK [style=solid]; oK -- oL [style=solid]; oL -- oM [style=solid]; oM -- oN [style=solid]; oN -- oI [style=solid]; oO -- oP [style=solid]; oP -- oQ [style=solid]; oQ -- oR [style=solid]; oR -- oS [style=solid]; oS -- oT [style=solid]; oT -- oO [style=solid]; oU -- oV [style=solid]; oV -- oW [style=solid]; oW -- oX [style=solid]; oX -- oY [style=solid]; oY -- oZ [style=solid]; oZ -- oU [style=solid]; pA -- pB [style=solid]; pB -- pC [style=solid]; pC -- pD [style=solid]; pD -- pE [style=solid]; pE -- pF [style=solid]; pF -- pA [style=solid]; pG -- pH [style=solid]; pH -- pI [style=solid]; pI -- pJ [style=solid]; pJ -- pK [style=solid]; pK -- pL [style=solid]; pL -- pG [style=solid]; pM -- pN [style=solid]; pN -- pO [style=solid]; pO -- pP [style=solid]; pP -- pQ [style=solid]; pQ -- pR [style=solid]; pR -- pM [style=solid]; pS -- pT [style=solid]; pT -- pU [style=solid]; pU -- pV [style=solid]; pV -- pW [style=solid]; pW -- pX [style=solid]; pX -- pS [style=solid]; pY -- pZ [style=solid]; pZ -- qA [style=solid]; qA -- qB [style=solid]; qB -- qC [style=solid]; qC -- qD [style=solid]; qD -- pY [style=solid]; qE -- qF [style=solid]; qF -- qG [style=solid]; qG -- qH [style=solid]; qH -- qI [style=solid]; qI -- qJ [style=solid]; qJ -- qE [style=solid]; qK -- qL [style=solid]; qL -- qM [style=solid]; qM -- qN [style=solid]; qN -- qO [style=solid]; qO -- qP [style=solid]; qP -- qK [style=solid]; qQ -- qR [style=solid]; qR -- qS [style=solid]; qS -- qT [style=solid]; qT -- qU [style=solid]; qU -- qV [style=solid]; qV -- qQ [style=solid]; qW -- qX [style=solid]; qX -- qY [style=solid]; qY -- qZ [style=solid]; qZ -- rA [style=solid]; rA -- rB [style=solid]; rB -- qW [style=solid]; rC -- rD [style=solid]; rD -- rE [style=solid]; rE -- rF [style=solid]; rF -- rG [style=solid]; rG -- rH [style=solid]; rH -- rC [style=solid]; rI -- rJ [style=solid]; rJ -- rK [style=solid]; rK -- rL [style=solid]; rL -- rM [style=solid]; rM -- rN [style=solid]; rN -- rI [style=solid]; rO -- rP [style=solid]; rP -- rQ [style=solid]; rQ -- rR [style=solid]; rR -- rS [style=solid]; rS -- rT [style=solid]; rT -- rO [style=solid]; rU -- rV [style=solid]; rV -- rW [style=solid]; rW -- rX [style=solid]; rX -- rY [style=solid]; rY -- rZ [style=solid]; rZ -- rU [style=solid]; sA -- sB [style=solid]; sB -- sC [style=solid]; sC -- sD [style=solid]; sD -- sE [style=solid]; sE -- sF [style=solid]; sF -- sA [style=solid]; sG -- sH [style=solid]; sH -- sI [style=solid]; sI -- sJ [style=solid]; sJ -- sK [style=solid]; sK -- sL [style=solid]; sL -- sG [style=solid]; sM -- sN [style=solid]; sN -- sO [style=solid]; sO -- sP [style=solid]; sP -- sQ [style=solid]; sQ -- sR [style=solid]; sR -- sM [style=solid]; sS -- sT [style=solid]; sT -- sU [style=solid]; sU -- sV [style=solid]; sV -- sW [style=solid]; sW -- sX [style=solid]; sX -- sS [style=solid]; sY -- sZ [style=solid]; sZ -- tA [style=solid]; tA -- tB [style=solid]; tB -- tC [style=solid]; tC -- tD [style=solid]; tD -- sY [style=solid]; tE -- tF [style=solid]; tF -- tG [style=solid]; tG -- tH [style=solid]; tH -- tI [style=solid]; tI -- tJ [style=solid]; tJ -- tE [style=solid]; tK -- tL [style=solid]; tL -- tM [style=solid]; tM -- tN [style=solid]; tN -- tO [style=solid]; tO -- tP [style=solid]; tP -- tK [style=solid]; tQ -- tR [style=solid]; tR -- tS [style=solid]; tS -- tT [style=solid]; tT -- tU [style=solid]; tU -- tV [style=solid]; tV -- tQ [style=solid]; tW -- tX [style=solid]; tX -- tY [style=solid]; tY -- tZ [style=solid]; tZ -- uA [style=solid]; uA -- uB [style=solid]; uB -- tW [style=solid]; uC -- uD [style=solid]; uD -- uE [style=solid]; uE -- uF [style=solid]; uF -- uG [style=solid]; uG -- uH [style=solid]; uH -- uC [style=solid]; uI -- uJ [style=solid]; uJ -- uK [style=solid]; uK -- uL [style=solid]; uL -- uM [style=solid]; uM -- uN [style=solid]; uN -- uI [style=solid]; uO -- uP [style=solid]; uP -- uQ [style=solid]; uQ -- uR [style=solid]; uR -- uS [style=solid]; uS -- uT [style=solid]; uT -- uO [style=solid]; uU -- uV [style=solid]; uV -- uW [style=solid]; uW -- uX [style=solid]; uX -- uY [style=solid]; uY -- uZ [style=solid]; uZ -- uU [style=solid]; vA -- vB [style=solid]; vB -- vC [style=solid]; vC -- vD [style=solid]; vD -- vE [style=solid]; vE -- vF [style=solid]; vF -- vA [style=solid]; vG -- vH [style=solid]; vH -- vI [style=solid]; vI -- vJ [style=solid]; vJ -- vK [style=solid]; vK -- vL [style=solid]; vL -- vG [style=solid]; vM -- vN [style=solid]; vN -- vO [style=solid]; vO -- vP [style=solid]; vP -- vQ [style=solid]; vQ -- vR [style=solid]; vR -- vM [style=solid]; vS -- vT [style=solid]; vT -- vU [style=solid]; vU -- vV [style=solid]; vV -- vW [style=solid]; vW -- vX [style=solid]; vX -- vS [style=solid]; vY -- vZ [style=solid]; vZ -- wA [style=solid]; wA -- wB [style=solid]; wB -- wC [style=solid]; wC -- wD [style=solid]; wD -- vY [style=solid]; wE -- wF [style=solid]; wF -- wG [style=solid]; wG -- wH [style=solid]; wH -- wI [style=solid]; wI -- wJ [style=solid]; wJ -- wE [style=solid]; wK -- wL [style=solid]; wL -- wM [style=solid]; wM -- wN [style=solid]; wN -- wO [style=solid]; wO -- wP [style=solid]; wP -- wK [style=solid]; wQ -- wR [style=solid]; wR -- wS [style=solid]; wS -- wT [style=solid]; wT -- wU [style=solid]; wU -- wV [style=solid]; wV -- wQ [style=solid]; wW -- wX [style=solid]; wX -- wY [style=solid]; wY -- wZ [style=solid]; wZ -- xA [style=solid]; xA -- xB [style=solid]; xB -- wW [style=solid]; xC -- xD [style=solid]; xD -- xE [style=solid]; xE -- xF [style=solid]; xF -- xG [style=solid]; xG -- xH [style=solid]; xH -- xC [style=solid]; xI -- xJ [style=solid]; xJ -- xK [style=solid]; xK -- xL [style=solid]; xL -- xM [style=solid]; xM -- xN [style=solid]; xN -- xI [style=solid]; xO -- xP [style=solid]; xP -- xQ [style=solid]; xQ -- xR [style=solid]; xR -- xS [style=solid]; xS -- xT [style=solid]; xT -- xO [style=solid]; xU -- xV [style=solid]; xV -- xW [style=solid]; xW -- xX [style=solid]; xX -- xY [style=solid]; xY -- xZ [style=solid]; xZ -- xU [style=solid]; yA -- yB [style=solid]; yB -- yC [style=solid]; yC -- yD [style=solid]; yD -- yE [style=solid]; yE -- yF [style=solid]; yF -- yA [style=solid]; yG -- yH [style=solid]; yH -- yI [style=solid]; yI -- yJ [style=solid]; yJ -- yK [style=solid]; yK -- yL [style=solid]; yL -- yG [style=solid]; yM -- yN [style=solid]; yN -- yO [style=solid]; yO -- yP [style=solid]; yP -- yQ [style=solid]; yQ -- yR [style=solid]; yR -- yM [style=solid]; yS -- yT [style=solid]; yT -- yU [style=solid]; yU -- yV [style=solid]; yV -- yW [style=solid]; yW -- yX [style=solid]; yX -- yS [style=solid]; yY -- yZ [style=solid]; yZ -- zA [style=solid]; zA -- zB [style=solid]; zB -- zC [style=solid]; zC -- zD [style=solid]; zD -- yY [style=solid]; zE -- zF [style=solid]; zF -- zG [style=solid]; zG -- zH [style=solid]; zH -- zI [style=solid]; zI -- zJ [style=solid]; zJ -- zE [style=solid]; zK -- zL [style=solid]; zL -- zM [style=solid]; zM -- zN [style=solid]; zN -- zO [style=solid]; zO -- zP [style=solid]; zP -- zK [style=solid]; zQ -- zR [style=solid]; zR -- zS [style=solid]; zS -- zT [style=solid]; zT -- zU [style=solid]; zU -- zV [style=solid]; zV -- zQ [style=solid]; zW -- zX [style=solid]; zX -- zY [style=solid]; zY -- zZ [style=solid]; zZ -- aA [style=solid]; aA -- aB [style=solid]; aB -- zW [style=solid]; aC -- aD [style=solid]; aD -- aE [style=solid]; aE -- aF [style=solid]; aF -- aG [style=solid]; aG -- aH [style=solid]; aH -- aC [style=solid]; aI -- aJ [style=solid]; aJ -- aK [style=solid]; aK -- aL [style=solid]; aL -- aM [style=solid]; aM -- aN [style=solid]; aN -- aI [style=solid]; aO -- aP [style=solid]; aP -- aQ [style=solid]; aQ -- aR [style=solid]; aR -- aS [style=solid]; aS -- aT [style=solid]; aT -- aO [style=solid]; aU -- aV [style=solid]; aV -- aW [style=solid]; aW -- aX [style=solid]; aX -- aY [style=solid]; aY -- aZ [style=solid]; aZ -- aU [style=solid]; bA -- bB [style=solid]; bB -- bC [style=solid]; bC -- bD [style=solid]; bD -- bE [style=solid]; bE -- bF [style=solid]; bF -- bA [style=solid]; bG -- bH [style=solid]; bH -- bI [style=solid]; bI -- bJ [style=solid]; bJ -- bK [style=solid]; bK -- bL [style=solid]; bL -- bG [style=solid]; bM -- bN [style=solid]; bN -- bO [style=solid]; bO -- bP [style=solid]; bP -- bQ [style=solid]; bQ -- bR [style=solid]; bR -- bM [style=solid]; bS -- bT [style=solid]; bT -- bU [style=solid]; bU -- bV [style=solid]; bV -- bW [style=solid]; bW -- bX [style=solid]; bX -- bS [style=solid]; bY -- bZ [style=solid]; bZ -- cA [style=solid]; cA -- cB [style=solid]; cB -- cC [style=solid]; cC -- cD [style=solid]; cD -- bY [style=solid]; cE -- cF [style=solid]; cF -- cG [style=solid]; cG -- cH [style=solid]; cH -- cI [style=solid]; cI -- cJ [style=solid]; cJ -- cE [style=solid]; cK -- cL [style=solid]; cL -- cM [style=solid]; cM -- cN [style=solid]; cN -- cO [style=solid]; cO -- cP [style=solid]; cP -- cK [style=solid]; cQ -- cR [style=solid]; cR -- cS [style=solid]; cS -- cT [style=solid]; cT -- cU [style=solid]; cU -- cV [style=solid]; cV -- cQ [style=solid]; cW -- cX [style=solid]; cX -- cY [style=solid]; cY -- cZ [style=solid]; cZ -- dA [style=solid]; dA -- dB [style=solid]; dB -- cW [style=solid]; dC -- dD [style=solid]; dD -- dE [style=solid]; dE -- dF [style=solid]; dF -- dG [style=solid]; dG -- dH [style=solid]; dH -- dC [style=solid]; dI -- dJ [style=solid]; dJ -- dK [style=solid]; dK -- dL [style=solid]; dL -- dM [style=solid]; dM -- dN [style=solid]; dN -- dI [style=solid]; dO -- dP [style=solid]; dP -- dQ [style=solid]; dQ -- dR [style=solid]; dR -- dS [style=solid]; dS -- dT [style=solid]; dT -- dO [style=solid]; dU -- dV [style=solid]; dV -- dW [style=solid]; dW -- dX [style=solid]; dX -- dY [style=solid]; dY -- dZ [style=solid]; dZ -- dU [style=solid]; eA -- eB [style=solid]; eB -- eC [style=solid]; eC -- eD [style=solid]; eD -- eE [style=solid]; eE -- eF [style=solid]; eF -- eA [style=solid]; eG -- eH [style=solid]; eH -- eI [style=solid]; eI -- eJ [style=solid]; eJ -- eK [style=solid]; eK -- eL [style=solid]; eL -- eG [style=solid]; eM -- eN [style=solid]; eN -- eO [style=solid]; eO -- eP [style=solid]; eP -- eQ [style=solid]; eQ -- eR [style=solid]; eR -- eM [style=solid]; eS -- eT [style=solid]; eT -- eU [style=solid]; eU -- eV [style=solid]; eV -- eW [style=solid]; eW -- eX [style=solid]; eX -- eS [style=solid]; eY -- eZ [style=solid]; eZ -- fA [style=solid]; fA -- fB [style=solid]; fB -- fC [style=solid]; fC -- fD [style=solid]; fD -- eY [style=solid]; fE -- fF [style=solid]; fF -- fG [style=solid]; fG -- fH [style=solid]; fH -- fI [style=solid]; fI -- fJ [style=solid]; fJ -- fE [style=solid]; fK -- fL [style=solid]; fL -- fM [style=solid]; fM -- fN [style=solid]; fN -- fO [style=solid]; fO -- fP [style=solid]; fP -- fK [style=solid]; fQ -- fR [style=solid]; fR -- fS [style=solid]; fS -- fT [style=solid]; fT -- fU [style=solid]; fU -- fV [style=solid]; fV -- fQ [style=solid]; fW -- fX [style=solid]; fX -- fY [style=solid]; fY -- fZ [style=solid]; fZ -- gA [style=solid]; gA -- gB [style=solid]; gB -- fW [style=solid]; gC -- gD [style=solid]; gD -- gE [style=solid]; gE -- gF [style=solid]; gF -- gG [style=solid]; gG -- gH [style=solid]; gH -- gC [style=solid]; gI -- gJ [style=solid]; gJ -- gK [style=solid]; gK -- gL [style=solid]; gL -- gM [style=solid]; gM -- gN [style=solid]; gN -- gI [style=solid]; gO -- gP [style=solid]; gP -- gQ [style=solid]; gQ -- gR [style=solid]; gR -- gS [style=solid]; gS -- gT [style=solid]; gT -- gO [style=solid]; gU -- gV [style=solid]; gV -- gW [style=solid]; gW -- gX [style=solid]; gX -- gY [style=solid]; gY -- gZ [style=solid]; gZ -- gU [style=solid]; hA -- hB [style=solid]; hB -- hC [style=solid]; hC -- hD [style=solid]; hD -- hE [style=solid]; hE -- hF [style=solid]; hF -- hA [style=solid]; hG -- hH [style=solid]; hH -- hI [style=solid]; hI -- hJ [style=solid]; hJ -- hK [style=solid]; hK -- hL [style=solid]; hL -- hG [style=solid]; hM -- hN [style=solid]; hN -- hO [style=solid]; hO -- hP [style=solid]; hP -- hQ [style=solid]; hQ -- hR [style=solid]; hR -- hM [style=solid]; hS -- hT [style=solid]; hT -- hU [style=solid]; hU -- hV [style=solid]; hV -- hW [style=solid]; hW -- hX [style=solid]; hX -- hS [style=solid]; hY -- hZ [style=solid]; hZ -- iA [style=solid]; iA -- iB [style=solid]; iB -- iC [style=solid]; iC -- iD [style=solid]; iD -- hY [style=solid]; iE -- iF [style=solid]; iF -- iG [style=solid]; iG -- iH [style=solid]; iH -- iI [style=solid]; iI -- iJ [style=solid]; iJ -- iE [style=solid]; iK -- iL [style=solid]; iL -- iM [style=solid]; iM -- iN [style=solid]; iN -- iO [style=solid]; iO -- iP [style=solid]; iP -- iK [style=solid]; iQ -- iR [style=solid]; iR -- iS [style=solid]; iS -- iT [style=solid]; iT -- iU [style=solid]; iU -- iV [style=solid]; iV -- iQ [style=solid]; iW -- iX [style=solid]; iX -- iY [style=solid]; iY -- iZ [style=solid]; iZ -- jA [style=solid]; jA -- jB [style=solid]; jB -- iW [style=solid]; jC -- jD [style=solid]; jD -- jE [style=solid]; jE -- jF [style=solid]; jF -- jG [style=solid]; jG -- jH [style=solid]; jH -- jC [style=solid]; jI -- jJ [style=solid]; jJ -- jK [style=solid]; jK -- jL [style=solid]; jL -- jM [style=solid]; jM -- jN [style=solid]; jN -- jI [style=solid]; jO -- jP [style=solid]; jP -- jQ [style=solid]; jQ -- jR [style=solid]; jR -- jS [style=solid]; jS -- jT [style=solid]; jT -- jO [style=solid]; jU -- jV [style=solid]; jV -- jW [style=solid]; jW -- jX [style=solid]; jX -- jY [style=solid]; jY -- jZ [style=solid]; jZ -- jU [style=solid]; kA -- kB [style=solid]; kB -- kC [style=solid]; kC -- kD [style=solid]; kD -- kE [style=solid]; kE -- kF [style=solid]; kF -- kA [style=solid]; kG -- kH [style=solid]; kH -- kI [style=solid]; kI -- kJ [style=solid]; kJ -- kK [style=solid]; kK -- kL [style=solid]; kL -- kG [style=solid]; kM -- kN [style=solid]; kN -- kO [style=solid]; kO -- kP [style=solid]; kP -- kQ [style=solid]; kQ -- kR [style=solid]; kR -- kM [style=solid]; kS -- kT [style=solid]; kT -- kU [style=solid]; kU -- kV [style=solid]; kV -- kW [style=solid]; kW -- kX [style=solid]; kX -- kS [style=solid]; kY -- kZ [style=solid]; kZ -- lA [style=solid]; lA -- lB [style=solid]; lB -- lC [style=solid]; lC -- lD [style=solid]; lD -- kY [style=solid]; lE -- lF [style=solid]; lF -- lG [style=solid]; lG -- lH [style=solid]; lH -- lI [style=solid]; lI -- lJ [style=solid]; lJ -- lE [style=solid]; lK -- lL [style=solid]; lL -- lM [style=solid]; lM -- lN [style=solid]; lN -- lO [style=solid]; lO -- lP [style=solid]; lP -- lK [style=solid]; lQ -- lR [style=solid]; lR -- lS [style=solid]; lS -- lT [style=solid]; lT -- lU [style=solid]; lU -- lV [style=solid]; lV -- lQ [style=solid]; lW -- lX [style=solid]; lX -- lY [style=solid]; lY -- lZ [style=solid]; lZ -- mA [style=solid]; mA -- mB [style=solid]; mB -- lW [style=solid]; mC -- mD [style=solid]; mD -- mE [style=solid]; mE -- mF [style=solid]; mF -- mG [style=solid]; mG -- mH [style=solid]; mH -- mC [style=solid]; mI -- mJ [style=solid]; mJ -- mK [style=solid]; mK -- mL [style=solid]; mL -- mM [style=solid]; mM -- mN [style=solid]; mN -- mI [style=solid]; mO -- mP [style=solid]; mP -- mQ [style=solid]; mQ -- mR [style=solid]; mR -- mS [style=solid]; mS -- mT [style=solid]; mT -- mO [style=solid]; mU -- mV [style=solid]; mV -- mW [style=solid]; mW -- mX [style=solid]; mX -- mY [style=solid]; mY -- mZ [style=solid]; mZ -- mU [style=solid]; nA -- nB [style=solid]; nB -- nC [style=solid]; nC -- nD [style=solid]; nD -- nE [style=solid]; nE -- nF [style=solid]; nF -- nA [style=solid]; nG -- nH [style=solid]; nH -- nI [style=solid]; nI -- nJ [style=solid]; nJ -- nK [style=solid]; nK -- nL [style=solid]; nL -- nG [style=solid]; nM -- nN [style=solid]; nN -- nO [style=solid]; nO -- nP [style=solid]; nP -- nQ [style=solid]; nQ -- nR [style=solid]; nR -- nM [style=solid]; nS -- nT [style=solid]; nT -- nU [style=solid]; nU -- nV [style=solid]; nV -- nW [style=solid]; nW -- nX [style=solid]; nX -- nS [style=solid]; nY -- nZ [style=solid]; nZ -- oA [style=solid]; oA -- oB [style=solid]; oB -- oC [style=solid]; oC -- oD [style=solid]; oD -- nY [style=solid]; oE -- oF [style=solid]; oF -- oG [style=solid]; oG -- oH [style=solid]; oH -- oI [style=solid]; oI -- oJ [style=solid]; oJ -- oE [style=solid]; oK -- oL [style=solid]; oL -- oM [style=solid]; oM -- oN [style=solid]; oN -- oO [style=solid]; oO -- oP [style=solid]; oP -- oK [style=solid]; oQ -- oR [style=solid]; oR -- oS [style=solid]; oS -- oT [style=solid]; oT -- oU [style=solid]; oU -- oV [style=solid]; oV -- oQ [style=solid]; oW -- oX [style=solid]; oX -- oY [style=solid]; oY -- oZ [style=solid]; oZ -- pA [style=solid]; pA -- pB [style=solid]; pB -- oW [style=solid]; pC -- pD [style=solid]; pD -- pE [style=solid]; pE -- pF [style=solid]; pF -- pG [style=solid]; pG -- pH [style=solid]; pH -- pC [style=solid]; pI -- pJ [style=solid]; pJ -- pK [style=solid]; pK -- pL [style=solid]; pL -- pM [style=solid]; pM -- pN [style=solid]; pN -- pI [style=solid]; pO -- pP [style=solid]; pP -- pQ [style=solid]; pQ -- pR [style=solid]; pR -- pS [style=solid]; pS -- pT [style=solid]; pT -- pO [style=solid]; pU -- pV [style=solid]; pV -- pW [style=solid]; pW -- pX [style=solid]; pX -- pY [style=solid]; pY -- pZ [style=solid]; pZ -- pU [style=solid]; qA -- qB [style=solid]; qB -- qC [style=solid]; qC -- qD [style=solid]; qD -- qE [style=solid]; qE -- qF [style=solid]; qF -- qA [style=solid]; qG -- qH [style=solid]; qH -- qI [style=solid]; qI -- qJ [style=solid]; qJ -- qK [style=solid]; qK -- qL [style=solid]; qL -- qG [style=solid]; qM -- qN [style=solid]; qN -- qO [style=solid]; qO -- qP [style=solid]; qP -- qQ [style=solid]; qQ -- qR [style=solid]; qR -- qM [style=solid]; qS -- qT [style=solid]; qT -- qU [style=solid]; qU -- qV [style=solid]; qV -- qW [style=solid]; qW -- qX [style=solid]; qX -- qS [style=solid]; qY -- qZ [style=solid]; qZ -- rA [style=solid]; rA -- rB [style=solid]; rB -- rC [style=solid]; rC -- rD [style=solid]; rD -- qY [style=solid]; rE -- rF [style=solid]; rF -- rG [style=solid]; rG -- rH [style=solid]; rH -- rI [style=solid]; rI -- rJ [style=solid]; rJ -- rE [style=solid]; rK -- rL [style=solid]; rL -- rM [style=solid]; rM -- rN [style=solid]; rN -- rO [style=solid]; rO -- rP [style=solid]; rP -- rK [style=solid]; rQ -- rR [style=solid]; rR -- rS [style=solid]; rS -- rT [style=solid]; rT -- rU [style=solid]; rU -- rV [style=solid]; rV -- rQ [style=solid]; rW -- rX [style=solid]; rX -- rY [style=solid]; rY -- rZ [style=solid]; rZ -- sA [style=solid]; sA -- sB [style=solid]; sB -- rW [style=solid]; sC -- sD [style=solid]; sD -- sE [style=solid]; sE -- sF [style=solid]; sF -- sG [style=solid]; sG -- sH [style=solid]; sH -- sC [style=solid]; sI -- sJ [style=solid]; sJ -- sK [style=solid]; sK -- sL [style=solid]; sL -- sM [style=solid]; sM -- sN [style=solid]; sN -- sI [style=solid]; sO -- sP [style=solid]; sP -- sQ [style=solid]; sQ -- sR [style=solid]; sR -- sS [style=solid]; sS -- sT [style=solid]; sT -- sO [style=solid]; sU -- sV [style=solid]; sV -- sW [style=solid]; sW -- sX [style=solid]; sX -- sY [style=solid]; sY -- sZ [style=solid]; sZ -- sU [style=solid]; tA -- tB [style=solid]; tB -- tC [style=solid]; tC -- tD [style=solid]; tD -- tE [style=solid]; tE -- tF [style=solid]; tF -- tA [style=solid]; tG -- tH [style=solid]; tH -- tI [style=solid]; tI -- tJ [style=solid]; tJ -- tK [style=solid]; tK -- tL [style=solid]; tL -- tG [style=solid]; tM -- tN [style=solid]; tN -- tO [style=solid]; tO -- tP [style=solid]; tP -- tQ [style=solid]; tQ -- tR [style=solid]; tR -- tM [style=solid]; tS -- tT [style=solid]; tT -- tU [style=solid]; tU -- tV [style=solid]; tV -- tW [style=solid]; tW -- tX [style=solid]; tX -- tS [style=solid]; tY -- tZ [style=solid]; tZ -- uA [style=solid]; uA -- uB [style=solid]; uB -- uC [style=solid]; uC -- uD [style=solid]; uD -- tY [style=solid]; uE -- uF [style=solid]; uF -- uG [style=solid]; uG -- uH [style=solid]; uH -- uI [style=solid]; uI -- uJ [style=solid]; uJ -- uE [style=solid]; uK -- uL [style=solid]; uL -- uM [style=solid]; uM -- uN [style=solid]; uN -- uO [style=solid]; uO -- uP [style=solid]; uP -- uK [style=solid]; uQ -- uR [style=solid]; uR -- uS [style=solid]; uS -- uT [style=solid]; uT -- uU [style=solid]; uU -- uV [style=solid]; uV -- uQ [style=solid]; uW -- uX [style=solid]; uX -- uY [style=solid]; uY -- uZ [style=solid]; uZ -- vA [style=solid]; vA -- vB [style=solid]; vB -- uW [style=solid]; vC -- vD [style=solid]; vD -- vE [style=solid]; vE -- vF [style=solid]; vF -- vG [style=solid]; vG -- vH [style=solid]; vH -- vC [style=solid]; vI -- vJ [style=solid]; vJ -- vK [style=solid]; vK -- vL [style=solid]; vL -- vM [style=solid]; vM -- vN [style=solid]; vN -- vI [style=solid]; vO -- vP [style=solid]; vP -- vQ [style=solid]; vQ -- vR [style=solid]; vR -- vS [style=solid]; vS -- vT [style=solid]; vT -- vO [style=solid]; vU -- vV [style=solid]; vV -- vW [style=solid]; vW -- vX [style=solid]; vX -- vY [style=solid]; vY -- vZ [style=solid]; vZ -- vU [style=solid]; wA -- wB [style=solid]; wB -- wC [style=solid]; wC -- wD [style=solid]; wD -- wE [style=solid]; wE -- wF [style=solid]; wF -- wA [style=solid]; wG -- wH [style=solid]; wH -- wI [style=solid]; wI -- wJ [style=solid]; wJ -- wK [style=solid]; wK -- wL [style=solid]; wL -- wG [style=solid]; wM -- wN [style=solid]; wN -- wO [style=solid]; wO -- wP [style=solid]; wP -- wQ [style=solid]; wQ -- wR [style=solid]; wR -- wM [style=solid]; wS -- wT [style=solid]; wT -- wU [style=solid]; wU -- wV [style=solid]; wV -- wW [style=solid]; wW -- wX [style=solid]; wX -- wS [style=solid]; wY -- wZ [style=solid]; wZ -- xA [style=solid]; xA -- xB [style=solid]; xB -- xC [style=solid]; xC -- xD [style=solid]; xD -- wY [style=solid]; xE -- xF [style=solid]; xF -- xG [style=solid]; xG -- xH [style=solid]; xH -- xI [style=solid]; xI -- xJ [style=solid]; xJ -- xE [style=solid]; xK -- xL [style=solid]; xL -- xM [style=solid]; xM -- xN [style=solid]; xN -- xO [style=solid]; xO -- xP [style=solid]; xP -- xK [style=solid]; xQ -- xR [style=solid]; xR -- xS [style=solid]; xS -- xT [style=solid]; xT -- xU [style=solid]; xU -- xV [style=solid]; xV -- xQ [style=solid]; xW -- xX [style=solid]; xX -- xY [style=solid]; xY -- xZ [style=solid]; xZ -- yA [style=solid]; yA -- yB [style=solid]; yB -- xW [style=solid]; yC -- yD [style=solid]; yD -- yE [style=solid]; yE -- yF [style=solid]; yF -- yG [style=solid]; yG -- yH [style=solid]; yH -- yC [style=solid]; yI -- yJ [style=solid]; yJ -- yK [style=solid]; yK -- yL [style=solid]; yL -- yM [style=solid]; yM -- yN [style=solid]; yN -- yI [style=solid]; yO -- yP [style=solid]; yP -- yQ [style=solid]; yQ -- yR [style=solid]; yR -- yS [style=solid]; yS -- yT [style=solid]; yT -- yO [style=solid]; yU -- yV [style=solid]; yV -- yW [style=solid]; yW -- yX [style=solid]; yX -- yY [style=solid]; yY -- yZ [style=solid]; yZ -- yU [style=solid]; zA -- zB [style=solid]; zB -- zC [style=solid]; zC -- zD [style=solid]; zD -- zE [style=solid]; zE -- zF [style=solid]; zF -- zA [style=solid]; zG -- zH [style=solid]; zH -- zI [style=solid]; zI -- zJ [style=solid]; zJ -- zK [style=solid]; zK -- zL [style=solid]; zL -- zG [style=solid]; zM -- zN [style=solid]; zN -- zO [style=solid]; zO -- zP [style=solid]; zP -- zQ [style=solid]; zQ -- zR [style=solid]; zR -- zM [style=solid]; zS -- zT [style=solid]; zT -- zU [style=solid]; zU -- zV [style=solid]; zV -- zW [style=solid]; zW -- zX [style=solid]; zX -- zS [style=solid]; zY -- zZ [style=solid]; zZ -- a [style=solid]; a -- b [style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- zY [style=solid]; e -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- i [style=solid]; i -- j [style=solid]; j -- e [style=solid]; k -- l [style=solid]; l -- m [style=solid]; m -- n [style=solid]; n -- o [style=solid]; o -- p [style=solid]; p -- k [style=solid]; q -- r [style=solid]; r -- s [style=solid]; s -- t [style=solid]; t -- u [style=solid]; u -- v [style=solid]; v -- q [style=solid]; w -- x [style=solid]; x -- y [style=solid]; y -- z [style=solid]; z -- a0 [style=solid]; a0 -- a1 [style=solid]; a1 -- w [style=solid]; a2 -- a3 [style=solid]; a3 -- a4 [style=solid]; a4 -- a5 [style=solid]; a5 -- a6 [style=solid]; a6 -- a7 [style=solid]; a7 -- a2 [style=solid]; a8 -- a9 [style=solid]; a9 -- b0 [style=solid]; b0 -- b1 [style=solid]; b1 -- b2 [style=solid]; b2 -- b3 [style=solid]; b3 -- a8 [style=solid]; b4 -- b5 [style=solid]; b5 -- b6 [style=solid]; b6 -- b7 [style=solid]; b7 -- b8 [style=solid]; b8 -- b9 [style=solid]; b9 -- b4 [style=solid]; c0 -- c1 [style=solid]; c1 -- c2 [style=solid]; c2 -- c3 [style=solid]; c3 -- c4 [style=solid]; c4 -- c5 [style=solid]; c5 -- c0 [style=solid]; c6 -- c7 [style=solid]; c7 -- c8 [style=solid]; c8 -- c9 [style=solid]; c9 -- d0 [style=solid]; d0 -- d1 [style=solid]; d1 -- c6 [style=solid]; d2 -- d3 [style=solid]; d3 -- d4 [style=solid]; d4 -- d5 [style=solid]; d5 -- d6 [style=solid]; d6 -- d7 [style=solid]; d7 -- d2 [style=solid]; d8 -- d9 [style=solid]; d9 -- e0 [style=solid]; e0 -- e1 [style=solid]; e1 -- e2 [style=solid]; e2 -- e3 [style=solid]; e3 -- d8 [style=solid]; e4 -- e5 [style=solid]; e5 -- e6 [style=solid]; e6 -- e7 [style=solid]; e7 -- e8 [style=solid]; e8 -- e9 [style=solid]; e9 -- e4 [style=solid]; f0 -- f1 [style=solid]; f1 -- f2 [style=solid]; f2 -- f3 [style=solid]; f3 -- f4 [style=solid]; f4 -- f5 [style=solid]; f5 -- f0 [style=solid]; f6 -- f7 [style=solid]; f7 -- f8 [style=solid]; f8 -- f9 [style=solid]; f9 -- g0 [style=solid]; g0 -- g1 [style=solid]; g1 -- f6 [style=solid]; g2 -- g3 [style=solid]; g3 -- g4 [style=solid]; g4 -- g5 [style=solid]; g5 -- g6 [style=solid]; g6 -- g7 [style=solid]; g7 -- g2 [style=solid]; g8 -- g9 [style=solid]; g9 -- h0 [style=solid]; h0 -- h1 [style=solid]; h1 -- h2 [style=solid]; h2 -- h3 [style=solid]; h3 -- g8 [style=solid]; h4 -- h5 [style=solid]; h5 -- h6 [style=solid]; h6 -- h7 [style=solid]; h7 -- h8 [style=solid]; h8 -- h9 [style=solid]; h9 -- h4 [style=solid]; i0 -- i1 [style=solid]; i1 -- i2 [style=solid]; i2 -- i3 [style=solid]; i3 -- i4 [style=solid]; i4 -- i5 [style=solid]; i5 -- i0 [style=solid]; i6 -- i7 [style=solid]; i7 -- i8 [style=solid]; i8 -- i9 [style=solid]; i9 -- j0 [style=solid]; j0 -- j1 [style=solid]; j1 -- i6 [style=solid]; j2 -- j3 [style=solid]; j3 -- j4 [style=solid]; j4 -- j5 [style=solid]; j5 -- j6 [style=solid]; j6 -- j7 [style=solid]; j7 -- j2 [style=solid]; j8 -- j9 [style=solid]; j9 -- k0 [style=solid]; k0 -- k1 [style=solid]; k1 -- k2 [style=solid]; k2 -- k3 [style=solid]; k3 -- j8 [style=solid]; k4 -- k5 [style=solid]; k5 -- k6 [style=solid]; k6 -- k7 [style=solid]; k7 -- k8 [style=solid]; k8 -- k9 [style=solid]; k9 -- k4 [style=solid]; l0 -- l1 [style=solid]; l1 -- l2 [style=solid]; l2 -- l3 [style=solid]; l3 -- l4 [style=solid]; l4 -- l5 [style=solid]; l5 -- l0 [style=solid]; l6 -- l7 [style=solid]; l7 -- l8 [style=solid]; l8 -- l9 [style=solid]; l9 -- m0 [style=solid]; m0 -- m1 [style=solid]; m1 -- l6 [style=solid]; m2 -- m3 [style=solid]; m3 -- m4 [style=solid]; m4 -- m5 [style=solid]; m5 -- m6 [style=solid]; m6 -- m7 [style=solid]; m7 -- m2 [style=solid]; m8 -- m9 [style=solid]; m9 -- n0 [style=solid]; n0 -- n1 [style=solid]; n1 -- n2 [style=solid]; n2 -- n3 [style=solid]; n3 -- m8 [style=solid]; n4 -- n5 [style=solid]; n5 -- n6 [style=solid]; n6 -- n7 [style=solid]; n7 -- n8 [style=solid]; n8 -- n9 [style=solid]; n9 -- n4 [style=solid]; o0 -- o1 [style=solid]; o1 -- o2 [style=solid]; o2 -- o3 [style=solid]; o3 -- o4 [style=solid]; o4 -- o5 [style=solid]; o5 -- o0 [style=solid]; o6 -- o7 [style=solid]; o7 -- o8 [style=solid]; o8 -- o9 [style=solid]; o9 -- p0 [style=solid]; p0 -- p1 [style=solid]; p1 -- o6 [style=solid]; p2 -- p3 [style=solid]; p3 -- p4 [style=solid]; p4 -- p5 [style=solid]; p5 -- p6 [style=solid]; p6 -- p7 [style=solid]; p7 -- p2 [style=solid]; p8 -- p9 [style=solid]; p9 -- q0 [style=solid]; q0 -- q1 [style=solid]; q1 -- q2 [style=solid]; q2 -- q3 [style=solid]; q3 -- p8 [style=solid]; q4 -- q5 [style=solid]; q5 -- q6 [style=solid]; q6 -- q7 [style=solid]; q7 -- q8 [style=solid]; q8 -- q9 [style=solid]; q9 -- q4 [style=solid]; r0 -- r1 [style=solid]; r1 -- r2 [style=solid]; r2 -- r3 [style=solid]; r3 -- r4 [style=solid]; r4 -- r5 [style=solid]; r5 -- r0 [style=solid]; r6 -- r7 [style=solid]; r7 -- r8 [style=solid]; r8 -- r9 [style=solid]; r9 -- s0 [style=solid]; s0 -- s1 [style=solid]; s1 -- r6 [style=solid]; s2 -- s3 [style=solid]; s3 -- s4 [style=solid]; s4 -- s5 [style=solid]; s5 -- s6 [style=solid]; s6 -- s7 [style=solid]; s7 -- s2 [style=solid]; s8 -- s9 [style=solid]; s9 -- t0 [style=solid]; t0 -- t1 [style=solid]; t1 -- t2 [style=solid]; t2 -- t3 [style=solid]; t3 -- s8 [style=solid]; t4 -- t5 [style=solid]; t5 -- t6 [style=solid]; t6 -- t7 [style=solid]; t7 -- t8 [style=solid]; t8 -- t9 [style=solid]; t9 -- t4 [style=solid]; u0 -- u1 [style=solid]; u1 -- u2 [style=solid]; u2 -- u3 [style=solid]; u3 -- u4 [style=solid]; u4 -- u5 [style=solid]; u5 -- u0 [style=solid]; u6 -- u7 [style=solid]; u7 -- u8 [style=solid]; u8 -- u9 [style=solid]; u9 -- v0 [style=solid]; v0 -- v1 [style=solid]; v1 -- u6 [style=solid]; v2 -- v3 [style=solid]; v3 -- v4 [style=solid]; v4 -- v5 [style=solid]; v5 -- v6 [style=solid]; v6 -- v7 [style=solid]; v7 -- v2 [style=solid]; v8 -- v9 [style=solid]; v9 -- w0 [style=solid]; w0 -- w1 [style=solid]; w1 -- w2 [style=solid]; w2 -- w3 [style=solid]; w3 -- v8 [style=solid]; w4 -- w5 [style=solid]; w5 -- w6 [style=solid]; w6 -- w7 [style=solid]; w7 -- w8 [style=solid]; w8 -- w9 [style=solid]; w9 -- w4 [style=solid]; x0 -- x1 [style=solid]; x1 -- x2 [style=solid]; x2 -- x3 [style=solid]; x3 -- x4 [style=solid]; x4 -- x5 [style=solid]; x5 -- x0 [style=solid]; x6 -- x7 [style=solid]; x7 -- x8 [style=solid]; x8 -- x9 [style=solid]; x9 -- y0 [style=solid]; y0 -- y1 [style=solid]; y1 -- x6 [style=solid]; y2 -- y3 [style=solid]; y3 -- y4 [style=solid]; y4 -- y5 [style=solid]; y5 -- y6 [style=solid]; y6 -- y7 [style=solid]; y7 -- y2 [style=solid]; y8 -- y9 [style=solid]; y9 -- z0 [style=solid]; z0 -- z1 [style=solid]; z1 -- z2 [style=solid]; z2 -- z3 [style=solid]; z3 -- y8 [style=solid]; z4 -- z5 [style=solid]; z5 -- z6 [style=solid]; z6 -- z7 [style=solid]; z7 -- z8 [style=solid]; z8 -- z9 [style=solid]; z9 -- z4 [style=solid]; aA -- aB [style=solid]; aB -- aC [style=solid]; aC -- aD [style=solid]; aD -- aE [style=solid]; aE -- aF [style=solid]; aF -- aA [style=solid]; aG -- aH [style=solid]; aH -- aI [style=solid]; aI -- aJ [style=solid]; aJ -- aK [style=solid]; aK -- aL [style=solid]; aL -- aG [style=solid]; aM -- aN [style=solid]; aN -- aO [style=solid]; aO -- aP [style=solid]; aP -- aQ [style=solid]; aQ -- aR [style=solid]; aR -- aM [style=solid]; aS -- aT [style=solid]; aT -- aU [style=solid]; aU -- aV [style=solid]; aV -- aW [style=solid]; aW -- aX [style=solid]; aX -- aS [style=solid]; aY -- aZ [style=solid]; aZ -- bA [style=solid]; bA -- bB [style=solid]; bB -- bC [style=solid]; bC -- bD [style=solid]; bD -- aY [style=solid]; bE -- bF [style=solid]; bF -- bG [style=solid]; bG -- bH [style=solid]; bH -- bI [style=solid]; bI -- bJ [style=solid]; bJ -- bE [style=solid]; bK -- bL [style=solid]; bL -- bM [style=solid]; bM -- bN [style=solid]; bN -- bO [style=solid]; bO -- bP [style=solid]; bP -- bK [style=solid]; bQ -- bR [style=solid]; bR -- bS [style=solid]; bS -- bT [style=solid]; bT -- bU [style=solid]; bU -- bV [style=solid]; bV -- bQ [style=solid]; bW -- bX [style=solid]; bX -- bY [style=solid]; bY -- bZ [style=solid]; bZ -- cA [style=solid]; cA -- cB [style=solid]; cB -- bW [style=solid]; cC -- cD [style=solid]; cD -- cE [style=solid]; cE -- cF [style=solid]; cF -- cG [style=solid]; cG -- cH [style=solid]; cH -- cC [style=solid]; cI -- cJ [style=solid]; cJ -- cK [style=solid]; cK -- cL [style=solid]; cL -- cM [style=solid]; cM -- cN [style=solid]; cN -- cI [style=solid]; cO -- cP [style=solid]; cP -- cQ [style=solid]; cQ -- cR [style=solid]; cR -- cS [style=solid]; cS -- cT [style=solid]; cT -- cO [style=solid]; cU -- cV [style=solid]; cV -- cW [style=solid]; cW -- cX [style=solid]; cX -- cY [style=solid]; cY -- cZ [style=solid]; cZ -- cU [style=solid]; dA -- dB [style=solid]; dB -- dC [style=solid]; dC -- dD [style=solid]; dD -- dE [style=solid]; dE -- dF [style=solid]; dF -- dA [style=solid]; dG -- dH [style=solid]; dH -- dI [style=solid]; dI -- dJ [style=solid]; dJ -- dK [style=solid]; dK -- dL [style=solid]; dL -- dG [style=solid]; dM -- dN [style=solid]; dN -- dO [style=solid]; dO -- dP [style=solid]; dP -- dQ [style=solid]; dQ -- dR [style=solid]; dR -- dM [style=solid]; dS -- dT [style=solid]; dT -- dU [style=solid]; dU -- dV [style=solid]; dV -- dW [style=solid]; dW -- dX [style=solid]; dX -- dS [style=solid]; dY -- dZ [style=solid]; dZ -- eA [style=solid]; eA -- eB [style=solid]; eB -- eC [style=solid]; eC -- eD [style=solid]; eD -- dY [style=solid]; eE -- eF [style=solid]; eF -- eG [style=solid]; eG -- eH [style=solid]; eH -- eI [style=solid]; eI -- eJ [style=solid]; eJ -- eE [style=solid]; eK -- eL [style=solid]; eL -- eM [style=solid]; eM -- eN [style=solid]; eN -- eO [style=solid]; eO -- eP [style=solid]; eP -- eK [style=solid]; eQ -- eR [style=solid]; eR -- eS [style=solid]; eS -- eT [style=solid]; eT -- eU [style=solid]; eU -- eV [style=solid]; eV -- eQ [style=solid]; eW -- eX [style=solid]; eX -- eY [style=solid]; eY -- eZ [style=solid]; eZ -- fA [style=solid]; fA -- fB [style=solid]; fB -- eW [style=solid]; fC -- fD [style=solid]; fD -- fE [style=solid]; fE -- fF [style=solid]; fF -- fG [style=solid]; fG -- fH [style=solid]; fH -- fC [style=solid]; fI -- fJ [style=solid]; fJ -- fK [style=solid]; fK -- fL [style=solid]; fL -- fM [style=solid]; fM -- fN [style=solid]; fN -- fI [style=solid]; fO -- fP [style=solid]; fP -- fQ [style=solid]; fQ -- fR [style=solid]; fR -- fS [style=solid]; fS -- fT [style=solid]; fT -- fO [style=solid]; fU -- fV [style=solid]; fV -- fW [style=solid]; fW -- fX [style=solid]; fX -- fY [style=solid]; fY -- fZ [style=solid]; fZ -- fU [style=solid]; gA -- gB [style=solid]; gB -- gC [style=solid]; gC -- gD [style=solid]; gD -- gE [style=solid]; gE -- gF [style=solid]; gF -- gA [style=solid]; gG -- gH [style=solid]; gH -- gI [style=solid]; gI -- gJ [style=solid]; gJ -- gK [style=solid]; gK -- gL [style=solid]; gL -- gG [style=solid]; gM -- gN [style=solid]; gN -- gO [style=solid]; gO -- gP [style=solid]; gP -- gQ [style=solid]; gQ -- gR [style=solid]; gR -- gM [style=solid]; gS -- gT [style=solid]; gT -- gU [style=solid]; gU -- gV [style=solid]; gV -- gW [style=solid]; gW -- gX [style=solid]; gX -- gS [style=solid]; gY -- gZ [style=solid]; gZ -- hA [style=solid]; hA -- hB [style=solid]; hB -- hC [style=solid]; hC -- hD [style=solid]; hD -- gY [style=solid]; hE -- hF [style=solid]; hF -- hG [style=solid]; hG -- hH [style=solid]; hH -- hI [style=solid]; hI -- hJ [style=solid]; hJ -- hE [style=solid]; hK -- hL [style=solid]; hL -- hM [style=solid]; hM -- hN [style=solid]; hN -- hO [style=solid]; hO -- hP [style=solid]; hP -- hK [style=solid]; hQ -- hR [style=solid]; hR -- hS [style=solid]; hS -- hT [style=solid]; hT -- hU [style=solid]; hU -- hV [style=solid]; hV -- hQ [style=solid]; hW -- hX [style=solid]; hX -- hY [style=solid]; hY -- hZ [style=solid]; hZ -- iA [style=solid]; iA -- iB [style=solid]; iB -- hW [style=solid]; iC -- iD [style=solid]; iD -- iE [style=solid]; iE -- iF [style=solid]; iF -- iG [style=solid]; iG -- iH [style=solid]; iH -- iC [style=solid]; iI -- iJ [style=solid]; iJ -- iK [style=solid]; iK -- iL [style=solid]; iL -- iM [style=solid]; iM -- iN [style=solid]; iN -- iI [style=solid]; iO -- iP [style=solid]; iP -- iQ [style=solid]; iQ -- iR [style=solid]; iR -- iS [style=solid]; iS -- iT [style=solid]; iT -- iO [style=solid]; iU -- iV [style=solid]; iV -- iW [style=solid]; iW -- iX [style=solid]; iX -- iY [style=solid]; iY -- iZ [style=solid]; iZ -- iU [style=solid]; jA -- jB [style=solid]; jB -- jC [style=solid]; jC -- jD [style=solid]; jD -- jE [style=solid]; jE -- jF [style=solid]; jF -- jA [style=solid]; jG -- jH [style=solid]; jH -- jI [style=solid]; jI -- jJ [style=solid]; jJ -- jK [style=solid]; jK -- jL [style=solid]; jL -- jG [style=solid]; jM -- jN [style=solid]; jN -- jO [style=solid]; jO -- jP [style=solid]; jP -- jQ [style=solid]; jQ -- jR [style=solid]; jR -- jM [style=solid]; jS -- jT [style=solid]; jT -- jU [style=solid]; jU -- jV [style=solid]; jV -- jW [style=solid]; jW -- jX [style=solid]; jX -- jS [style=solid]; jY -- jZ [style=solid]; jZ -- kA [style=solid]; kA -- kB [style=solid]; kB -- kC [style=solid]; kC -- kD [style=solid]; kD -- jY [style=solid]; kE -- kF [style=solid]; kF -- kG [style=solid]; kG -- kH [style=solid]; kH -- kI [style=solid]; kI -- kJ [style=solid]; kJ -- kE [style=solid]; kK -- kL [style=solid]; kL -- kM [style=solid]; kM -- kN [style=solid]; kN -- kO [style=solid]; kO -- kP [style=solid]; kP -- kK [style=solid]; kQ -- kR [style=solid]; kR -- kS [style=solid]; kS -- kT [style=solid]; kT -- kU [style=solid]; kU -- kV [style=solid]; kV -- kQ [style=solid]; kW -- kX [style=solid]; kX -- kY [style=solid]; kY -- kZ [style=solid]; kZ -- lA [style=solid]; lA -- lB [style=solid]; lB -- kW [style=solid]; lC -- lD [style=solid]; lD -- lE [style=solid]; lE -- lF [style=solid]; lF -- lG [style=solid]; lG -- lH [style=solid]; lH -- lC [style=solid]; lI -- lJ [style=solid]; lJ -- lK [style=solid]; lK -- lL [style=solid]; lL -- lM [style=solid]; lM -- lN [style=solid]; lN -- lI [style=solid]; lO -- lP [style=solid]; lP -- lQ [style=solid]; lQ -- lR [style=solid]; lR -- lS [style=solid]; lS -- lT [style=solid]; lT -- lO [style=solid]; lU -- lV [style=solid]; lV -- lW [style=solid]; lW -- lX [style=solid]; lX -- lY [style=solid]; lY -- lZ [style=solid]; lZ -- lU [style=solid]; mA -- mB [style=solid]; mB -- mC [style=solid]; mC -- mD [style=solid]; mD -- mE [style=solid]; mE -- mF [style=solid]; mF -- mA [style=solid]; mG -- mH [style=solid]; mH -- mI [style=solid]; mI -- mJ [style=solid]; mJ -- mK [style=solid]; mK -- mL [style=solid]; mL -- mG [style=solid]; mM -- mN [style=solid]; mN -- mO [style=solid]; mO -- mP [style=solid]; mP -- mQ [style=solid]; mQ -- mR [style=solid]; mR -- mM [style=solid]; mS -- mT [style=solid]; mT -- mU [style=solid]; mU -- mV [style=solid]; mV -- mW [style=solid]; mW -- mX [style=solid]; mX -- mS [style=solid]; mY -- mZ [style=solid]; mZ -- nA [style=solid]; nA -- nB [style=solid]; nB -- nC [style=solid]; nC -- nD [style=solid]; nD -- mY [style=solid]; nE -- nF [style=solid]; nF -- nG [style=solid]; nG -- nH [style=solid]; nH -- nI [style=solid]; nI -- nJ [style=solid]; nJ -- nE [style=solid]; nK -- nL [style=solid]; nL -- nM [style=solid]; nM -- nN [style=solid]; nN -- nO [style=solid]; nO -- nP [style=solid]; nP -- nK [style=solid]; nQ -- nR [style=solid]; nR -- nS [style=solid]; nS -- nT [style=solid]; nT -- nU [style=solid]; nU -- nV [style=solid]; nV -- nQ [style=solid]; nW -- nX [style=solid]; nX -- nY [style=solid]; nY -- nZ [style=solid]; nZ -- oA [style=solid]; oA -- oB [style=solid]; oB -- nW [style=solid]; oC -- oD [style=solid]; oD -- oE [style=solid]; oE -- oF [style=solid]; oF -- oG [style=solid]; oG -- oH [style=solid]; oH -- oC [style=solid]; oI -- oJ [style=solid]; oJ -- oK [style=solid]; oK -- oL [style=solid]; oL -- oM [style=solid]; oM -- oN [style=solid]; oN -- oI [style=solid]; oO -- oP [style=solid]; oP -- oQ [style=solid]; oQ -- oR [style=solid]; oR -- oS [style=solid]; oS -- oT [style=solid]; oT -- oO [style=solid]; oU -- oV [style=solid]; oV -- oW [style=solid]; oW -- oX [style=solid]; oX -- oY [style=solid]; oY -- oZ [style=solid]; oZ -- oU [style=solid]; pA -- pB [style=solid]; pB -- pC [style=solid]; pC -- pD [style=solid]; pD -- pE [style=solid]; pE -- pF [style=solid]; pF -- pA [style=solid]; pG -- pH [style=solid]; pH -- pI [style=solid]; pI -- pJ [style=solid]; pJ -- pK [style=solid]; pK -- pL [style=solid]; pL -- pG [style=solid]; pM -- pN [style=solid]; pN -- pO [style=solid]; pO -- pP [style=solid]; pP -- pQ [style=solid]; pQ -- pR [style=solid]; pR -- pM [style=solid]; pS -- pT [style=solid]; pT -- pU [style=solid]; pU -- pV [style=solid]; pV -- pW [style=solid]; pW -- pX [style=solid]; pX -- pS [style=solid]; pY -- pZ [style=solid]; pZ -- qA [style=solid]; qA -- qB [style=solid]; qB -- qC [style=solid]; qC -- qD [style=solid]; qD -- pY [style=solid]; qE -- qF [style=solid]; qF -- qG [style=solid]; qG -- qH [style=solid]; qH -- qI [style=solid]; qI -- qJ [style=solid]; qJ -- qE [style=solid]; qK -- qL [style=solid]; qL -- qM [style=solid]; qM -- qN [style=solid]; qN -- qO [style=solid]; qO -- qP [style=solid]; qP -- qK [style=solid]; qQ -- qR [style=solid]; qR -- qS [style=solid]; qS -- qT [style=solid]; qT -- qU [style=solid]; qU -- qV [style=solid]; qV -- qQ [style=solid]; qW -- qX [style=solid]; qX -- qY [style=solid]; qY -- qZ [style=solid]; qZ -- rA [style=solid]; rA -- rB [style=solid]; rB -- qW [style=solid]; rC -- rD [style=solid]; rD -- rE [style=solid]; rE -- rF [style=solid]; rF -- rG [style=solid]; rG -- rH [style=solid]; rH -- rC [style=solid]; rI -- rJ [style=solid]; rJ -- rK [style=solid]; rK -- rL [style=solid]; rL -- rM [style=solid]; rM -- rN [style=solid]; rN -- rI [style=solid]; rO -- rP [style=solid]; rP -- rQ [style=solid]; rQ -- rR [style=solid]; rR -- rS [style=solid]; rS -- rT [style=solid]; rT -- rO [style=solid]; rU -- rV [style=solid]; rV -- rW [style=solid]; rW -- rX [style=solid]; rX -- rY [style=solid]; rY -- rZ [style=solid]; rZ -- rU [style=solid]; sA -- sB [style=solid]; sB -- sC [style=solid]; sC -- sD [style=solid]; sD -- sE [style=solid]; sE -- sF [style=solid]; sF -- sA [style=solid]; sG -- sH [style=solid]; sH -- sI [style=solid]; sI -- sJ [style=solid]; sJ -- sK [style=solid]; sK -- sL [style=solid]; sL -- sG [style=solid]; sM -- sN [style=solid]; sN -- sO [style=solid]; sO -- sP [style=solid]; sP -- sQ [style=solid]; sQ -- sR [style=solid]; sR -- sM [style=solid]; sS -- sT [style=solid]; sT -- sU [style=solid]; sU -- sV [style=solid]; sV -- sW [style=solid]; sW -- sX [style=solid]; sX -- sS [style=solid]; sY -- sZ [style=solid]; sZ -- tA [style=solid]; tA -- tB [style=solid]; tB -- tC [style=solid]; tC -- tD [style=solid]; tD -- sY [style=solid]; tE -- tF [style=solid]; tF -- tG [style=solid]; tG -- tH [style=solid]; tH -- tI [style=solid]; tI -- tJ [style=solid]; tJ -- tE [style=solid]; tK -- tL [style=solid]; tL -- tM [style=solid]; tM -- tN [style=solid]; tN -- tO [style=solid]; tO -- tP [style=solid]; tP -- tK [style=solid]; tQ -- tR [style=solid]; tR -- tS [style=solid]; tS -- tT [style=solid]; tT -- tU [style=solid]; tU -- tV [style=solid]; tV -- tQ [style=solid]; tW -- tX [style=solid]; tX -- tY [style=solid]; tY -- tZ [style=solid]; tZ -- uA [style=solid]; uA -- uB [style=solid]; uB -- tW [style=solid]; uC -- uD [style=solid]; uD -- uE [style=solid]; uE -- uF [style=solid]; uF -- uG [style=solid]; uG -- uH [style=solid]; uH -- uC [style=solid]; uI -- uJ [style=solid]; uJ -- uK [style=solid]; uK -- uL [style=solid]; uL -- uM [style=solid]; uM -- uN [style=solid]; uN -- uI [style=solid]; uO -- uP [style=solid]; uP -- uQ [style=solid]; uQ -- uR [style=solid]; uR -- uS [style=solid]; uS -- uT [style=solid]; uT -- uO [style=solid]; uU -- uV [style=solid]; uV -- uW [style=solid]; uW -- uX [style=solid]; uX -- uY [style=solid]; uY -- uZ [style=solid]; uZ -- uU [style=solid]; vA -- vB [style=solid]; vB -- vC [style=solid]; vC -- vD [style=solid]; vD -- vE [style=solid]; vE -- vF [style=solid]; vF -- vA [style=solid]; vG -- vH [style=solid]; vH -- vI [style=solid]; vI -- vJ [style=solid]; vJ -- vK [style=solid]; vK -- vL [style=solid]; vL -- vG [style=solid]; vM -- vN [style=solid]; vN -- vO [style=solid]; vO -- vP [style=solid]; vP -- vQ [style=solid]; vQ -- vR [style=solid]; vR -- vM [style=solid]; vS -- vT [style=solid]; vT -- vU [style=solid]; vU -- vV [style=solid]; vV -- vW [style=solid]; vW -- vX [style=solid]; vX -- vS [style=solid]; vY -- vZ [style=solid]; vZ -- wA [style=solid]; wA -- wB [style=solid]; wB -- wC [style=solid]; wC -- wD [style=solid]; wD -- vY [style=solid]; wE -- wF [style=solid]; wF -- wG [style=solid]; wG -- wH [style=solid]; wH -- wI [style=solid]; wI -- wJ [style=solid]; wJ -- wE [style=solid]; wK -- wL [style=solid]; wL -- wM [style=solid]; wM -- wN [style=solid]; wN -- wO [style=solid]; wO -- wP [style=solid]; wP -- wK [style=solid]; wQ -- wR [style=solid]; wR -- wS [style=solid]; wS -- wT [style=solid]; wT -- wU [style=solid]; wU -- wV [style=solid]; wV -- wQ [style=solid]; wW -- wX [style=solid]; wX -- wY [style=solid]; wY -- wZ [style=solid]; wZ -- xA [style=solid]; xA -- xB [style=solid]; xB -- wW [style=solid]; xC -- xD [style=solid]; xD -- xE [style=solid]; xE -- xF [style=solid]; xF -- xG [style=solid]; xG -- xH [style=solid]; xH -- xC [style=solid]; xI -- xJ [style=solid]; xJ -- xK [style=solid]; xK -- xL [style=solid]; xL -- xM [style=solid]; xM -- xN [style=solid]; xN -- xI [style=solid]; xO -- xP [style=solid]; xP -- xQ [style=solid]; xQ -- xR [style=solid]; xR -- xS [style=solid]; xS -- xT [style=solid]; xT -- xO [style=solid]; xU -- xV [style=solid]; xV -- xW [style=solid]; xW -- xX [style=solid]; xX -- xY [style=solid]; xY -- xZ [style=solid]; xZ -- xU [style=solid]; yA -- yB [style=solid]; yB -- yC [style=solid]; yC -- yD [style=solid]; yD -- yE [style=solid]; yE -- yF [style=solid]; yF -- yA [style=solid]; yG -- yH [style=solid]; yH -- yI [style=solid]; yI -- yJ [style=solid]; yJ -- yK [style=solid]; yK -- yL [style=solid]; yL -- yG [style=solid]; yM -- yN [style=solid]; yN -- yO [style=solid]; yO -- yP [style=solid]; yP -- yQ [style=solid]; yQ -- yR [style=solid]; yR -- yM [style=solid]; yS -- yT [style=solid]; yT -- yU [style=solid]; yU -- yV [style=solid]; yV -- yW [style=solid]; yW -- yX [style=solid]; yX -- yS [style=solid]; yY -- yZ [style=solid]; yZ -- zA [style=solid]; zA -- zB [style=solid]; zB -- zC [style=solid]; zC -- zD [style=solid]; zD -- yY [style=solid]; zE -- zF [style=solid]; zF -- zG [style=solid]; zG -- zH [style=solid]; zH -- zI [style=solid]; zI -- zJ [style=solid]; zJ -- zE [style=solid]; zK -- zL [style=solid]; zL -- zM [style=solid]; zM -- zN [style=solid]; zN -- zO [style=solid]; zO -- zP [style=solid]; zP -- zK [style=solid]; zQ -- zR [style=solid]; zR -- zS [style=solid]; zS -- zT [style=solid]; zT -- zU [style=solid]; zU -- zV [style=solid]; zV -- zQ [style=solid]; zW -- zX [style=solid]; zX -- zY [style=solid]; zY -- zZ [style=solid]; zZ -- aA [style=solid]; aA -- aB [style=solid]; aB -- zW [style=solid]; aC -- aD [style=solid]; aD -- aE [style=solid]; aE -- aF [style=solid]; aF -- aG [style=solid]; aG -- aH [style=solid]; aH -- aC [style=solid]; aI -- aJ [style=solid]; aJ -- aK [style=solid]; aK -- aL [style=solid]; aL -- aM [style=solid]; aM -- aN [style=solid]; aN -- aI [style=solid]; aO -- aP [style=solid]; aP -- aQ [style=solid]; aQ -- aR [style=solid]; aR -- aS [style=solid]; aS -- aT [style=solid]; aT -- aO [style=solid]; aU -- aV [style=solid]; aV -- aW [style=solid]; aW -- aX [style=solid]; aX -- aY [style=solid]; aY -- aZ [style=solid]; aZ -- aU [style=solid]; bA -- bB [style=solid]; bB -- bC [style=solid]; bC -- bD [style=solid]; bD -- bE [style=solid]; bE -- bF [style=solid]; bF -- bA [style=solid]; bG -- bH [style=solid]; bH -- bI [style=solid]; bI -- bJ [style=solid]; bJ -- bK [style=solid]; bK -- bL [style=solid]; bL -- bG [style=solid]; bM -- bN [style=solid]; bN -- bO [style=solid]; bO -- bP [style=solid]; bP -- bQ [style=solid]; bQ -- bR [style=solid]; bR -- bM [style=solid]; bS -- bT [style=solid]; bT -- bU [style=solid]; bU -- bV [style=solid]; bV -- bW [style=solid]; bW -- bX [style=solid]; bX -- bS [style=solid]; bY -- bZ [style=solid]; bZ -- cA [style=solid]; cA -- cB [style=solid]; cB -- cC [style=solid]; cC -- cD [style=solid]; cD -- bY [style=solid]; cE -- cF [style=solid]; cF -- cG [style=solid]; cG -- cH [style=solid]; cH -- cI [style=solid]; cI -- cJ [style=solid]; cJ -- cE [style=solid]; cK -- cL [style=solid]; cL -- cM [style=solid]; cM -- cN [style=solid]; cN -- cO [style=solid]; cO -- cP [style=solid]; cP -- cK [style=solid]; cQ -- cR [style=solid]; cR -- cS [style=solid]; cS -- cT [style=solid]; cT -- cU [style=solid]; cU -- cV [style=solid]; cV -- cQ [style=solid]; cW -- cX [style=solid]; cX -- cY [style=solid]; cY -- cZ [style=solid]; cZ -- dA [style=solid]; dA -- dB [style=solid]; dB -- cW [style=solid]; dC -- dD [style=solid]; dD -- dE [style=solid]; dE -- dF [style=solid]; dF -- dG [style=solid]; dG -- dH [style=solid]; dH -- dC [style=solid]; dI -- dJ [style=solid]; dJ -- dK [style=solid]; dK -- dL [style=solid]; dL -- dM [style=solid]; dM -- dN [style=solid]; dN -- dI [style=solid]; dO -- dP [style=solid]; dP -- dQ [style=solid]; dQ -- dR [style=solid]; dR -- dS [style=solid]; dS -- dT [style=solid]; dT -- dO [style=solid]; dU -- dV [style=solid]; dV -- dW [style=solid]; dW -- dX [style=solid]; dX -- dY [style=solid]; dY -- dZ [style=solid]; dZ -- dU [style=solid]; eA -- eB [style=solid]; eB -- eC [style=solid]; eC -- eD [style=solid]; eD -- eE [style=solid]; eE -- eF [style=solid]; eF -- eA [style=solid]; eG -- eH [style=solid]; eH -- eI [style=solid]; eI -- eJ [style=solid]; eJ -- eK [style=solid]; eK -- eL [style=solid]; eL -- eG [style=solid]; eM -- eN [style=solid]; eN -- eO [style=solid]; eO -- eP [style=solid]; eP -- eQ [style=solid]; eQ -- eR [style=solid]; eR -- eM [style=solid]; eS -- eT [style=solid]; eT -- eU [style=solid]; eU -- eV [style=solid]; eV -- eW [style=solid]; eW -- eX [style=solid]; eX -- eS [style=solid]; eY -- eZ [style=solid]; eZ -- fA [style=solid]; fA -- fB [style=solid]; fB -- fC [style=solid]; fC -- fD [style=solid]; fD -- eY [style=solid]; fE -- fF [style=solid]; fF -- fG [style=solid]; fG -- fH [style=solid]; fH -- fI [style=solid]; fI -- fJ [style=solid]; fJ -- fE [style=solid]; fK -- fL [style=solid]; fL -- fM [style=solid]; fM -- fN [style=solid]; fN -- fO [style=solid]; fO -- fP [style=solid]; fP -- fK [style=solid]; fQ -- fR [style=solid]; fR -- fS [style=solid]; fS -- fT [style=solid]; fT -- fU [style=solid]; fU -- fV [style=solid]; fV -- fQ [style=solid]; fW -- fX [style=solid]; fX -- fY [style=solid]; fY -- fZ [style=solid]; fZ -- gA [style=solid]; gA -- gB [style=solid]; gB -- fW [style=solid]; gC -- gD [style=solid]; gD -- gE [style=solid]; gE -- gF [style=solid]; gF -- gG [style=solid]; gG -- gH [style=solid]; gH -- gC [style=solid]; gI -- gJ [style=solid]; gJ -- gK [style=solid]; gK -- gL [style=solid]; gL -- gM [style=solid]; gM -- gN [style=solid]; gN -- gI [style=solid]; gO -- gP [style=solid]; gP -- gQ [style=solid]; gQ -- gR [style=solid]; gR -- gS [style=solid]; gS -- gT [style=solid]; gT -- gO [style=solid]; gU -- gV [style=solid]; gV -- gW [style=solid]; gW -- gX [style=solid]; gX -- gY [style=solid]; gY -- gZ [style=solid]; gZ -- gU [style=solid]; hA -- hB [style=solid]; hB -- hC [style=solid]; hC -- hD [style=solid]; hD -- hE [style=solid]; hE -- hF [style=solid]; hF -- hA [style=solid]; hG -- hH [style=solid]; hH -- hI [style=solid]; hI -- hJ [style=solid]; hJ -- hK [style=solid]; hK -- hL [style=solid]; hL -- hG [style=solid]; hM -- hN [style=solid]; hN -- hO [style=solid]; hO -- hP [style=solid]; hP -- hQ [style=solid]; hQ -- hR [style=solid]; hR -- hM [style=solid]; hS -- hT [style=solid]; hT -- hU [style=solid]; hU -- hV [style=solid]; hV -- hW [style=solid]; hW -- hX [style=solid]; hX -- hS [style=solid]; hY -- hZ [style=solid]; hZ -- iA [style=solid]; iA -- iB [style=solid]; iB -- iC [style=solid]; iC -- iD [style=solid]; iD -- hY [style=solid]; iE -- iF [style=solid]; iF -- iG [style=solid]; iG -- iH [style=solid]; iH -- iI [style=solid]; iI -- iJ [style=solid]; iJ -- iE [style=solid]; iK -- iL [style=solid]; iL -- iM [style=solid]; iM -- iN [style=solid]; iN -- iO [style=solid]; iO -- iP [style=solid]; iP -- iK [style=solid]; iQ -- iR [style=solid]; iR -- iS [style=solid]; iS -- iT [style=solid]; iT -- iU [style=solid]; iU -- iV [style=solid]; iV -- iQ [style=solid]; iW -- iX [style=solid]; iX -- iY [style=solid]; iY -- iZ [style=solid]; iZ -- jA [style=solid]; jA -- jB [style=solid]; jB -- iW [style=solid]; jC -- jD [style=solid]; jD -- jE [style=solid]; jE -- jF [style=solid]; jF -- jG [style=solid]; jG -- jH [style=solid]; jH -- jC [style=solid]; jI -- jJ [style=solid]; jJ -- jK [style=solid]; jK -- jL [style=solid]; jL -- jM [style=solid]; jM -- jN [style=solid]; jN -- jI [style=solid]; jO -- jP [style=solid]; jP -- jQ [style=solid]; jQ -- jR [style=solid]; jR -- jS [style=solid]; jS -- jT [style=solid]; jT -- jO [style=solid]; jU -- jV [style=solid]; jV -- jW [style=solid]; jW -- jX [style=solid]; jX -- jY [style=solid]; jY -- jZ [style=solid]; jZ -- jU [style=solid]; kA -- kB [style=solid]; kB -- kC [style=solid]; kC -- kD [style=solid]; kD -- kE [style=solid]; kE -- kF [style=solid]; kF -- kA [style=solid]; kG -- kH [style=solid]; kH -- kI [style=solid]; kI -- kJ [style=solid]; kJ -- kK [style=solid]; kK -- kL [style=solid]; kL -- kG [style=solid]; kM -- kN [style=solid]; kN -- kO [style=solid]; kO -- kP [style=solid]; kP -- kQ [style=solid]; kQ -- kR [style=solid]; kR -- kM [style=solid]; kS -- kT [style=solid]; kT -- kU [style=solid]; kU -- kV [style=solid]; kV -- kW [style=solid]; kW -- kX [style=solid]; kX -- kS [style=solid]; kY -- kZ [style=solid]; kZ -- lA [style=solid]; lA -- lB [style=solid]; lB -- lC [style=solid]; lC -- lD [style=solid]; lD -- kY [style=solid]; lE -- lF [style=solid]; lF -- lG [style=solid]; lG -- lH [style=solid]; lH -- lI [style=solid]; lI -- lJ [style=solid]; lJ -- lE [style=solid]; lK -- lL [style=solid]; lL -- lM [style=solid]; lM -- lN [style=solid]; lN -- lO [style=solid]; lO -- lP [style=solid]; lP -- lK [style=solid]; lQ -- lR [style=solid]; lR -- lS [style=solid]; lS -- lT [style=solid]; lT -- lU [style=solid]; lU -- lV [style=solid]; lV -- lQ [style=solid]; lW -- lX [style=solid]; lX -- lY [style=solid]; lY -- lZ [style=solid]; lZ -- mA [style=solid]; mA -- mB [style=solid]; mB -- lW [style=solid]; mC -- mD [style=solid]; mD -- mE [style=solid]; mE -- mF [style=solid]; mF -- mG [style=solid]; mG -- mH [style=solid]; mH -- mC [style=solid]; mI -- mJ [style=solid]; mJ -- mK [style=solid]; mK -- mL [style=solid]; mL -- mM [style=solid]; mM -- mN [style=solid]; mN -- mI [style=solid]; mO -- mP [style=solid]; mP -- mQ [style=solid]; mQ -- mR [style=solid]; mR -- mS [style=solid]; mS -- mT [style=solid]; mT -- mO [style=solid]; mU -- mV [style=solid]; mV -- mW [style=solid]; mW -- mX [style=solid]; mX -- mY [style=solid]; mY -- mZ [style=solid]; mZ -- mU [style=solid]; nA -- nB [style=solid]; nB -- nC [style=solid]; nC -- nD [style=solid]; nD -- nE [style=solid]; nE -- nF [style=solid]; nF -- nA [style=solid]; nG -- nH [style=solid]; nH -- nI [style=solid]; nI -- nJ [style=solid]; nJ -- nK [style=solid]; nK -- nL [style=solid]; nL -- nG [style=solid]; nM -- nN [style=solid]; nN -- nO [style=solid]; nO -- nP [style=solid]; nP -- nQ [style=solid]; nQ -- nR [style=solid]; nR -- nM [style=solid]; nS -- nT [style=solid]; nT -- nU [style=solid]; nU -- nV [style=solid]; nV -- nW [style=solid]; nW -- nX [style=solid]; nX -- nS [style=solid]; nY -- nZ [style=solid]; nZ -- oA [style=solid]; oA -- oB [style=solid]; oB -- oC [style=solid]; oC -- oD [style=solid]; oD -- nY [style=solid]; oE -- oF [style=solid]; oF -- oG [style=solid]; oG -- oH [style=solid]; oH -- oI [style=solid]; oI -- oJ [style=solid]; oJ -- oE [style=solid]; oK -- oL [style=solid]; oL -- oM [style=solid]; oM -- oN [style=solid]; oN -- oO [style=solid]; oO -- oP [style=solid]; oP -- oK [style=solid]; oQ -- oR [style=solid]; oR -- oS [style=solid]; oS -- oT [style=solid]; oT -- oU [style=solid]; oU -- oV [style=solid]; oV -- oQ [style=solid]; oW -- oX [style=solid]; oX -- oY [style=solid]; oY -- oZ [style=solid]; oZ -- pA [style=solid]; pA -- pB [style=solid]; pB -- oW [style=solid]; pC -- pD [style=solid]; pD -- pE [style=solid]; pE -- pF [style=solid]; pF -- pG [style=solid]; pG -- pH [style=solid]; pH -- pC [style=solid]; pI -- pJ [style=solid]; pJ -- pK [style=solid]; pK -- pL [style=solid]; pL -- pM [style=solid]; pM -- pN [style=solid]; pN -- pI [style=solid]; pO -- pP [style=solid]; pP -- pQ [style=solid]; pQ -- pR [style=solid]; pR -- pS [style=solid]; pS -- pT [style=solid]; pT -- pO [style=solid]; pU -- pV [style=solid]; pV -- pW [style=solid]; pW -- pX [style=solid]; pX -- pY [style=solid]; pY -- pZ [style=solid]; pZ -- pU [style=solid]; qA -- qB [style=solid]; qB -- qC [style=solid]; qC -- qD [style=solid]; qD -- qE [style=solid]; qE -- qF [style=solid]; qF -- qA [style=solid]; qG -- qH [style=solid]; qH -- qI [style=solid]; qI -- qJ [style=solid]; qJ -- qK [style=solid]; qK -- qL [style=solid]; qL -- qG [style=solid]; qM -- qN [style=solid]; qN -- qO [style=solid]; qO -- qP [style=solid]; qP -- qQ [style=solid]; qQ -- qR [style=solid]; qR -- qM [style=solid]; qS -- qT [style=solid]; qT -- qU [style=solid]; qU -- qV [style=solid]; qV -- qW [style=solid]; qW -- qX [style=solid]; qX -- qS [style=solid]; qY -- qZ [style=solid]; qZ -- rA [style=solid]; rA -- rB [style=solid]; rB -- rC [style=solid]; rC -- rD [style=solid]; rD -- qY [style=solid]; rE -- rF [style=solid]; rF -- rG [style=solid]; rG -- rH [style=solid]; rH -- rI [style=solid]; rI -- rJ [style=solid]; rJ -- rE [style=solid]; rK -- rL [style=solid]; rL -- rM [style=solid]; rM -- rN [style=solid]; rN -- rO [style=solid]; rO -- rP [style=solid]; rP -- rK [style=solid]; rQ -- rR [style=solid]; rR -- rS [style=solid]; rS -- rT [style=solid]; rT -- rU [style=solid]; rU -- rV [style=solid]; rV -- rQ [style=solid]; rW -- rX [style=solid]; rX -- rY [style=solid]; rY -- rZ [style=solid]; rZ -- sA [style=solid]; sA -- sB [style=solid]; sB -- rW [style=solid]; sC -- sD [style=solid]; sD -- sE [style=solid]; sE -- sF [style=solid]; sF -- sG [style=solid]; sG -- sH [style=solid]; sH -- sC [style=solid]; sI -- sJ [style=solid]; sJ -- sK [style=solid]; sK -- sL [style=solid]; sL -- sM [style=solid]; sM -- sN [style=solid]; sN -- sI [style=solid]; sO -- sP [style=solid]; sP -- sQ [style=solid]; sQ -- sR [style=solid]; sR -- sS [style=solid]; sS -- sT [style=solid]; sT -- sO [style=solid]; sU -- sV [style=solid]; sV -- sW [style=solid]; sW -- sX [style=solid]; sX -- sY [style=solid]; sY -- sZ [style=solid]; sZ -- sU [style=solid]; tA -- tB [style=solid]; tB -- tC [style=solid]; tC -- tD [style=solid]; tD -- tE [style=solid]; tE -- tF [style=solid]; tF -- tA [style=solid]; tG -- tH [style=solid]; tH -- tI [style=solid]; tI -- tJ [style=solid]; tJ -- tK [style=solid]; tK -- tL [style=solid]; tL -- tG [style=solid]; tM -- tN [style=solid]; tN -- tO [style=solid]; tO -- tP [style=solid]; tP -- tQ [style=solid]; tQ -- tR [style=solid]; tR -- tM [style=solid]; tS -- tT [style=solid]; tT -- tU [style=solid]; tU -- tV [style=solid]; tV -- tW [style=solid]; tW -- tX [style=solid]; tX -- tS [style=solid]; tY -- tZ [style=solid]; tZ -- uA [style=solid]; uA -- uB [style=solid]; uB -- uC [style=solid]; uC -- uD [style=solid]; uD -- tY [style=solid]; uE -- uF [style=solid]; uF -- uG [style=solid]; uG -- uH [style=solid]; uH -- uI [style=solid]; uI -- uJ [style=solid]; uJ -- uE [style=solid]; uK -- uL [style=solid]; uL -- uM [style=solid]; uM -- uN [style=solid]; uN -- uO [style=solid]; uO -- uP [style=solid]; uP -- uK [style=solid]; uQ -- uR [style=solid]; uR -- uS [style=solid]; uS -- uT [style=solid]; uT -- uU [style=solid]; uU -- uV [style=solid]; uV -- uQ [style=solid]; uW -- uX [style=solid]; uX -- uY [style=solid]; uY -- uZ [style=solid]; uZ -- vA [style=solid]; vA -- vB [style=solid]; vB -- uW [style=solid]; vC -- vD [style=solid]; vD -- vE [style=solid]; vE -- vF [style=solid]; vF -- vG [style=solid]; vG -- vH [style=solid]; vH -- vC [style=solid]; vI -- vJ [style=solid]; vJ -- vK [style=solid]; vK -- vL [style=solid]; vL -- vM [style=solid]; vM -- vN [style=solid]; vN -- vI [style=solid]; vO -- vP [style=solid]; vP -- vQ [style=solid]; vQ -- vR [style=solid]; vR -- vS [style=solid]; vS -- vT [style=solid]; vT -- vO [style=solid]; vU -- vV [style=solid]; vV -- vW [style=solid]; vW -- vX [style=solid]; vX -- vY [style=solid]; vY -- vZ [style=solid]; vZ -- vU [style=solid]; wA -- wB [style=solid]; wB -- wC [style=solid]; wC -- wD [style=solid]; wD -- wE [style=solid]; wE -- wF [style=solid]; wF -- wA [style=solid]; wG -- wH [style=solid]; wH -- wI [style=solid]; wI -- wJ [style=solid]; wJ -- wK [style=solid]; wK -- wL [style=solid]; wL -- wG [style=solid]; wM -- wN [style=solid]; wN -- wO [style=solid]; wO -- wP [style=solid]; wP -- wQ [style=solid]; wQ -- wR [style=solid]; wR -- wM [style=solid]; wS -- wT [style=solid]; wT -- wU [style=solid]; wU -- wV [style=solid]; wV -- wW [style=solid]; wW -- wX [style=solid]; wX -- wS [style=solid]; wY -- wZ [style=solid]; wZ -- xA [style=solid]; xA -- xB [style=solid]; xB -- xC [style=solid]; xC -- xD [style=solid]; xD -- wY [style=solid]; xE -- xF [style=solid]; xF -- xG [style=solid]; xG -- xH [style=solid]; xH -- xI [style=solid]; xI -- xJ [style=solid]; xJ -- xE [style=solid]; xK -- xL [style=solid]; xL -- xM [style=solid]; xM -- xN [style=solid]; xN -- xO [style=solid]; xO -- xP [style=solid]; xP -- xK [style=solid]; xQ -- xR [style=solid]; xR -- xS [style=solid]; xS -- xT [style=solid]; xT -- xU [style=solid]; xU -- xV [style=solid]; xV -- xQ [style=solid]; xW -- xX [style=solid]; xX -- xY [style=solid]; xY -- xZ [style=solid]; xZ -- yA [style=solid]; yA -- yB [style=solid]; yB -- xW [style=solid]; yC -- yD [style=solid]; yD -- yE [style=solid]; yE -- yF [style=solid]; yF -- yG [style=solid]; yG -- yH [style=solid]; yH -- yC [style=solid]; yI -- yJ [style=solid]; yJ -- yK [style=solid]; yK -- yL [style=solid]; yL -- yM [style=solid]; yM -- yN [style=solid]; yN -- yI [style=solid]; yO -- yP [style=solid]; yP -- yQ [style=solid]; yQ -- yR [style=solid]; yR -- yS [style=solid]; yS -- yT [style=solid]; yT -- yO [style=solid]; yU -- yV [style=solid]; yV -- yW [style=solid]; yW -- yX [style=solid]; yX -- yY [style=solid]; yY -- yZ [style=solid]; yZ -- yU [style=solid]; zA -- zB [style=solid]; zB -- zC [style=solid]; zC -- zD [style=solid]; zD -- zE [style=solid]; zE -- zF [style=solid]; zF -- zA [style=solid]; zG -- zH [style=solid]; zH -- zI [style=solid]; zI -- zJ [style=solid]; zJ -- zK [style=solid]; zK -- zL [style=solid]; zL -- zG [style=solid]; zM -- zN [style=solid]; zN -- zO [style=solid]; zO -- zP [style=solid]; zP -- zQ [style=solid]; zQ -- zR [style=solid]; zR -- zM [style=solid]; zS -- zT [style=solid]; zT -- zU [style=solid]; zU -- zV [style=solid]; zV -- zW [style=solid]; zW -- zX [style=solid]; zX -- zS [style=solid]; zY -- zZ [style=solid]; zZ -- a [style=solid]; a -- b [style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- zY [style=solid]; e -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- i [style=solid]; i -- j [style=solid]; j -- e [style=solid]; k -- l [style=solid]; l -- m [style=solid]; m -- n [style=solid]; n -- o [style=solid]; o -- p [style=solid]; p -- k [style=solid]; q -- r [style=solid]; r -- s [style=solid]; s -- t [style=solid]; t -- u [style=solid]; u -- v [style=solid]; v -- q [style=solid]; w -- x [style=solid]; x -- y [style=solid]; y -- z [style=solid]; z -- a0 [style=solid]; a0 -- a1 [style=solid]; a1 -- w [style=solid]; a2 -- a3 [style=solid]; a3 -- a4 [style=solid]; a4 -- a5 [style=solid]; a5 -- a6 [style=solid]; a6 -- a7 [style=solid]; a7 -- a2 [style=solid]; a8 -- a9 [style=solid]; a9 -- b0 [style=solid]; b0 -- b1 [style=solid]; b1 -- b2 [style=solid]; b2 -- b3 [style=solid]; b3 -- a8 [style=solid]; b4 -- b5 [style=solid]; b5 -- b6 [style=solid]; b6 -- b7 [style=solid]; b7 -- b8 [style=solid]; b8 -- b9 [style=solid]; b9 -- b4 [style=solid]; c0 -- c1 [style=solid]; c1 -- c2 [style=solid]; c2 -- c3 [style=solid]; c3 -- c4 [style=solid]; c4 -- c5 [style=solid]; c5 -- c0 [style=solid]; c6 -- c7 [style=solid]; c7 -- c8 [style=solid]; c8 -- c9 [style=solid]; c9 -- d0 [style=solid]; d0 -- d1 [style=solid]; d1 -- c6 [style=solid]; d2 -- d3 [style=solid]; d3 -- d4 [style=solid]; d4 -- d5 [style=solid]; d5 -- d6 [style=solid]; 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h8 -- h9 [style=solid]; h9 -- h4 [style=solid]; i0 -- i1 [style=solid]; i1 -- i2 [style=solid]; i2 -- i3 [style=solid]; i3 -- i4 [style=solid]; i4 -- i5 [style=solid]; i5 -- i0 [style=solid]; i6 -- i7 [style=solid]; i7 -- i8 [style=solid]; i8 -- i9 [style=solid]; i9 -- j0 [style=solid]; j0 -- j1 [style=solid]; j1 -- i6 [style=solid]; j2 -- j3 [style=solid]; j3 -- j4 [style=solid]; j4 -- j5 [style=solid]; j5 -- j6 [style=solid]; j6 -- j7 [style=solid]; j7 -- j2 [style=solid]; j8 -- j9 [style=solid]; j9 -- k0 [style=solid]; k0 -- k1 [style=solid]; k1 -- k2 [style=solid]; k2 -- k3 [style=solid]; k3 -- j8 [style=solid]; k4 -- k5 [style=solid]; k5 -- k6 [style=solid]; k6 -- k7 [style=solid]; k7 -- k8 [style=solid]; k8 -- k9 [style=solid]; k9 -- k4 [style=solid]; l0 -- l1 [style=solid]; l1 -- l2 [style=solid]; l2 -- l3 [style=solid]; l3 -- l4 [style=solid]; l4 -- l5 [style=solid]; l5 -- l0 [style=solid]; l6 -- l7 [style=solid]; l7 -- l8 [style=solid]; l8 -- l9 [style=solid]; l9 -- m0 [style=solid]; m0 -- m1 [style=solid]; m1 -- l6 [style=solid]; m2 -- m3 [style=solid]; m3 -- m4 [style=solid]; m4 -- m5 [style=solid]; m5 -- m6 [style=solid]; m6 -- m7 [style=solid]; m7 -- m2 [style=solid]; m8 -- m9 [style=solid]; m9 -- n0 [style=solid]; n0 -- n1 [style=solid]; n1 -- n2 [style=solid]; n2 -- n3 [style=solid]; n3 -- m8 [style=solid]; n4 -- n5 [style=solid]; n5 -- n6 [style=solid]; n6 -- n7 [style=solid]; n7 -- n8 [style=solid]; n8 -- n9 [style=solid]; n9 -- n4 [style=solid]; o0 -- o1 [style=solid]; o1 -- o2 [style=solid]; o2 -- o3 [style=solid]; o3 -- o4 [style=solid]; o4 -- o5 [style=solid]; o5 -- o0 [style=solid]; o6 -- o7 [style=solid]; o7 -- o8 [style=solid]; o8 -- o9 [style=solid]; o9 -- p0 [style=solid]; p0 -- p1 [style=solid]; p1 -- o6 [style=solid]; p2 -- p3 [style=solid]; p3 -- p4 [style=solid]; p4 -- p5 [style=solid]; p5 -- p6 [style=solid]; p6 -- p7 [style=solid]; p7 -- p2 [style=solid]; p8 -- p9 [style=solid]; p9 -- q0 [style=solid]; q0 -- q1 [style=solid]; q1 -- q2 [style=solid]; 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Foundational

A Senior Application Scientist's Guide to 5-Methoxy-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides an in-depth exploration of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, CAS Number 76006-07-0, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect its c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, CAS Number 76006-07-0, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect its core chemical properties, detail robust synthetic and purification protocols, and survey its burgeoning role as a privileged structural motif in modern drug discovery. The narrative emphasizes the causality behind experimental choices and provides actionable insights for researchers, scientists, and drug development professionals. Particular focus is given to its application as a core component in the design of kinase inhibitors, illustrating its therapeutic potential across oncology, inflammation, and neurodegenerative disorders.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that can be considered a bioisostere of purine bases like adenine and guanine.[1][2] This structural similarity to the building blocks of DNA and RNA makes it an attractive scaffold for interacting with a wide array of biological targets. Its inherent stability, synthetic tractability, and the ability to decorate it at multiple positions (N1, C3, C4, C5, and C6) allow for the fine-tuning of physicochemical and pharmacological properties.[1][2]

The introduction of a methoxy group at the C5 position, yielding 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, further refines its electronic and steric profile, often enhancing binding affinity and metabolic stability in drug candidates. This specific derivative serves as a crucial intermediate and core structure in the development of targeted therapeutics, particularly kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][6] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to create potent and selective inhibitors for a variety of kinases, such as Tropomyosin receptor kinases (TRK)[7], TANK-binding kinase 1 (TBK1)[6], and Monopolar spindle kinase 1 (Mps1)[5], underscoring the therapeutic importance of the 5-methoxy derivative.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its effective use in synthesis and downstream applications. The key characteristics of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine are summarized below.

PropertyValueSource
CAS Number 76006-07-0Generic
Molecular Formula C₇H₇N₃O[8]
Molecular Weight 149.15 g/mol [8]
Appearance Solid[8]
InChI Key YLHHBXAFEMTGOY-UHFFFAOYSA-N[8]
SMILES COc1cc2cn[nH]c2cn1[8]

Note: Experimental data such as melting point and solubility are not consistently reported across public sources. It is incumbent upon the researcher to determine these properties empirically for their specific batch.

Spectroscopic Characterization: While a specific experimental spectrum for this exact compound is not publicly available, the expected NMR signals for the 1H-pyrazolo[3,4-b]pyridine core are well-documented. For instance, characteristic singlets for the H-3 and H-5 protons of the pyridine and pyrazole moieties, respectively, are key identifiers.[9] The presence of the methoxy group would be confirmed by a singlet integrating to three protons in the 1H NMR spectrum, typically in the δ 3.8-4.0 ppm range.

Synthesis and Purification: A Validated Approach

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly approached via two main strategies: constructing the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring on a pyridine precursor.[2] A common and effective method for building the pyridine portion involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[1][2][9]

Rationale for Synthetic Strategy

The chosen method, a variation of the Friedländer annulation, involves the reaction of a substituted 5-aminopyrazole with an appropriate three-carbon electrophile. This approach is favored for its modularity. By selecting different aminopyrazoles and electrophilic partners, a diverse library of substituted pyrazolo[3,4-b]pyridines can be generated. For the synthesis of the target molecule, 5-methoxy-4-nitro-2-pyridinecarbonitrile would be a suitable starting material for constructing the pyrazole ring.

Experimental Workflow: Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol is a representative procedure based on established literature for similar scaffolds.

Step 1: Reductive Cyclization

  • Reaction Setup: To a solution of 5-methoxy-4-nitro-2-pyridinecarbonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

  • Rationale: Hydrazine serves a dual purpose. It acts as the nitrogen source for the pyrazole ring and simultaneously reduces the nitro group on the pyridine ring, which facilitates the subsequent cyclization. Ethanol is a suitable polar protic solvent for this transformation.

  • Execution: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Step 2: Purification

  • Method: Recrystallization is the preferred method for purifying the crude product.

  • Rationale: This technique is effective for removing impurities with different solubility profiles from the solid product, yielding material of high purity suitable for subsequent synthetic steps or biological assays.

  • Solvent Selection: A solvent system such as ethanol/water or ethyl acetate/hexanes should be screened to find optimal conditions for recrystallization. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Execution: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Purification A 5-Methoxy-4-nitro- 2-pyridinecarbonitrile C Reflux (78 °C) A->C B Hydrazine Hydrate (in Ethanol) B->C D Crude 5-Methoxy-1H- pyrazolo[3,4-b]pyridine C->D Reaction E Crude Product F Recrystallization (e.g., Ethanol/Water) E->F G Pure 5-Methoxy-1H- pyrazolo[3,4-b]pyridine F->G Isolation G Upstream Upstream Signal (e.g., PAMP/DAMP) Receptor Receptor (e.g., TLR3, cGAS) Upstream->Receptor TBK1_inactive TBK1 (Inactive) Receptor->TBK1_inactive Activation TBK1_active TBK1 (Active) TBK1_inactive->TBK1_active Autophosphorylation IRF3_inactive IRF3 TBK1_active->IRF3_inactive Phosphorylates Inhibitor 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1_active Blocks ATP Binding IRF3_active p-IRF3 (Dimer) IRF3_inactive->IRF3_active Dimerization Nucleus Nucleus IRF3_active->Nucleus Translocation Gene Type I IFN Gene Transcription Nucleus->Gene

Caption: Inhibition of the TBK1 signaling pathway by a pyrazolopyridine derivative.

Conclusion and Future Directions

5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic compound that serves as a foundational building block in the quest for novel therapeutics. Its robust synthesis and versatile nature allow for extensive structure-activity relationship (SAR) studies, leading to the development of potent and selective modulators of key biological targets. The continued exploration of this scaffold, particularly in the realm of kinase inhibition, holds significant promise for addressing unmet medical needs in oncology, immunology, and beyond. Future research will likely focus on developing even more efficient and greener synthetic routes and exploring novel derivatizations to target a broader range of protein families.

References

  • De la Cruz, A. D., Martínez, A. M., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Koutentis, P. A., & Ioannou, I. A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128644. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]

  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. [Link]

  • Kumar, A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(14), 5511. [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a prime candidate for the development of kinase inhibitors and other targeted therapeutics.[1] This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this scaffold, with a particular focus on the influence of the 5-methoxy substitution. We will explore the diverse therapeutic applications of these compounds, including their roles as anticancer, anti-inflammatory, and antiviral agents, supported by a review of the current scientific literature. This guide will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus is a bicyclic heterocyclic system that has proven to be a versatile template for the design of a wide array of biologically active molecules.[2][3] Its ability to act as an ATP-competitive inhibitor by fitting into the hinge region of kinase domains has made it a focal point in the development of targeted cancer therapies.[1] The core structure allows for substitution at multiple positions, enabling extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide will consolidate the current understanding of the biological activities of derivatives of this scaffold, providing a valuable resource for researchers in the field.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancies

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][4][5] These compounds have been shown to inhibit a range of kinases involved in cancer cell proliferation and survival, as well as exhibiting other antitumor properties.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases that are often dysregulated in cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TRK, a family of receptor tyrosine kinases whose activation and overexpression are implicated in a variety of cancers.[6] For instance, compound C03 from a synthesized series showed an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM.[6]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1, a noncanonical IKK family member, plays a crucial role in innate immunity and is also implicated in oncogenesis.[7] Researchers have discovered a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with compound 15y exhibiting an IC50 value of 0.2 nM.[7] This compound also demonstrated antiproliferative effects on several cancer cell lines.[7]

  • Monopolar Spindle Kinase 1 (Mps1) Inhibition: Mps1 is a key component of the mitotic checkpoint and a clinical target for aggressive tumors. A series of pyrazolo[3,4-b]pyridine-based compounds have been investigated as Mps1 inhibitors, with a representative compound showing a strong kinase inhibitory potency with an IC50 value of 2.596 nM and significant inhibition of cancer cell proliferation.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The pyrazolo[3,4-b]pyridine scaffold is a core moiety in several anticancer agents that function through CDK inhibition.[5] For example, two series of pyrazolo[3,4-b]pyridine derivatives, 9a–h and 14a–h, were synthesized and evaluated for their anticancer potency against Hela, MCF7, and HCT-116 cancer cell lines, with some compounds showing high activity.[5]

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have shown other promising anticancer activities.

  • Topoisomerase IIα Inhibition: A study focused on new pyrazolo[3,4-b]pyridine derivatives as potential anti-leukemic agents found that compound 8c exhibited potent and broad-spectrum antiproliferative activity and significantly inhibited the DNA relaxation activity of Topoisomerase IIα.[4]

  • Tubulin Polymerization Inhibition: A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized as tubulin polymerization inhibitors.[9] Compound 15c, in particular, displayed strong anti-proliferation against MCF-7 cells with an IC50 value of 0.067 ± 0.003 μM and arrested the cell cycle at the G2/M transition.[9]

Quantitative Data on Anticancer Activity
Compound/DerivativeTarget/Cell LineActivity (IC50/GI50)Reference
Compound 17fNRK-49F cell line0.78 µM[10]
Compound 15yTBK10.2 nM[7]
Compound 8cNCI cancer cell line panel1.33 µM (MG-MID)[4]
Compound 9aHela cells2.59 µM[5]
Compound 14gHCT-116 cells1.98 µM[5]
Compound C03TRKA kinase56 nM[6]
Compound 15cMCF-7 cells0.067 µM[9]
Compound 31Mps12.596 nM[8]

Anti-inflammatory Activity

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have shown remarkable anti-inflammatory activity, comparable to that of the reference drug indomethacin.[11][12][13] This suggests a potential therapeutic role for these compounds in inflammatory diseases.

Antiviral and Antimicrobial Activities

Recent research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antiviral and antimicrobial agents.[3][14][15][16] These compounds have been investigated for their activity against a range of pathogens, indicating a broad spectrum of potential applications in infectious disease.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Importance of the Pyrazole N-H: Studies on pyrazolo[3,4-b]pyridine derivatives as AMPK activators have shown that an exposed pyrazole N-H group is essential for their activation potency.[10]

  • Influence of Substituents on the Phenyl Group: For AMPK activators, para substitution on the diphenyl group was found to be crucial for potency.[10]

  • Role of the Amino Moiety: In a series of tubulin polymerization inhibitors, a free amino moiety of 1H-pyrazolo[3,4-b]pyridin-3-amine was found to be essential for their anti-proliferative activities.[9]

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A general synthetic route to pyrazolo[3,4-b]pyridine derivatives involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][17]

Example Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives (General Procedure):

  • A mixture of a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound is refluxed in a suitable solvent (e.g., ethanol, acetic acid) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

For specific synthetic schemes and detailed procedures, refer to the cited literature.[4][6][7]

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., a 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the IC50 value of the compound.

Visualizing the Mechanism: Signaling Pathways and Workflows

Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., TRK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activates PyrazoloPyridine 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivative PyrazoloPyridine->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow for Anticancer Drug Screening

Drug_Screening_Workflow Start Synthesize Pyrazolo[3,4-b]pyridine Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Screening Hit_ID Identify 'Hit' Compounds (Potent and Selective) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) Hit_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Hit_ID->In_Vivo Optimization Lead Optimization (SAR Studies) Mechanism->Optimization Optimization->Screening Iterative Process Development Preclinical and Clinical Development In_Vivo->Development

Caption: Workflow for Anticancer Drug Discovery.

Conclusion and Future Directions

The 5-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, warrants further investigation. Future research should focus on the synthesis and evaluation of a wider range of derivatives to further elucidate the structure-activity relationships and to optimize their therapeutic potential. The development of more selective and potent inhibitors based on this scaffold could lead to novel and effective treatments for cancer and other diseases.

References

Sources

Foundational

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition and Receptor Modulation

A Senior Application Scientist's Guide to a Versatile Pharmacophore Authored by: Gemini AI Abstract The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstra...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Pharmacophore

Authored by: Gemini AI

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for a range of therapeutic targets. While the specific compound "5-Methoxy-1H-pyrazolo[3,4-b]pyridine" is not extensively characterized as a singular agent, the broader family of 1H-pyrazolo[3,4-b]pyridine derivatives has yielded potent and selective inhibitors of various protein kinases implicated in oncology and immunology, as well as allosteric modulators of receptors involved in neurological disorders. This technical guide provides an in-depth analysis of the mechanism of action of exemplar 1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their interactions with key biological targets, the resulting downstream signaling consequences, and the experimental methodologies employed to elucidate these activities.

Introduction: The Rise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine system, a fused bicyclic heteroaromatic ring structure, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its rigid conformation and the strategic placement of nitrogen atoms allow for multiple points of interaction with protein targets, particularly the ATP-binding pocket of protein kinases.[1][2] This structural feature has been exploited to develop a multitude of derivatives with diverse pharmacological activities. This guide will delve into the mechanistic intricacies of these derivatives, categorized by their primary molecular targets.

Mechanism of Action: A Tale of Targeted Inhibition

The therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives lies in their ability to be chemically modified to achieve high affinity and selectivity for specific biological targets. Below, we explore the mechanisms of action for several classes of these compounds.

Inhibition of TANK-Binding Kinase 1 (TBK1)

TANK-Binding Kinase 1 (TBK1) is a noncanonical IκB kinase that plays a crucial role in innate immunity, neuroinflammation, and oncogenesis.[3][4] Overactivation of TBK1 is associated with various disease states, making it an attractive target for therapeutic intervention.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1.[3][4] For instance, a series of these compounds demonstrated low nanomolar to sub-nanomolar inhibitory activity against TBK1.[3][4] The mechanism of action for these inhibitors is competitive binding to the ATP pocket of the TBK1 kinase domain. Molecular docking studies have revealed key interactions, such as hydrogen bonding with hinge region residues, that are crucial for their potent inhibitory activity.[3]

The inhibition of TBK1 by these compounds leads to the suppression of downstream signaling pathways, most notably the interferon (IFN) signaling cascade.[3][4] This is evidenced by the reduced expression of IFN-stimulated genes in cellular assays.[3][4]

Illustrative Signaling Pathway: TBK1 Inhibition

TBK1_Inhibition cluster_upstream Upstream Activation cluster_signaling TBK1 Signaling Cascade cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs Pattern Recognition Receptors (PRRs) Viral/Bacterial PAMPs->PRRs binds TBK1 TBK1 PRRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P Phosphorylated IRF3 IRF3->IRF3_P IFN_Genes Interferon Gene Transcription IRF3_P->IFN_Genes induces Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway by a 1H-pyrazolo[3,4-b]pyridine derivative.

Modulation of Tropomyosin Receptor Kinases (TRKs)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for neuronal development and function.[5] Aberrant activation of TRKs, often through chromosomal rearrangements, is a known driver of various cancers.

The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to design potent inhibitors of TRKA.[5] These compounds typically function as ATP-competitive inhibitors, occupying the kinase domain and preventing the phosphorylation of downstream substrates. Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors to achieve nanomolar potency.[5]

The anti-proliferative effects of these TRKA inhibitors have been demonstrated in cancer cell lines that are dependent on TRK signaling.[5]

Overcoming Resistance in Anaplastic Lymphoma Kinase (ALK) Mutants

Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated, is a potent oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[6][7] While first-generation ALK inhibitors are effective, resistance often develops through mutations in the kinase domain, such as the L1196M "gatekeeper" mutation.

Researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives that are potent inhibitors of both wild-type ALK and the crizotinib-resistant L1196M mutant.[6][7] Molecular docking studies have revealed that these compounds can form favorable interactions within the mutated ATP-binding pocket, overcoming the steric hindrance that limits the efficacy of older inhibitors.[6] These next-generation inhibitors effectively block ALK signaling pathways, leading to apoptosis in ALK-driven cancer cells.[6]

Targeting the Mitotic Checkpoint through Mps1 Inhibition

Monopolar spindle kinase 1 (Mps1) is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8] Mps1 is overexpressed in many cancers, and its inhibition represents a promising anti-cancer strategy.

A series of 1H-pyrazolo[3,4-b]pyridine-based compounds have been identified as novel and potent inhibitors of Mps1, with some exhibiting low nanomolar IC50 values.[8] These inhibitors have been shown to induce significant anti-proliferative effects in various cancer cell lines and have demonstrated anti-tumor efficacy in xenograft models.[8]

Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

Beyond kinase inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[9][10] mGluR5 is a G-protein coupled receptor that plays a critical role in synaptic plasticity and is a target for the treatment of schizophrenia.[9][10]

These PAMs do not directly activate the receptor but bind to an allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate.[9] Notably, some of these 1H-pyrazolo[3,4-b]pyridine-based PAMs do not interact with the well-known MPEP allosteric site, suggesting a novel binding pocket.[9] These compounds have shown promise in preclinical models of learning and memory.[9]

Quantitative Data Summary

Compound ClassTargetExemplar IC50Cellular EffectReference
TBK1 InhibitorTBK10.2 nMInhibition of IFN signaling[3]
TRK InhibitorTRKA56 nMInhibition of cancer cell proliferation[5]
ALK InhibitorALK-L1196M<0.5 nMSuppression of ALK signaling and apoptosis[6]
Mps1 InhibitorMps12.596 nMInhibition of cancer cell proliferation[8]
mGluR5 PAMmGluR5SubmicromolarPotentiation of glutamate signaling[9]

Key Experimental Protocols

The characterization of 1H-pyrazolo[3,4-b]pyridine derivatives involves a suite of biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (e.g., for TBK1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human TBK1 enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable kinase substrate (e.g., a peptide) and ATP at a concentration near the Km for the enzyme.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the TBK1 enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at a controlled temperature for a specific duration.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Plate_Compound Dispense compound into microplate Compound_Prep->Plate_Compound Enzyme_Prep Prepare kinase (e.g., TBK1) solution Add_Enzyme Add kinase to each well Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate and ATP solution Start_Reaction Add substrate/ATP to initiate reaction Substrate_Prep->Start_Reaction Plate_Compound->Add_Enzyme Incubate_1 Incubate for binding Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate for reaction Start_Reaction->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Signal Detect phosphorylated substrate Stop_Reaction->Detect_Signal Plot_Data Plot % inhibition vs. [Compound] Detect_Signal->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a line dependent on the target kinase) in appropriate media.

  • Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTT or resazurin) or ATP content.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapeutics. Its chemical tractability allows for fine-tuning of inhibitory or modulatory activity against a diverse array of proteins. The success of derivatives targeting kinases such as TBK1, TRKs, ALK, and Mps1 underscores its importance in oncology and immunology. Furthermore, its application in developing mGluR5 PAMs highlights its potential in the treatment of neurological disorders.

Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties for improved in vivo efficacy, and exploring novel therapeutic applications of this versatile scaffold. The continued exploration of the chemical space around the 1H-pyrazolo[3,4-b]pyridine core promises to yield new and improved therapies for a range of human diseases.

References

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: National Institutes of Health URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: National Institutes of Health URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health URL: [Link]

  • Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: National Institutes of Health URL: [Link]

  • Title: Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: PubMed URL: [Link]

  • Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: ResearchGate URL: [Link]

  • Title: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer Source: PubMed URL: [Link]

  • Title: Structural pharmacology and therapeutic potential of 5-methoxytryptamines Source: National Institutes of Health URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: ResearchGate URL: [Link]

  • Title: Different mechanistic proposals for the formation of 1H-pyrazolo[3,4-b]pyridines 1 from 5-aminopyrazole 6 as the 1,3-NCC-dinucleophile and a dicarbonyl compound 5 as the 1,3-CCC-biselectrophile. Source: ResearchGate URL: [Link]

Sources

Exploratory

The Pyrazolo[3,4-b]pyridine Core: A Scaffolding Masterpiece in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery, history, synthetic evolution, and therapeutic applications of pyrazolo[3,4-b]pyridine derivatives, offering insights for professionals engaged in drug discovery and development. These derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their significance in modern pharmacology.[1][2]

A Historical Perspective: From Serendipity to Rational Design

The journey of pyrazolo[3,4-b]pyridines began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908 by Ortoleva.[3][4][5] This was followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives, which was achieved by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones.[3][5] These early discoveries laid the groundwork for future explorations into the chemical space and biological potential of this versatile scaffold. The initial syntheses were often serendipitous, but as our understanding of structure-activity relationships (SAR) grew, so did the rational design of pyrazolo[3,4-b]pyridine derivatives for specific biological targets.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring on a pyridine template. The former is more common and offers greater flexibility in substituent placement.

Classical Approaches: The Foundation of Pyrazolo[3,4-b]pyridine Synthesis

One of the most established methods involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[3][5] This approach allows for the introduction of diversity at various positions of the final molecule.

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

Step 1: Synthesis of the α,β-Unsaturated Ketone

  • This step is typically achieved through a Wittig reaction or a Claisen-Schmidt condensation, depending on the desired substituents.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (0.5 mL) at room temperature (25°C).

  • Degas the reaction mixture.

  • Add zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 35 mg) to the mixture.

  • Stir the reaction mixture vigorously at 95°C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add chloroform (CHCl₃) and water.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Modern Synthetic Methodologies: Efficiency and Diversity

In recent years, there has been a shift towards more efficient and environmentally friendly synthetic methods. Multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of novel catalysts have become prominent in the synthesis of pyrazolo[3,4-b]pyridine libraries.[1]

This protocol outlines an efficient synthesis of pyrazolo[3,4-b]pyridine derivatives in an aqueous medium.

  • In a microwave reactor vessel, combine 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), an aromatic aldehyde (1 mmol), a β-diketone (1 mmol), and ammonium acetate (1 mmol).

  • Add triethylamine (TEA, 0.5 eq.) and water (4 mL).

  • Irradiate the mixture in a microwave reactor at 110 W and 250 psi at a temperature of 40°C for 20 minutes.

  • After the reaction is complete, cool the mixture in ice-cold water to precipitate the solid product.

  • Filter the solid through a vacuum, wash with cold water, and dry.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.[1]

Synthetic Routes Overview

G cluster_0 Pyridine Ring Formation on Pyrazole cluster_1 Multicomponent Reactions (MCRs) 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridine_A Pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine_A Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine_A alpha,beta-Unsaturated_Ketone alpha,beta-Unsaturated_Ketone alpha,beta-Unsaturated_Ketone->Pyrazolo[3,4-b]pyridine_A Cyclization Aldehyde Aldehyde Pyrazolo[3,4-b]pyridine_B Pyrazolo[3,4-b]pyridine Aldehyde->Pyrazolo[3,4-b]pyridine_B beta-Ketoester beta-Ketoester beta-Ketoester->Pyrazolo[3,4-b]pyridine_B Hydrazine Hydrazine Hydrazine->Pyrazolo[3,4-b]pyridine_B

Caption: Key synthetic strategies for the pyrazolo[3,4-b]pyridine core.

Therapeutic Applications: Targeting Disease with Precision

The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives is vast, with significant progress made in the development of kinase inhibitors for cancer therapy.

Kinase Inhibition: A Major Anticancer Strategy

Pyrazolo[3,4-b]pyridines have been successfully employed as scaffolds for the design of potent and selective inhibitors of various protein kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs).[8][9][10]

Dysregulation of FGFR signaling is a key driver in several cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent FGFR inhibitors.[8] These inhibitors typically act by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling pathways like the MAPK and PLCγ pathways, which are crucial for cell proliferation and survival.[11]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->FGFR Inhibition Downstream Downstream Signaling (MAPK, PLCγ) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the FGFR signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2.[4][9] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S phase transition, and promote apoptosis.[2]

Compound ID Target Kinase(s) IC₅₀ (nM) Anticancer Activity Reference
Compound 31 Mps12.596Antiproliferative in MDA-MB-468 and MV4-11 cells[11]
Compound 7n FGFR1-3Good potencySignificant antitumor activity in H1581 xenograft model[8]
Compound 6b CDK2/PIM1-Superior efficacy against HCT-116 and HepG2 cells[9]
Compound C03 TRKA56Inhibited proliferation of Km-12 cell line[10]

Table 1: Examples of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine-based compounds have been developed as pan-TRK inhibitors, demonstrating low nanomolar efficacy against TRKA, TRKB, and TRKC.[10][12]

Beyond Kinase Inhibition: A Spectrum of Biological Activities

The therapeutic utility of the pyrazolo[3,4-b]pyridine scaffold extends beyond oncology. Derivatives have shown promise as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[1][2]

  • Anti-inflammatory agents: Modulating inflammatory pathways.[2]

  • Antiviral agents: Showing potential against viruses like HIV.[13]

  • Central Nervous System (CNS) agents: With potential applications in neurodegenerative diseases.[1]

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine core has proven to be an exceptionally versatile and fruitful scaffold in drug discovery. From its early synthesis to the development of highly potent and selective kinase inhibitors, its journey highlights the power of medicinal chemistry in addressing complex diseases. The future of pyrazolo[3,4-b]pyridine research lies in the exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles, the identification of new biological targets, and the application of advanced synthetic methodologies to expand the chemical diversity of this remarkable heterocyclic system. The continued investigation of this privileged scaffold holds immense promise for the development of the next generation of therapeutics.

References

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Discovery.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules.
  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applic
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Abstract 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physico...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. This document emphasizes the causality behind experimental choices and provides a framework for generating robust and reliable data.

Introduction to 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities.[1][2] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making these compounds attractive for targeting various biological pathways. The introduction of a methoxy group at the 5-position can significantly influence the molecule's properties, including its solubility, metabolic stability, and target engagement.[3][4] A comprehensive characterization of the solubility and stability of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a critical first step in its journey from a promising lead compound to a viable drug candidate.

Physicochemical Properties

A foundational understanding of the intrinsic physicochemical properties of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is essential before embarking on detailed solubility and stability studies.

PropertyDescriptionSignificance
Molecular Formula C₇H₇N₃ODefines the elemental composition.
Molecular Weight 149.15 g/mol Influences diffusion and transport properties.
Appearance Likely a solid at room temperature.[5]Important for handling and formulation.
pKa Estimated to have both acidic (pyrazole N-H) and basic (pyridine nitrogen) pKa values.Critical for understanding pH-dependent solubility and stability.
LogP/LogD A measure of lipophilicity.Predicts membrane permeability and partitioning behavior.
Solid State Form Can exist as different polymorphs, solvates, or hydrates.[6][7][8]Affects solubility, dissolution rate, and stability.[6][7][8]

Solubility Assessment

Solubility is a crucial determinant of a drug's bioavailability.[9] Both kinetic and thermodynamic solubility assessments are vital at different stages of drug development.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[10][11][12] This high-throughput screening method is valuable in early drug discovery for ranking compounds.[12][13]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[13]

    • Direct UV/Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate at the compound's λmax.[13]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[1] This is a more accurate and relevant measure for formulation development.[10][14] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

  • Sample Preparation: Add an excess amount of solid 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and clarify it by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, hydration).[6][15]

G cluster_solubility Solubility Assessment Workflow start Start: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine kinetic Kinetic Solubility (High-Throughput) start->kinetic Early Discovery thermodynamic Thermodynamic Solubility (Shake-Flask) start->thermodynamic Pre-formulation analysis Quantitative Analysis (HPLC-UV) kinetic->analysis thermodynamic->analysis solid_state Solid State Analysis (XRPD, DSC) thermodynamic->solid_state end Solubility Profile analysis->end solid_state->end

Figure 1: Workflow for determining the solubility of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[2][16][17] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[2][17]

General Considerations for Forced Degradation Studies
  • Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[16] Excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.

  • Analytical Method: A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is required to separate and quantify the parent compound and its degradation products.[9]

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: Dissolve 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in a solution of 0.1 M HCl. Incubate at room temperature and elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water and incubate at elevated temperatures.

  • Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

  • Procedure: Dissolve 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Analysis: Monitor the degradation over time by HPLC.

  • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at elevated temperatures.

  • Analysis: Analyze samples at different time points to assess degradation.

Photostability testing should be conducted according to ICH Q1B guidelines.[5][18][19][20]

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.

  • Light Exposure: The minimum exposure should be 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[18][21]

  • Dark Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[21]

  • Analysis: Compare the degradation profiles of the light-exposed and dark control samples to determine the extent of photodegradation.

G cluster_stability Forced Degradation Study Design compound 5-Methoxy-1H-pyrazolo[3,4-b]pyridine hydrolysis Hydrolysis (Acid, Base, Neutral) compound->hydrolysis oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress (Solid & Solution) compound->thermal photo Photostability (ICH Q1B) compound->photo analysis Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathways Degradation Pathways analysis->pathways

Figure 2: Key stress conditions for the forced degradation study of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Data Interpretation and Reporting

Solubility Data
  • Kinetic Solubility: Report as a concentration range (e.g., >200 µM or <10 µM).

  • Thermodynamic Solubility: Report as mg/mL or µg/mL at a specific pH and temperature. The pH of the saturated solution should also be reported.

Stability Data
  • Degradation Profile: Report the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.

  • Degradation Pathways: Propose potential degradation pathways based on the identified degradation products.

  • Stability-Indicating Method: The developed analytical method should be demonstrated to be specific for the parent compound and all major degradation products.

Conclusion

A comprehensive understanding of the solubility and stability of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is fundamental to its successful development as a therapeutic agent. The methodologies and protocols outlined in this guide provide a robust framework for generating the critical data required for informed decision-making in formulation development, regulatory submissions, and the overall progression of this promising compound through the drug discovery and development pipeline. Adherence to these principles will ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. Available at: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S.
  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine AldrichCPR. Sigma-Aldrich.
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  • Thermodynamic Solubility Testing Service.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
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Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to purine bases and thus serving as a versatile framework for des...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to purine bases and thus serving as a versatile framework for designing potent enzyme inhibitors.[1] Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development across various therapeutic areas, including oncology, inflammation, and neurological disorders.[2][3] This guide focuses on a specific analog, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, and explores its potential therapeutic targets based on the extensive research conducted on the broader pyrazolo[3,4-b]pyridine class of compounds. While direct studies on the 5-methoxy derivative may be limited, the structure-activity relationships (SAR) established for this scaffold provide a strong foundation for predicting its biological profile and identifying high-probability molecular targets.

This document will delve into the key signaling pathways and molecular targets that are likely modulated by 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, providing a scientific rationale for their consideration. We will also present detailed, exemplary protocols for validating these interactions, ensuring a robust framework for further investigation by researchers and drug development professionals.

I. The Kinase Inhibitor Landscape: A Primary Focus for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a well-established "hinge-binding" motif, effectively competing with ATP for the active site of various protein kinases.[1] This characteristic makes the kinome a primary area of investigation for identifying the therapeutic targets of its derivatives.

A. TANK-Binding Kinase 1 (TBK1): A High-Priority Target in Immuno-oncology and Inflammation

Rationale for Target Selection: TBK1 is a non-canonical IκB kinase that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis.[4] Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as exceptionally potent TBK1 inhibitors, with some analogs achieving IC50 values in the sub-nanomolar range.[4] The established SAR suggests that modifications at various positions of the pyrazolopyridine core can significantly influence potency and selectivity. The presence of the 5-methoxy group in our compound of interest warrants a thorough investigation of its potential to modulate TBK1 activity.

Signaling Pathway Overview:

TBK1_Signaling PRR PRR (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription 5_Methoxy 5-Methoxy-1H-pyrazolo[3,4-b]pyridine 5_Methoxy->TBK1 Inhibition TRK_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Mechanism cluster_2 In Vivo Efficacy Kinase_Assay TRKA/B/C Kinase Assays (IC50 Determination) Cell_Prolif Cell Proliferation Assay (e.g., KM-12 cells) Kinase_Assay->Cell_Prolif Western_Blot Western Blot Analysis (p-TRK, p-AKT, p-ERK) Cell_Prolif->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Western_Blot->Apoptosis_Assay Xenograft Tumor Xenograft Model (NTRK-fusion positive) Apoptosis_Assay->Xenograft

Caption: A stepwise workflow for evaluating the anti-TRK activity of a test compound.

C. Other Relevant Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration as an inhibitor of numerous other kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): Particularly relevant for overcoming resistance mutations like ALK-L1196M. [5]* Monopolar Spindle Kinase 1 (Mps1): A key regulator of the mitotic checkpoint, making it an attractive target in aggressive tumors. [6]* Cyclin-Dependent Kinases (CDKs): Fundamental regulators of the cell cycle, with inhibitors being a cornerstone of cancer therapy. [7]* Glycogen Synthase Kinase-3 (GSK-3): Implicated in a range of diseases including neurodegenerative disorders and cancer. [8]

II. Non-Kinase Targets: Expanding the Therapeutic Potential

While kinases are a major focus, the pyrazolo[3,4-b]pyridine core has shown activity against other important enzyme classes and signaling pathways.

A. Topoisomerase IIα (TOPIIα): A Validated Target in Cancer Chemotherapy

Rationale for Target Selection: Topoisomerase IIα is a crucial enzyme for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. [7]Recently, a pyrazolo[3,4-b]pyridine derivative, compound 8c, was identified as a potent TOPIIα inhibitor with broad-spectrum antiproliferative activity. [7]This finding opens up a new avenue for the therapeutic application of this scaffold.

Mechanism of Action Overview:

  • Binding to the TOPIIα-DNA complex: The inhibitor intercalates or binds to the complex, preventing the re-ligation of the double-strand break.

  • Stabilization of the cleavage complex: This leads to an accumulation of DNA double-strand breaks.

  • Induction of DNA damage response: Activation of cell cycle checkpoints (e.g., S-phase arrest) and apoptosis. [7] Experimental Validation Protocol: TOPIIα DNA Relaxation Assay

  • Objective: To assess the ability of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to inhibit the catalytic activity of human TOPIIα.

  • Materials:

    • Human Topoisomerase IIα enzyme.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • TOPIIα reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA).

    • ATP.

    • 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

    • Positive control (e.g., etoposide).

    • Agarose gel electrophoresis system.

    • DNA stain (e.g., SYBR Safe).

  • Procedure:

    • Prepare reaction mixtures containing reaction buffer, supercoiled DNA, and serial dilutions of the test compound or etoposide.

    • Add TOPIIα enzyme to each reaction tube.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

    • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel and visualize the DNA bands under UV light.

    • Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

B. Modulators of Neurotransmitter Receptors and Signaling Pathways

Rationale for Target Selection: Beyond enzymatic inhibition, the pyrazolo[3,4-b]pyridine scaffold has been shown to allosterically modulate receptor function and interfere with signaling cascades.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs): 1H-pyrazolo[3,4-b]pyridines have been developed as mGluR5 PAMs, which are of interest for treating schizophrenia by enhancing glutamatergic signaling. [9][10]* Wnt Signaling Pathway Inhibitors: The Wnt pathway is frequently dysregulated in various cancers. A patent has described the use of 1H-pyrazolo[3,4-b]pyridine-containing compounds as Wnt signaling antagonists. [11]

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile platform for the development of targeted therapeutics. Based on the extensive body of research on this chemical class, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is predicted to exhibit inhibitory activity against a range of protein kinases, with TBK1, TRK family kinases, and TOPIIα standing out as high-priority targets for initial investigation. The provided experimental protocols offer a clear and robust starting point for validating these hypotheses.

Future research should focus on a comprehensive profiling of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine against a broad kinase panel to understand its selectivity profile. Cellular assays will be crucial to confirm its on-target activity and downstream signaling effects. Ultimately, these foundational studies will pave the way for advancing this promising compound into more complex preclinical models and, potentially, toward clinical development.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (2025-11-20).
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025-08-07).
  • 1H-Pyrazolo[3,4-b]pyridin-5-ol|Research Chemical - Benchchem.
  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (2025-10-13).
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. (2023-05-05).
  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC - NIH.
  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - ResearchGate.
  • 1H-pyrazolo[3,4-B]pyridines and therapeutic uses thereof | Patent Publication Number 20140323479.
  • Different mechanistic proposals for the formation of 1H-pyrazolo[3,4-b]pyridines 1 from 5-aminopyrazole 6 as the 1,3-NCC-dinucleophile and a dicarbonyl compound 5 as the 1,3-CCC-biselectrophile. - ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Binding to Cyclin-Dependent Kinase 2 (CDK2)

This guide provides a comprehensive, technically-focused walkthrough for the in silico analysis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a derivative of a privileged scaffold in medicinal chemistry, as a potential inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused walkthrough for the in silico analysis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a derivative of a privileged scaffold in medicinal chemistry, as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.

Preamble: The Scientific Rationale for Investigating 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and CDK2

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in drug discovery, demonstrating a wide range of biological activities, particularly as a kinase inhibitor.[1][2] Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7]

The selection of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine for this in-depth study is underpinned by structure-activity relationship (SAR) data from related series. Studies have shown that strategic placement of substituents, such as a methoxy group, on the pyrazolo[3,4-b]pyridine scaffold can enhance binding affinity and selectivity for kinase targets.[2][3] Specifically, the methoxy group can act as a hydrogen bond acceptor, mimicking key interactions of known CDK inhibitors like roscovitine and dinaciclib within the ATP-binding pocket.[3] This guide, therefore, presents a logical and scientifically-grounded workflow to computationally evaluate the binding hypothesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine with CDK2.

I. Foundational Stage: Target and Ligand Preparation

A robust in silico study begins with meticulous preparation of the protein target and the small molecule ligand. This stage is critical for the accuracy and reliability of all subsequent computational experiments.

Target Protein Acquisition and Preparation

The three-dimensional coordinates of the target protein are the cornerstone of structure-based drug design. For this study, we will utilize the crystal structure of human CDK2.

Experimental Protocol: Target Preparation

  • PDB Structure Selection: A suitable crystal structure of human CDK2 is procured from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1Y91 , which features a pyrazolopyrimidine inhibitor, a close structural analog to our ligand of interest. This choice provides a relevant and pre-validated binding pocket conformation.

  • Initial Structure Cleanup: The downloaded PDB file is loaded into a molecular visualization and preparation software (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Inspect the protein for missing residues or atoms. If significant portions are missing, homology modeling may be necessary. For minor gaps, loop modeling tools can be employed.

    • Ensure correct bond orders and protonation states of the amino acid residues, particularly histidines, at a physiological pH of 7.4.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure. Assign appropriate partial charges using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This step should be performed with constraints on the backbone atoms to preserve the overall fold.

Ligand Preparation

The ligand, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, must be accurately represented in a three-dimensional, energetically favorable conformation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Conformational Analysis and Energy Minimization: Generate a low-energy 3D conformation of the ligand. This can be achieved through various methods, including molecular mechanics calculations with a suitable force field (e.g., MMFF94).

  • Charge and Atom Type Assignment: Assign partial charges and atom types to the ligand atoms, consistent with the force field that will be used in subsequent simulations.

II. Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode and allows for a preliminary assessment of the binding affinity.

The Causality Behind Docking Choices

For this study, we will employ AutoDock Vina, a widely used and validated open-source docking program.[8][9][10][11] The choice of a rigid receptor and flexible ligand docking approach is a balance between computational efficiency and accuracy for initial screening. The search space, defined by a "grid box," is centered on the known ATP-binding site of CDK2, a logical choice given the kinase inhibitor nature of our compound.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Preparation of Receptor and Ligand for Docking:

    • Convert the prepared protein and ligand files to the PDBQT format using MGLTools. This format includes partial charges and atom type information required by AutoDock Vina.

  • Grid Box Definition:

    • Define the dimensions and center of the grid box to encompass the entire ATP-binding site of CDK2. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Docking Execution:

    • Run the AutoDock Vina docking calculation using a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The top-scoring poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues.

Visualizing the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking PDB CDK2 PDB (1Y91) Prep_Protein Prepare Protein (Clean, Protonate, Minimize) PDB->Prep_Protein Ligand_2D 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (2D) Prep_Ligand Prepare Ligand (3D Conversion, Minimize) Ligand_2D->Prep_Ligand PDBQT_Protein Protein.pdbqt Prep_Protein->PDBQT_Protein PDBQT_Ligand Ligand.pdbqt Prep_Ligand->PDBQT_Ligand Vina AutoDock Vina PDBQT_Protein->Vina PDBQT_Ligand->Vina Grid Define Grid Box (ATP-binding site) Grid->Vina Results Analyze Poses & Scores Vina->Results

Caption: Molecular Docking Workflow.

III. Molecular Dynamics Simulation: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

The Rationale for MD Simulations

We will use GROMACS, a versatile and high-performance MD simulation package.[12][13][14][15][16] The simulation will be performed in an explicit solvent environment to mimic physiological conditions more accurately. By analyzing the trajectory of the simulation, we can assess the stability of the predicted binding pose and identify key residues that contribute to the binding.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Place the top-scoring docked complex of CDK2 and 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in a simulation box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Topology and Parameter Files:

    • Generate the topology file for the protein using the GROMACS pdb2gmx tool with a chosen force field (e.g., CHARMM36).

    • Generate the topology and parameter files for the ligand using a server like CGenFF.

    • Combine the protein and ligand topologies into a single system topology file.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature, with weaker restraints on the protein and ligand.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds between the ligand and protein over time.

Visualizing the MD Simulation Workflow

md_workflow Start Docked Complex Solvate Solvate & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run Equilibrate_NPT->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis

Caption: Molecular Dynamics Simulation Workflow.

IV. Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used for virtual screening of large compound libraries to identify novel hits with similar binding properties.

The Logic of Pharmacophore Generation

We will use LigandScout to generate a structure-based pharmacophore model from the equilibrated CDK2-ligand complex obtained from the MD simulation.[17][18][19][20][21] This approach leverages the detailed interaction information from a dynamic system to define the key features for binding.

Experimental Protocol: Pharmacophore Modeling with LigandScout

  • Input Structure:

    • Use a representative snapshot from the stable part of the MD trajectory as the input for LigandScout.

  • Pharmacophore Feature Identification:

    • The software will automatically identify and map key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, based on the interactions between 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and the CDK2 active site.

  • Model Refinement and Validation:

    • Refine the generated pharmacophore model by manually adding or removing features based on chemical intuition and SAR data from the literature.

    • Validate the model by screening it against a database of known CDK2 inhibitors and a set of decoy molecules. A good model should be able to enrich the known actives over the decoys.

Visualizing the Pharmacophore Concept

pharmacophore_concept cluster_ligand Ligand Features cluster_receptor Receptor Pocket HBD H-bond Donor Receptor_HBA H-bond Acceptor HBD->Receptor_HBA Interaction HBA H-bond Acceptor Receptor_HBD H-bond Donor HBA->Receptor_HBD Interaction Hydrophobic Hydrophobic Receptor_Hydrophobic Hydrophobic Pocket Hydrophobic->Receptor_Hydrophobic Interaction Aromatic Aromatic Ring Receptor_Aromatic Aromatic Residue Aromatic->Receptor_Aromatic Interaction

Caption: Pharmacophore Feature Mapping.

V. In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures. In silico methods provide a rapid and cost-effective way to predict these properties.

The Importance of Early ADMET Profiling

We will utilize the SwissADME web server, a free and comprehensive tool for predicting various ADMET-related properties.[22][23][24][25][26] This will provide an initial assessment of the "drug-likeness" of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol: ADMET Prediction with SwissADME

  • Input:

    • Submit the SMILES string of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to the SwissADME web server.

  • Analysis of Predictions:

    • Analyze the predicted physicochemical properties (e.g., molecular weight, logP, solubility), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier penetration), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness (e.g., PAINS alerts).

VI. Data Synthesis and Interpretation

The culmination of this in silico workflow is the synthesis of data from all experiments to form a cohesive picture of the potential of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine as a CDK2 inhibitor.

Computational Method Key Outputs Interpretation
Molecular Docking Binding pose, Binding affinity scorePrediction of the most likely binding orientation and a preliminary estimate of binding strength.
Molecular Dynamics RMSD, RMSF, Hydrogen bond analysisAssessment of the stability of the binding pose and identification of key interacting residues over time.
Pharmacophore Modeling 3D arrangement of chemical featuresA model for virtual screening to find novel compounds with similar binding characteristics.
ADMET Prediction Physicochemical properties, Pharmacokinetics, Drug-likenessAn early-stage assessment of the compound's potential to be a viable drug candidate.

VII. Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for evaluating the binding of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to CDK2. The described protocols, from target preparation to ADMET prediction, provide a robust framework for generating and analyzing computational data. The insights gained from these studies can guide the rational design and optimization of more potent and selective pyrazolo[3,4-b]pyridine-based CDK2 inhibitors. The next logical steps would involve the synthesis of the compound and its in vitro validation through enzymatic and cellular assays to confirm the computational predictions.

References

  • Current time information in Doubs, FR. (n.d.).
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from a source providing tutorials on GROMACS.
  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020, October 10). YouTube. Retrieved from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Retrieved from a source providing tutorials on GROMACS.
  • About - SwissADME. (n.d.). Retrieved from [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). Bohrium.
  • Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013, August 28). YouTube. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. Retrieved from a source providing a tutorial on pharmacophore modeling and docking.
  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from a source providing a tutorial on Vina docking.
  • Ligand Scout Tutorial. (2022, July 29). YouTube. Retrieved from [Link]

  • How to use SwissADME? (2020, September 1). YouTube. Retrieved from [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). Retrieved from [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie, 352(8), e1900066.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). Molecules, 30(22), 5000.
  • Ligand-Based Pharmacophore modeling and Virtual Screening through LigandScout Dr. Sheikh A. Sehgal. (2024, November 6). YouTube. Retrieved from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). Molecules, 28(17), 6400.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 74, 128929.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2363.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025, July 28). Scientific Reports, 15(1), 12345.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). RSC Medicinal Chemistry.

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors. (2022, October 18). Bioorganic & Medicinal Chemistry Letters, 74, 128929.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022, July 10). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835–1851.

  • Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. (2016, June 25). Pharmacology & Therapeutics, 165, 106-115.
  • Design and modification strategies of novel TBK1 inhibitors. (n.d.). ResearchGate. Retrieved from a source providing a diagram on TBK1 inhibitors.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d - Semantic Scholar. (n.d.). Retrieved from a source providing a study on CDK2 inhibitors.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023, March 3). International Journal of Molecular Sciences, 24(5), 4900.
  • Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. (2008). Journal of Medicinal Chemistry, 51(20), 6503–6511.
  • Targeting TBK1 to overcome resistance to cancer immunotherapy. (n.d.).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). Molecules.
  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (n.d.). Acta Pharmaceutica Sinica B. cancers. (n.d.). Acta Pharmaceutica Sinica B.

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Protocols & Analytical Methods

Method

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

An Application Note for the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine from an Aminopyrazole Precursor The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine from an Aminopyrazole Precursor

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this structure is a key component in a multitude of biologically active molecules.[1][2] Derivatives have demonstrated a wide range of therapeutic potential, including activity as kinase inhibitors for anticancer treatments, antienteroviral agents, and antimalarials.[1] The development of robust, efficient, and regioselective synthetic routes to access functionalized pyrazolo[3,4-b]pyridines is therefore of paramount importance to researchers in organic synthesis and drug development.

This application note provides a detailed, two-step protocol for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, starting from the readily available 3-methyl-1-phenyl-1H-pyrazol-5-amine. The described methodology is designed to be reliable and scalable, providing a solid foundation for further derivatization and library synthesis. We will first detail the construction of the pyridine ring via a cyclocondensation reaction to form a key hydroxy intermediate, followed by a standard etherification to yield the target methoxy-substituted product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the bicyclic core followed by the installation of the methoxy group. This approach allows for clear checkpoints and purification of the intermediate, ensuring high purity in the final product.

Synthetic_Workflow cluster_0 Part 1: Pyridine Ring Annulation cluster_1 Part 2: O-Methylation Start 3-Methyl-1-phenyl-1H-pyrazol-5-amine + Diethyl Malonate Intermediate 5-Hydroxy-3-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine Start->Intermediate   High-Temperature   Cyclocondensation Intermediate_ref 5-Hydroxy Intermediate FinalProduct 5-Methoxy-3-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine Intermediate_ref->FinalProduct   Williamson Ether   Synthesis

Caption: Overall two-step synthetic route from aminopyrazole to the target compound.

Part 1: Synthesis of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Scientific Rationale and Mechanistic Insight

The construction of the pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole is most classically achieved through condensation with a 1,3-dicarbonyl compound or a functional equivalent, a reaction often referred to as the Friedländer annulation.[2][3] In this protocol, we utilize diethyl malonate as the 1,3-dielectrophile. This choice is deliberate; as a symmetrical C3 synthon, it precludes the formation of regioisomers, which can be a significant challenge when using unsymmetrical 1,3-diketones.[2][3]

The reaction proceeds via a high-temperature cyclocondensation. The initial step involves the nucleophilic attack of the 5-amino group of the pyrazole onto one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization where the C4 position of the pyrazole ring attacks the second ester carbonyl. Subsequent dehydration and tautomerization yield the stable 5-hydroxy-pyrazolo[3,4-b]pyridine product. The use of a high-boiling solvent like diphenyl ether is critical to achieve the necessary activation energy for the cyclization.

Mechanism_Part1 Mechanism: Friedländer-type Annulation Aminopyrazole 5-Aminopyrazole Intermediate1 Amide Intermediate Aminopyrazole->Intermediate1 Nucleophilic Acyl Substitution (-EtOH) DEM Diethyl Malonate DEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-EtOH) Product 5-Hydroxy- Pyrazolo[3,4-b]pyridine Intermediate2->Product Tautomerization

Caption: Simplified mechanism for the formation of the hydroxy-intermediate.

Experimental Protocol: Step 1

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Hexanes (for washing)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (e.g., 10.0 g, 57.1 mmol) and diphenyl ether (100 mL).

  • Reagent Addition: Add diethyl malonate (e.g., 13.0 mL, 85.6 mmol) to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 250-260 °C) using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Expect the reaction to proceed for 2-4 hours.

  • Cooling and Precipitation: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.

  • Isolation: Filter the solid precipitate using a Büchner funnel.

  • Washing: Wash the crude solid sequentially with a generous amount of ethanol followed by hexanes to remove residual diphenyl ether.

  • Drying: Dry the resulting off-white solid under vacuum to yield 5-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or isopropanol if necessary.

Part 2: Synthesis of 5-Methoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Scientific Rationale and Mechanistic Insight

With the 5-hydroxy intermediate in hand, the final step is the installation of the methoxy group. This is achieved via a classic Williamson ether synthesis. The phenolic proton of the 5-hydroxy group is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This phenoxide then undergoes an Sₙ2 reaction with a methylating agent, typically methyl iodide (CH₃I), to form the desired methyl ether.

The choice of a moderately strong base like K₂CO₃ and a polar aprotic solvent like N,N-Dimethylformamide (DMF) is strategic. DMF effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, which facilitates a rapid and clean reaction at moderate temperatures.

Experimental Protocol: Step 2

Materials:

  • 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a solution of the 5-hydroxy intermediate (e.g., 10.0 g, 41.8 mmol) in anhydrous DMF (100 mL), add anhydrous potassium carbonate (e.g., 11.6 g, 83.6 mmol).

  • Methylation: Stir the suspension vigorously and add methyl iodide (e.g., 3.1 mL, 50.2 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if needed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing cold water (approx. 500 mL). The product will typically precipitate as a solid.

  • Extraction: If the product does not precipitate, or to ensure full recovery, extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-Methoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Data Summary and Expected Results

The following table provides expected parameters for the described synthesis. Yields and purity are representative and may vary based on reaction scale and purification techniques.

StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 CyclocondensationDiethyl MalonateDiphenyl Ether250-2602-475-85%
2 O-MethylationCH₃I, K₂CO₃DMF25-404-680-90%

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Step 1: Low Yield Incomplete reaction; insufficient temperature or time.Ensure the reaction reaches a vigorous reflux (250-260 °C). Monitor by TLC and extend the reaction time if necessary.
Step 1: Dark/Tarry Product Overheating or prolonged reaction time leading to decomposition.Carefully control the temperature using a thermocouple. Do not exceed the recommended reaction time significantly.
Step 2: Incomplete Methylation Inactive base or methylating agent; insufficient reaction time.Use freshly opened, anhydrous K₂CO₃ and DMF. Add a slight excess of fresh CH₃I. Consider gentle heating (40-50 °C).
Step 2: Presence of N-methylated Isomer The pyrazole N-H is also acidic and can be methylated.While O-methylation is generally favored for this substrate, purification by column chromatography is effective at separating O- vs. N-alkylated products.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

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Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Authored by: A Senior Application Scientist Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[1][2] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its pharmacological properties. The 5-methoxy substitution, in particular, can significantly influence the molecule's polarity, metabolic stability, and receptor-binding interactions. This document provides a detailed protocol for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the development of novel therapeutics.

Strategic Approach to Synthesis: The synthesis of the pyrazolo[3,4-b]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pyridine precursor.[2] For the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, the latter approach is often more efficient, starting from a readily available substituted pyridine. The protocol detailed herein follows this logic, commencing with 3-amino-5-methoxypyridine.

Proposed Synthetic Pathway

The synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is proposed as a two-step process starting from 3-amino-5-methoxypyridine. The first step involves the formation of an N,N-dimethylformamidine intermediate by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then cyclized with hydrazine hydrate to yield the target compound.

Synthetic Pathway A 3-Amino-5-methoxypyridine B N'-(5-methoxypyridin-3-yl)-N,N-dimethylformamidine A->B DMF-DMA, Reflux C 5-Methoxy-1H-pyrazolo[3,4-b]pyridine B->C Hydrazine Hydrate, Acetic Acid, Reflux

Caption: Proposed two-step synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol

Part 1: Synthesis of N'-(5-methoxypyridin-3-yl)-N,N-dimethylformamidine

Rationale: This step activates the 3-amino group of the pyridine ring, transforming it into a better leaving group and setting the stage for the subsequent cyclization. DMF-DMA serves as a one-carbon electrophile and a dehydrating agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-5-methoxypyridine≥97%Commercially Available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeCommercially Available
TolueneAnhydrousCommercially Available
Round-bottom flask--
Reflux condenser--
Magnetic stirrer/hotplate--
Rotary evaporator--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methoxypyridine (5.0 g, 40.3 mmol).

  • Add anhydrous toluene (50 mL) to the flask to dissolve the starting material.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.4 mL, 48.4 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude N'-(5-methoxypyridin-3-yl)-N,N-dimethylformamidine as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Rationale: This is a classic cyclocondensation reaction. The hydrazine hydrate acts as a dinucleophile, attacking the formamidine carbon and subsequently displacing the dimethylamine group to form the pyrazole ring. Acetic acid serves as a catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N'-(5-methoxypyridin-3-yl)-N,N-dimethylformamidineCrude from Part 1-
Hydrazine hydrate (50-60%)Reagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
EthanolReagent GradeCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Ethyl acetateHPLC GradeCommercially Available
Brine-Prepared in-house
Anhydrous sodium sulfate-Commercially Available
Silica gel (for column chromatography)230-400 meshCommercially Available

Procedure:

  • Dissolve the crude N'-(5-methoxypyridin-3-yl)-N,N-dimethylformamidine (assuming 100% conversion from 40.3 mmol of starting material) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add glacial acetic acid (2.3 mL, 40.3 mmol, 1.0 equivalent) to the solution.

  • Add hydrazine hydrate (2.4 mL, 48.4 mmol, 1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes). The disappearance of the intermediate and the appearance of a new, more polar spot indicates product formation.

  • After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate) to afford 5-Methoxy-1H-pyrazolo[3,4-b]pyridine as a solid.

Data Summary and Expected Results

ParameterStep 1Step 2
Starting Material 3-Amino-5-methoxypyridineN'-(5-methoxypyridin-3-yl)-N,N-dimethylformamidine
Key Reagents DMF-DMAHydrazine Hydrate, Acetic Acid
Solvent TolueneEthanol
Reaction Temperature Reflux (~110 °C)Reflux (~80 °C)
Reaction Time 4-6 hours8-12 hours
Expected Yield ~95% (crude)70-85% (after purification)
Product Appearance Oil/Low-melting solidOff-white to pale yellow solid

Troubleshooting and Key Considerations

  • Moisture Sensitivity: While not extremely sensitive, the use of anhydrous solvent in the first step is recommended for optimal results as DMF-DMA can react with water.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the endpoint and avoid the formation of byproducts due to prolonged heating.

  • Purification: The final product may require careful purification by column chromatography to remove any unreacted starting materials or side products. The choice of eluent system may need to be optimized based on the observed TLC.

  • Safety: DMF-DMA is flammable and should be handled in a well-ventilated fume hood. Hydrazine hydrate is toxic and corrosive; appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a valuable building block in medicinal chemistry. The two-step procedure, starting from the commercially available 3-amino-5-methoxypyridine, is scalable and utilizes common laboratory reagents and techniques. The detailed explanation of the rationale behind each step is intended to provide researchers with a thorough understanding of the underlying chemical principles, facilitating successful execution and potential adaptation for the synthesis of related analogues.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1635–1643. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12854-12895. [Link]

  • Elguero, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4947. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. [Link]

  • Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. [Link]

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Method

Application Note: A Guide to Utilizing 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Discovery Workflows

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] This has made them one of the most important target families for modern drug discovery. The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine core of ATP.[4][5] This feature makes it an ideal starting point for developing ATP-competitive kinase inhibitors.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Methoxy-1H-pyrazolo[3,4-b]pyridine as a representative chemical tool in a typical kinase inhibitor screening cascade. We present detailed, field-proven protocols for primary biochemical screening, IC50 potency determination, mechanism of action studies, and cellular activity assays, explaining the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Compound Profile: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a versatile and highly valuable scaffold for kinase inhibitor design. Its bicyclic structure mimics the adenine portion of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain. The strategic placement of substituents can be used to achieve high potency and selectivity against specific kinase targets.[6][7][8][9][10] 5-Methoxy-1H-pyrazolo[3,4-b]pyridine serves as an excellent foundational molecule for library synthesis and initial screening efforts.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 5-methoxy-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Canonical SMILES COC1=CC2=C(C=N1)N=CN2
Appearance Solid

(Note: Properties are based on the general scaffold and may vary slightly based on the specific isomer and supplier.)

Rationale for Use: The pyrazolo[3,4-b]pyridine scaffold is a well-established hinge-binding motif. The nitrogen atoms in the pyrazole and pyridine rings can form critical hydrogen bonds with the amino acid residues in the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many type I and type II kinase inhibitors. The methoxy group at the 5-position can be a key interaction point or a vector for further chemical elaboration to improve selectivity and pharmacokinetic properties.

The Kinase Inhibitor Screening Cascade: A Workflow

A successful kinase inhibitor discovery program follows a logical progression from a broad initial screen to detailed characterization of promising lead compounds. This workflow ensures that resources are focused on compounds with the highest potential for therapeutic development.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays Primary Protocol 1: Primary Screen (Single Concentration) IC50 Protocol 2: Hit Confirmation & Potency (IC50 Determination) Primary->IC50 'Hit' Compounds MoA Protocol 3: Mechanism of Action (ATP Competition) IC50->MoA Potent Hits Selectivity Kinome Selectivity Profiling IC50->Selectivity Potent Hits Cell_Activity Protocol 4: Cellular Activity Assay (Target Phosphorylation) MoA->Cell_Activity Confirmed MoA Selectivity->Cell_Activity Selective Hits

Caption: The Kinase Inhibitor Discovery Workflow.

Protocol 1: Primary High-Throughput Biochemical Screening

Principle: The objective of a primary screen is to rapidly identify "hits" from a compound library that inhibit the kinase of interest at a single, high concentration (typically 1-10 µM). We will use a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, as this format is universal for any kinase, highly sensitive, and amenable to high-throughput automation.[3][11][12] While radiometric assays using [γ-³²P] ATP are considered the gold standard for their directness, non-radioactive methods are overwhelmingly preferred for safety, cost, and ease of use.[13][14][15]

Methodology (384-well plate format):

  • Compound Plating:

    • Prepare a 1 mM stock solution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of the compound stock into designated wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Plate positive control (e.g., 50 nL of 1 mM Staurosporine) and negative control (50 nL of 100% DMSO) into separate wells.

  • Kinase/Substrate Reaction Mix:

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final concentrations of kinase and substrate (a suitable peptide or protein) must be optimized beforehand, typically at or below their respective Km values.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well containing the plated compounds and controls.

    • Mix by shaking the plate gently for 30 seconds.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at the Km value for ATP for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detect ADP Production (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously drives a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Senior Scientist Insight: The Importance of Controls Every plate must contain negative controls (DMSO only, representing 0% inhibition) and positive controls (a known potent inhibitor, representing 100% inhibition). These controls are essential for data normalization (calculating % inhibition) and for calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Hit Confirmation and Potency Determination (IC50)

Principle: Compounds identified as "hits" in the primary screen must be confirmed. This involves generating a dose-response curve to determine the concentration at which the compound inhibits 50% of the kinase activity, known as the IC50 value.[16] This value is a critical measure of a compound's potency.

Methodology:

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution series of the "hit" compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

    • Plate 50 nL of each concentration from the dilution series into a 384-well plate.

  • Assay Performance:

    • Perform the kinase assay exactly as described in Protocol 1 .

  • Data Analysis and Presentation:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.

Table 2: Sample IC50 Data Presentation

Compound Conc. (µM)Log [Compound]% Inhibition
100-4.098.5
33.3-4.595.2
11.1-4.988.1
3.7-5.475.3
1.2-5.951.2
0.4-6.424.8
0.1-6.910.1
0.05-7.34.5
Calculated IC50 (µM) 1.15

Protocol 3: Mechanism of Action (MoA) Studies

Principle: Understanding how a compound inhibits a kinase is crucial for lead optimization. For ATP-competitive scaffolds like pyrazolo[3,4-b]pyridine, it's essential to confirm this mechanism. This is achieved by measuring the compound's IC50 at various concentrations of ATP.[16] If the compound is ATP-competitive, its apparent potency (IC50) will decrease as the concentration of ATP increases, because the compound and ATP are directly competing for the same binding site.

MoA cluster_0 ATP-Competitive Inhibition Kinase_A Kinase Product_A Product Kinase_A->Product_A Blocked ATP_A ATP ATP_A->Kinase_A Binds Inhibitor_A Inhibitor Inhibitor_A->Kinase_A Competes

Caption: ATP-competitive inhibitors block the ATP binding site.

Methodology:

  • Experimental Setup:

    • Set up three or more parallel IC50 experiments as described in Protocol 2 .

    • In each experiment, use a different, fixed concentration of ATP in the 2X ATP solution. For example:

      • Plate 1: 10 µM ATP (Low, near Km)

      • Plate 2: 100 µM ATP (Medium, 10x Km)

      • Plate 3: 1000 µM ATP (High, 100x Km)

  • Data Analysis:

    • Calculate the IC50 value for the compound from each plate.

    • Compare the IC50 values. A rightward shift (increase) in the IC50 value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor.

Table 3: Expected Results for an ATP-Competitive Inhibitor

ATP ConcentrationIC50 of Compound (µM)Fold Shift
10 µM1.151.0x
100 µM12.811.1x
1000 µM121.5105.6x

Protocol 4: Cellular Activity and Target Engagement

Principle: A compound that is potent in a biochemical assay must also be able to enter a cell and inhibit its target in a complex physiological environment.[1] A cellular phosphorylation assay measures the phosphorylation of a known downstream substrate of the target kinase. Inhibition of substrate phosphorylation in a dose-dependent manner demonstrates that the compound is cell-permeable and engages its intended target.[17]

Methodology (ELISA-based format):

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase in a 96-well culture plate and grow overnight.

    • Prepare a serial dilution of the inhibitor compound in cell culture media.

    • Remove the old media and add the media containing the inhibitor (or DMSO control) to the cells.

    • Incubate for 2-4 hours to allow for compound uptake and target inhibition.

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 20 minutes to ensure complete lysis.

  • Phospho-Substrate Detection (Sandwich ELISA):

    • Use a commercial ELISA kit specific for the phosphorylated substrate of your target kinase.

    • Coat an ELISA plate with a capture antibody that binds to the total substrate protein.

    • Add the cell lysates to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that specifically binds to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate again.

    • Add a colorimetric or chemiluminescent HRP substrate and measure the signal on a plate reader.

Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Calculate a cellular IC50 by plotting the signal versus the inhibitor concentration, similar to the biochemical IC50 determination. A potent cellular IC50 confirms the compound's potential for further development.

Summary and Next Steps

This guide outlines a systematic and robust workflow for evaluating 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, or derivatives thereof, as kinase inhibitors. By progressing from high-throughput biochemical screening to detailed mechanism of action and cellular assays, researchers can confidently identify and characterize potent and cell-active compounds.

Key Next Steps for a Promising Lead Compound:

  • Kinome Selectivity Profiling: The compound should be screened against a broad panel of kinases (e.g., the Reaction Biology KinomeScan™ or similar service) to assess its selectivity and identify potential off-target effects, which is crucial for minimizing toxicity.[16][18]

  • Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to the kinase can provide atomic-level insights into the binding mode and guide further structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling (ADME): In vitro and in vivo studies are needed to assess the compound's Absorption, Distribution, Metabolism, and Excretion properties.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Giansanti, P., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research. [Link]

  • Jha, N. K., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Harris, C. I., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry. [Link]

  • Anderson, M., et al. (2006). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Gohary, N. S. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

Sources

Application

The Ascendant Scaffold: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery

The quest for novel therapeutic agents is an intricate dance of chemical architecture and biological function. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "pr...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an intricate dance of chemical architecture and biological function. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for binding to diverse biological targets. The strategic introduction of a methoxy group at the 5-position of this scaffold has unlocked new avenues for modulating target affinity, selectivity, and pharmacokinetic properties, positioning 5-methoxy-1H-pyrazolo[3,4-b]pyridine as a cornerstone for the design of next-generation therapeutics. This guide provides an in-depth exploration of this versatile scaffold, from its synthesis to its application in the development of potent and selective kinase inhibitors and allosteric modulators.

I. The Strategic Advantage of the 5-Methoxy Group

The 5-methoxy substituent is not a mere molecular decoration; it is a carefully chosen functional group that imparts significant advantages in drug design. Its moderate electron-donating nature can influence the electron density of the entire heterocyclic system, thereby modulating the pKa of the pyrazole and pyridine nitrogens. This, in turn, can fine-tune the crucial hydrogen bonding interactions with target proteins. Furthermore, the methoxy group can occupy lipophilic pockets within a binding site, enhancing potency and influencing metabolic stability. Its presence can also block potential sites of metabolism, prolonging the in vivo half-life of a drug candidate.

II. Synthesis of the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Core

The construction of the 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through several synthetic strategies. A common and effective approach involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or a related three-carbon electrophile.

Protocol: Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol outlines a general and adaptable method for the synthesis of the title compound.

Step 1: Synthesis of 3-amino-1H-pyrazole

  • Reaction: The synthesis typically starts from the readily available malononitrile and hydrazine hydrate.

  • Procedure:

    • To a solution of malononitrile (1 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-amino-1H-pyrazole.

Step 2: Condensation with Ethyl 4,4-dimethoxy-3-oxobutanoate

  • Reaction: This step involves the cyclocondensation of 3-amino-1H-pyrazole with a suitable β-ketoester to form the pyrazolo[3,4-b]pyridinone ring system.

  • Procedure:

    • A mixture of 3-amino-1H-pyrazole (1 eq) and ethyl 4,4-dimethoxy-3-oxobutanoate (1.05 eq) in acetic acid is heated to reflux for 8 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with diethyl ether and recrystallized from ethanol to afford the intermediate 5-methoxy-1H-pyrazolo[3,4-b]pyridin-4(7H)-one.

Step 3: Chlorination and Methoxylation

  • Reaction: The pyridinone is first converted to the corresponding chloro derivative, which is then substituted with a methoxy group.

  • Procedure:

    • The intermediate from Step 2 is treated with phosphorus oxychloride (POCl₃) at reflux for 4 hours.

    • The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

    • The resulting solid, 4-chloro-5-methoxy-1H-pyrazolo[3,4-b]pyridine, is filtered and dried.

    • This chloro derivative is then heated with a solution of sodium methoxide in methanol in a sealed tube at 120°C for 12 hours.

    • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The organic layer is dried over sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield 5-methoxy-1H-pyrazolo[3,4-b]pyridine.

III. Applications in Drug Design: Case Studies

The 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of a range of therapeutic agents, most notably as kinase inhibitors and allosteric modulators.

A. Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core mimics the purine structure of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors. The 5-methoxy group can be strategically utilized to enhance selectivity and potency.

Dysregulation of TRK signaling is implicated in various cancers. The 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold has been explored for the development of potent TRK inhibitors.[1][2]

Workflow for TRK Inhibitor Development

Caption: Development workflow for TRK inhibitors.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a TRK kinase.

  • Materials:

    • TRKA kinase

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled tracer

    • Test compounds (serial dilutions)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

    • Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of the microplate.

    • Add 2.5 µL of the TRKA kinase solution to each well.

    • Add 5 µL of the Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the TR-FRET ratio and determine the IC₅₀ values for each compound.

B. Positive Allosteric Modulators (PAMs) of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a key player in synaptic plasticity and a promising target for the treatment of neurological and psychiatric disorders.[3][4][5] The 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a novel chemotype for the development of mGluR5 positive allosteric modulators (PAMs).[3][5] These molecules do not bind to the glutamate binding site but to a distinct allosteric site, enhancing the receptor's response to glutamate.

Signaling Pathway of mGluR5 and its Modulation by PAMs

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Gq Gq Protein mGluR5->Gq PAM 5-Methoxy-1H-pyrazolo [3,4-b]pyridine PAM PAM->mGluR5 Allosteric Modulation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling and allosteric modulation.

This protocol details a method to assess the activity of mGluR5 PAMs by measuring changes in intracellular calcium concentration in a cell line stably expressing the receptor.[1][6][7][8]

  • Materials:

    • HEK293 cells stably expressing mGluR5

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Test compounds (serial dilutions)

    • Glutamate (at a sub-maximal concentration, e.g., EC₂₀)

    • 96-well or 384-well black, clear-bottom microplates

  • Procedure:

    • Plate the HEK293-mGluR5 cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes).

    • Add a sub-maximal concentration of glutamate to stimulate the receptor.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The potentiation of the glutamate response by the test compound is calculated and used to determine the EC₅₀ value of the PAM.

IV. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold has yielded valuable SAR data.

PositionModificationImpact on Activity
N1 Alkylation or arylationCan influence potency and selectivity by interacting with specific residues in the target protein. Unsubstituted N1-H is often crucial for hydrogen bonding.[8]
C3 Introduction of various aryl or heteroaryl groupsA key point for diversification to modulate target affinity and selectivity.
C4 & C6 Substitution with small alkyl or aryl groupsCan tune the electronic properties and steric profile of the molecule, affecting binding and pharmacokinetics.
C5 Methoxy group As discussed, enhances potency, selectivity, and metabolic stability. Replacement with other alkoxy groups or halogens can be explored for further optimization.

V. Conclusion and Future Perspectives

The 5-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility, coupled with the strategic placement of the 5-methoxy group, have enabled the development of potent and selective modulators of challenging drug targets. The continued exploration of this scaffold, guided by rational drug design principles and a deep understanding of its SAR, holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. (URL: [Link])

  • Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Contributes to Seizure-Like Adverse Events in Rats Involving a Receptor Agonism-Dependent Mechanism. (URL: [Link])

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (URL: [Link])

  • mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. (URL: [Link])

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (URL: [Link])

  • A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling. (URL: [Link])

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (URL: [Link])

  • 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). (URL: [Link])

  • Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. (URL: [Link])

  • Development of 1 H-Pyrazolo[3,4- b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. (URL: [Link])

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL: [Link])

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Method

Application Notes and Protocols: A-to-Z Efficacy Testing of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this versatile heterocycle have shown promise as potent inhibitors of various protein kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK), as well as modulators of other critical cellular targets like Topoisomerase IIα.[1][2][3] This wide range of activities underscores the therapeutic potential of this chemical class in oncology, immunology, and neurology.

This guide provides a comprehensive experimental framework for the preclinical efficacy testing of a specific, novel derivative: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. As the precise biological target of this compound is not yet elucidated, our approach begins with broad, unbiased screening to identify its primary mechanism of action, followed by a tiered series of in vitro and in vivo assays to rigorously evaluate its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step, ensuring a robust and logically sound evaluation.

Phase 1: Target Identification and Initial In Vitro Characterization

The foundational step in evaluating a novel compound is to understand its molecular mechanism of action. Given the known activities of the pyrazolo[3,4-b]pyridine scaffold, it is highly probable that 5-Methoxy-1H-pyrazolo[3,4-b]pyridine functions as a kinase inhibitor. Therefore, our initial experimental design is centered on broad kinase profiling and an assessment of off-target activities to build a comprehensive safety and selectivity profile.

Broad-Spectrum Kinase Panel Screening

The most efficient method to identify the primary kinase target(s) of a novel compound is through a broad-spectrum kinase panel screening service.[4][][6][7] These services offer assays against hundreds of purified kinases, providing a rapid and comprehensive overview of a compound's inhibitory activity across the human kinome.

Rationale: An unbiased, kinome-wide screen is crucial for identifying both the intended therapeutic target and any potential off-targets that could lead to adverse effects. This initial screen will guide all subsequent, more focused efficacy studies.

Protocol:

  • Compound Preparation: Prepare a stock solution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Service Provider Selection: Choose a reputable contract research organization (CRO) offering a large kinase screening panel (e.g., >400 kinases).

  • Screening Concentration: Initially, screen the compound at a single, high concentration (e.g., 10 µM) to identify all potential targets.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition at the screening concentration.

  • Follow-up: For the most promising hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase.

In Vitro Safety Pharmacology Profiling

Early assessment of potential off-target liabilities is a critical step in de-risking a drug candidate.[8][9][10][11][12] In vitro safety pharmacology panels screen compounds against a range of non-kinase targets known to be associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

Rationale: Identifying potential safety issues early in the drug discovery process can save significant time and resources. This proactive approach allows for the early termination of compounds with unfavorable safety profiles or the initiation of medicinal chemistry efforts to mitigate off-target effects.

Protocol:

  • Service Provider Selection: Select a CRO that offers a comprehensive in vitro safety panel (e.g., a panel of 44 or more targets).

  • Compound Submission: Submit the compound at a concentration typically 100-fold higher than its expected therapeutic concentration.

  • Data Interpretation: The results will indicate the percentage of inhibition or activation of each target. Any significant activity (typically >50% at 10 µM) should be further investigated.

Phase 2: In Vitro Efficacy and Mechanism of Action Studies

Once a primary kinase target (or a small number of targets) has been identified, the next phase involves a more detailed investigation of the compound's in vitro efficacy and its effects on cellular signaling pathways.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the compound on cancer cell lines. The choice of cell lines should be guided by the identified kinase target(s) from the initial screen. For example, if the compound inhibits a kinase known to be overactive in a particular cancer type, cell lines derived from that cancer should be prioritized.

Rationale: Demonstrating that the compound can inhibit the growth of cancer cells is a primary indicator of its potential as an anti-cancer agent. These assays also provide a quantitative measure of the compound's potency in a cellular context (EC50).

Protocol: MTT/MTS Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: For MTT assays, add a solubilizing agent to dissolve the formazan crystals before reading the absorbance. For MTS assays, the product is soluble and absorbance can be read directly.

  • Data Analysis: Plot the absorbance values against the compound concentration and fit a dose-response curve to determine the EC50 value.

Cellular Phospho-Protein Analysis

To confirm that the compound is inhibiting the intended target in a cellular context, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates.

Rationale: This mechanistic study provides direct evidence that the compound is engaging its target and modulating the relevant signaling pathway. It bridges the gap between biochemical inhibition and cellular effects.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a downstream substrate. Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

Protocol: Homogeneous Time Resolved Fluorescence (HTRF) Assay For a higher throughput and more quantitative analysis of protein phosphorylation, HTRF assays are an excellent alternative to Western blotting.

  • Cell Treatment and Lysis: Treat cells in a multi-well plate and then add a lysis buffer.

  • Antibody Addition: Add a pair of HTRF-labeled antibodies, one that recognizes the total protein and another that recognizes the phosphorylated form.

  • Signal Reading: After a short incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: The ratio of the two fluorescence signals provides a quantitative measure of protein phosphorylation.

Phase 3: In Vivo Efficacy Evaluation

Promising in vitro results must be validated in a living organism to assess the compound's efficacy in a more complex biological system. The choice of in vivo model is critical for obtaining clinically relevant data.

Orthotopic Xenograft Models

For oncology applications, orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ of an immunodeficient mouse, are superior to traditional subcutaneous models.[8][9][13][14][15]

Rationale: The tumor microenvironment plays a crucial role in tumor growth, metastasis, and response to therapy. Orthotopic models better recapitulate this environment, providing more predictive data on a drug's efficacy.[14]

Protocol: Orthotopic Pancreatic Cancer Model

  • Cell Preparation: Culture and harvest a human pancreatic cancer cell line that is sensitive to the compound in vitro.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Surgical Implantation: Under anesthesia, make a small incision and inject the tumor cells directly into the pancreas.[14][15][16][17][18]

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.

  • Compound Administration: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer the compound via an appropriate route (e.g., oral gavage).

  • Efficacy Endpoints: Measure tumor volume over time. At the end of the study, collect tumors for histological and biomarker analysis. Survival can also be used as a primary endpoint.

Zebrafish Angiogenesis Assay

As a rapid and cost-effective in vivo screen, particularly if the compound's target is implicated in angiogenesis, the zebrafish model is an excellent choice.[13][19]

Rationale: The optical clarity of zebrafish embryos allows for the direct visualization and quantification of blood vessel formation, providing a powerful tool for screening anti-angiogenic compounds.[13]

Protocol: Zebrafish Anti-Angiogenesis Assay

  • Zebrafish Line: Use a transgenic zebrafish line that expresses a fluorescent protein in the vasculature (e.g., Tg(fli1:EGFP)).

  • Embryo Collection and Treatment: Collect fertilized embryos and place them in a multi-well plate. Add the compound to the embryo medium at various concentrations.

  • Incubation: Incubate the embryos for a defined period (e.g., 24-48 hours) to allow for vascular development.

  • Imaging: Image the embryos using a fluorescence microscope.

  • Quantification: Quantify the extent of intersegmental vessel formation. A reduction in vessel growth compared to the control indicates anti-angiogenic activity.

Phase 4: Pharmacokinetic and Formulation Considerations

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties – its absorption, distribution, metabolism, and excretion (ADME).[3][20][21] Poor PK can lead to suboptimal drug exposure at the target site, resulting in a lack of efficacy.

In Vivo Pharmacokinetic Study in Mice

Rationale: A PK study is essential to understand how the compound is processed by the body and to establish a dosing regimen for efficacy studies that will maintain the drug concentration above the therapeutically effective level.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use the same mouse strain as in the efficacy studies.

  • Compound Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and also via intravenous injection (to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and oral bioavailability.

Formulation Development for Poorly Soluble Compounds

Many kinase inhibitors, due to their chemical nature, have poor aqueous solubility, which can limit their oral absorption.[22][23][24][25][26]

Rationale: Developing an appropriate formulation is critical for ensuring adequate and consistent drug exposure.

Strategies:

  • Salt Formation: Creating a salt of the compound can significantly improve its solubility and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve oral absorption by facilitating dissolution in the gastrointestinal tract.[22]

Conclusion: A Roadmap to Preclinical Proof-of-Concept

The experimental framework outlined in this application note provides a comprehensive and scientifically rigorous approach to evaluating the efficacy of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. By starting with broad, unbiased screening and progressing through a series of increasingly complex in vitro and in vivo models, researchers can build a robust data package to support the advancement of this promising compound towards clinical development. The emphasis on mechanistic studies, clinically relevant animal models, and early consideration of pharmacokinetic properties is designed to maximize the chances of success and to provide a clear path to establishing preclinical proof-of-concept.

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Target ID & In Vitro Characterization cluster_phase2 Phase 2: In Vitro Efficacy & MOA cluster_phase3 Phase 3: In Vivo Efficacy cluster_phase4 Phase 4: PK & Formulation p1_1 Broad Kinase Panel Screening p1_2 In Vitro Safety Pharmacology Profiling p2_1 Cell Viability Assays (MTT/MTS) p1_1->p2_1 Identified Target(s) p2_2 Cellular Phospho-Protein Analysis (WB/HTRF) p2_1->p2_2 p3_1 Orthotopic Xenograft Models p2_2->p3_1 Promising In Vitro Data p3_2 Zebrafish Angiogenesis Assay p4_1 In Vivo PK Study (Mouse) p3_1->p4_1 Positive In Vivo Efficacy p4_2 Formulation Development p4_1->p4_2

Caption: A tiered approach to preclinical efficacy testing.

Signaling Pathway Inhibition

signaling_pathway receptor Receptor Tyrosine Kinase target_kinase Target Kinase (e.g., TBK1) receptor->target_kinase Activates compound 5-Methoxy-1H- pyrazolo[3,4-b]pyridine compound->target_kinase Inhibits downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylates (p) cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_substrate->cellular_response Leads to

Caption: Generalized mechanism of action for a kinase inhibitor.

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Application

Application Notes and Protocols for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in Alzheimer's Disease Research

Introduction: A Multi-Target Strategy for a Multifactorial Disease Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including the extracellular depositio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Target Strategy for a Multifactorial Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and cholinergic neuron dysfunction.[1] The multifactorial nature of AD has driven a shift in therapeutic strategies from single-target drugs to multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathways.[2]

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for its versatility in targeting a range of biological entities relevant to neurodegeneration.[3][4] Derivatives of this scaffold have been investigated as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), acetylcholinesterase (AChE), and modulators of Aβ aggregation.[2][5][6][7][8] This document provides a detailed guide for researchers on the application of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a representative of this promising class of compounds, in preclinical AD research. We present detailed protocols for evaluating its efficacy against key AD targets.

The Scientific Rationale: Targeting Key Pathological Hubs

The therapeutic potential of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and its analogs in AD is predicated on their ability to engage with at least three critical nodes in the disease's pathology.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase that is a primary culprit in the hyperphosphorylation of the tau protein, the main component of NFTs.[9][10] By inhibiting GSK-3β, pyrazolo[3,4-b]pyridine derivatives can potentially reduce tau pathology, a core feature of AD.[6][8][11]

  • Cholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[12] Acetylcholinesterase (AChE) is the enzyme that degrades acetylcholine in the synaptic cleft. Inhibiting AChE is a clinically validated strategy to symptomatically improve cognitive function.[12][13]

  • Amyloid-Beta (Aβ) Aggregation Modulation: The aggregation of Aβ peptides into toxic oligomers and insoluble plaques is a central event in AD pathogenesis.[1][14] Compounds that can either inhibit this aggregation process or promote the disaggregation of existing plaques are of significant therapeutic interest.[15][16]

The following diagram illustrates the proposed multi-target mechanism of action for pyrazolo[3,4-b]pyridine derivatives in the context of Alzheimer's disease pathology.

Alzheimer's Disease Pathway and Pyrazolopyridine Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Oligomers & Plaques APP->Abeta β/γ-Secretase Cleavage Neurotoxicity Synaptic Dysfunction & Neuronal Death Abeta->Neurotoxicity Induces Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into NFTs->Neurotoxicity Contributes to ACh Acetylcholine (ACh) ACh_degraded Degraded ACh ACh->ACh_degraded Hydrolysis Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline GSK3b GSK-3β GSK3b->pTau Phosphorylates AChE AChE AChE->ACh_degraded Compound 5-Methoxy-1H-pyrazolo [3,4-b]pyridine Compound->Abeta Inhibits Aggregation Compound->GSK3b Inhibits Compound->AChE Inhibits Experimental_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: ADME/Tox Profiling GSK3_Assay Protocol 1: GSK-3β Kinase Assay Cell_Assay Cellular Tau Phosphorylation & Aβ Toxicity Assays (e.g., SH-SY5Y cells) GSK3_Assay->Cell_Assay AChE_Assay Protocol 2: AChE Inhibition Assay Abeta_Assay Protocol 3: Aβ Aggregation Assay Abeta_Assay->Cell_Assay PAMPA_Assay Protocol 4: BBB Permeability (PAMPA) Cell_Assay->PAMPA_Assay

Caption: Tiered experimental workflow for evaluating AD drug candidates.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol measures the ability of a test compound to inhibit GSK-3β by quantifying the amount of ADP produced during the kinase reaction. The ADP-Glo™ assay is a robust, luminescence-based method ideal for high-throughput screening. [3][17] Causality: The amount of light generated is directly proportional to the amount of ADP produced. An effective inhibitor will reduce GSK-3β activity, leading to less ADP formation and a lower luminescent signal.

Materials:

  • GSK-3β Kinase Enzyme System (e.g., Promega Cat.# V1911)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega Cat.# V9101)

  • 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (Test Compound)

  • Known GSK-3β inhibitor (Positive Control, e.g., CHIR-99021)

  • DMSO (Vehicle)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in 100% DMSO. b. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. These will be your 100X concentrated compound solutions. c. For a final assay concentration of 1% DMSO, dilute the 100X DMSO stocks 25-fold in kinase assay buffer. This creates your 4X compound solutions.

  • Kinase Reaction Setup (in a 384-well plate): a. Add 2.5 µL of 4X Test Compound or control solution to the appropriate wells.

    • Test Wells: Serial dilutions of the test compound.
    • Positive Control: A known GSK-3β inhibitor at its IC₅₀.
    • Vehicle Control (0% Inhibition): 1% DMSO in kinase buffer.
    • No Enzyme Control (100% Inhibition): 1% DMSO in kinase buffer. b. Prepare a 2X Enzyme/Substrate mix containing GSK-3β enzyme and its specific substrate (e.g., GSK3 Substrate Peptide) in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP to ADP conversion in the reaction time. [3] c. To all wells except the "No Enzyme Control", add 2.5 µL of the 2X Enzyme/Substrate mix. d. To the "No Enzyme Control" wells, add 2.5 µL of a mix containing only the substrate. e. Gently mix the plate and incubate at 30°C for 60 minutes.
  • Signal Detection: a. Equilibrate the plate and ADP-Glo™ Reagent to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average luminescence of the "No Enzyme Control" from all other wells. b. Normalize the data by setting the "Vehicle Control" as 100% activity (0% inhibition). c. Calculate the percent inhibition for each compound concentration. d. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product. [2][18][19] Causality: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB, producing a yellow anion (TNB) detectable at 412 nm. An inhibitor reduces the rate of this color formation, allowing for quantification of its potency.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • 0.1 M Phosphate Buffer, pH 8.0

  • Clear, flat-bottomed 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: a. AChE Solution: Prepare a working solution of AChE in phosphate buffer (e.g., 0.1 U/mL final concentration). b. DTNB Solution: Prepare a 3 mM solution of DTNB in phosphate buffer. c. ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water. Prepare this fresh daily. d. Compound Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer containing a constant final DMSO concentration (e.g., 0.5%).

  • Assay Plate Setup (in a 96-well plate): a. Designate wells for Blanks, Controls (100% activity), and Test Compound concentrations. b. All Wells: Add 120 µL of 0.1 M Phosphate Buffer (pH 8.0). c. All Wells: Add 20 µL of DTNB solution. d. Test Wells: Add 20 µL of the respective test compound dilution. e. Control Wells: Add 20 µL of the buffer/DMSO vehicle. f. Blank Wells: Add 40 µL of buffer (no enzyme or substrate added yet). g. Enzyme Addition: Add 20 µL of the AChE working solution to all wells except the Blank wells. h. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells. The final volume is 200 µL. b. Immediately place the plate in a microplate reader. c. Measure the increase in absorbance at 412 nm kinetically, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis: a. For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve. b. Correct all rates by subtracting the rate of the blank (which accounts for non-enzymatic hydrolysis of the substrate). c. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 d. Plot the percent inhibition vs. log concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Thioflavin T (ThT) Amyloid-Beta (Aβ₁₋₄₂) Aggregation Assay

This fluorescence-based assay monitors the formation of amyloid fibrils. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates. [20][21] Causality: As Aβ monomers aggregate into β-sheet-rich fibrils, ThT binds to these structures, causing a significant increase in its fluorescence emission at ~485 nm. An effective inhibitor will prevent or slow this increase in fluorescence.

Materials:

  • Human Amyloid-beta (1-42) peptide, lyophilized (ensure high purity)

  • Hexafluoroisopropanol (HFIP) for peptide pre-treatment

  • Thioflavin T (ThT)

  • 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (Test Compound)

  • Known Aβ aggregation inhibitor (Positive Control, e.g., Curcumin or Epigallocatechin gallate)

  • PBS (pH 7.4)

  • Black, clear-bottom 96-well plates (for bottom-reading fluorometers)

  • Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm

Procedure:

  • Aβ₁₋₄₂ Monomer Preparation (Crucial for Reproducibility): a. Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL. b. Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac to form a thin peptide film. c. Store the dried peptide aliquots at -80°C. d. Immediately before use, re-suspend an aliquot in a small volume of DMSO and then dilute to the final working concentration (e.g., 10-20 µM) in cold PBS, pH 7.4. Vortex briefly and keep on ice.

  • Assay Setup (in a 96-well plate): a. Prepare working solutions of the test compound and positive control at 2X the final desired concentration in PBS. b. Prepare a 50 µM ThT working solution in PBS. c. In each well, combine:

    • 50 µL of 2X Aβ₁₋₄₂ monomer solution.
    • 50 µL of 2X Test Compound, control, or vehicle (PBS with DMSO). d. Add ThT from the working solution to each well to a final concentration of 20-25 µM. e. The final reaction volume should be ~150-200 µL.
  • Aggregation Monitoring: a. Seal the plate to prevent evaporation. b. Place the plate in a fluorescence reader pre-heated to 37°C. c. Set the reader to take fluorescence measurements (Ex: 450 nm, Em: 485 nm) every 10-15 minutes for 24-48 hours. Include intermittent shaking (e.g., 10 seconds of double orbital shaking before each read) to promote aggregation.

  • Data Analysis: a. Plot fluorescence intensity versus time for each condition. A sigmoidal curve is typical, representing a lag phase, an exponential growth phase, and a plateau. b. Compare the curves of the test compound to the vehicle control. An effective inhibitor will show a longer lag phase and/or a lower final fluorescence plateau. c. The percentage of inhibition can be calculated at a specific time point (e.g., at the plateau of the control) using the formula: % Inhibition = [(Fluo_control - Fluo_inhibitor) / Fluo_control] * 100 d. Determine the IC₅₀ by testing a range of inhibitor concentrations and plotting % inhibition against log concentration.

Protocol 4: Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro assay to predict passive, transcellular permeability across the BBB. [22][23] Causality: The assay measures the diffusion of a compound from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor compartment. The rate of diffusion provides an estimate of its potential to cross the BBB in vivo.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™ or Corning Gentest™), consisting of a 96-well donor plate with a filter bottom and a 96-well acceptor plate.

  • Brain lipid solution (e.g., porcine brain lipid in dodecane).

  • 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (Test Compound).

  • High permeability control (e.g., Caffeine, Carbamazepine). [24][25]* Low permeability control (e.g., Atenolol). [25]* PBS (pH 7.4).

  • LC-MS/MS or UV-Vis spectrophotometer for compound quantification.

Procedure:

  • Membrane Coating: a. Carefully pipette a small volume (e.g., 5 µL) of the brain lipid solution onto the filter of each well in the donor plate. Allow the lipid to impregnate the filter for 5-10 minutes. b. Gently remove any excess lipid from the top of the filter.

  • Plate Setup: a. Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4). b. Donor Plate: Prepare solutions of the test compound and controls in PBS (e.g., at 100-500 µM). Add 150 µL of these solutions to the corresponding wells of the lipid-coated donor plate. c. Retain aliquots of the initial donor solutions to determine the starting concentration (C_D(0)).

  • Incubation: a. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor filters is in contact with the acceptor solution, creating a "sandwich". b. Cover the assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle agitation.

  • Concentration Measurement: a. After incubation, carefully separate the plates. b. Determine the final concentration of the compound in both the donor wells (C_D(t)) and the acceptor wells (C_A(t)) using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Data Analysis: a. Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C_A(t)] / [C_eq])) Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the filter area.

    • t is the incubation time.

    • [C_eq] is the equilibrium concentration, calculated as ([C_D(t)]V_D + [C_A(t)]V_A) / (V_D + V_A). b. Classify the compound's permeability based on established ranges (values are instrument and lab-dependent):

      • High Permeability: Pe > 4.0 x 10⁻⁶ cm/s (Likely BBB penetrant)
      • Medium Permeability: 2.0 < Pe < 4.0 x 10⁻⁶ cm/s (Uncertain)
      • Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s (Likely BBB non-penetrant)

References

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from bpsbioscience.com. [26]2. BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. BenchChem. [2]3. BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. BenchChem. [27]4. BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem. [18]5. BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from bioassaysys.com. [23]6. Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.

  • Hane, F., Tran, G., Attwood, S. J., & Leonenko, Z. (2013). Cu2+ Affects Amyloid-β (1–42) Aggregation by Increasing Peptide-Peptide Binding Forces. PLoS ONE, 8(3), e59005. [28]8. Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of molecular modeling, 4(1), 1-11.

  • Levine, H. 3rd. (1993). Thioflavine T micelle binding assay for soluble beta-amyloid peptides. Neurobiology of aging, 14(4), 371-373.
  • Naiki, H., Higuchi, K., Hosokawa, M., & Takeda, T. (1989). Fluorometric determination of amyloid fibrils in vitro using the fluorescent dye, thioflavin T. Analytical biochemistry, 177(2), 244-249.
  • Promega Corporation. (n.d.). GSK3 beta Kinase Enzyme System Application Note. Retrieved from promega.com. [17]12. Promega Corporation. (n.d.). GSK3β Kinase Assay. Retrieved from promega.com. [3]13. SignalChem. (n.d.). GSK3-beta Active Kinase Datasheet. Retrieved from signalchem.com. [29]14. Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [6]15. Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [8]16. Abdel-Gawad, H., et al. (2023). Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. PubMed. [Link]

  • protocols.io. (2019). Thioflavin-T (ThT) Aggregation assay. [Link] [20]20. Taylor & Francis Online. (2019). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. [Link] [21]21. PubMed Central (PMC). (n.d.). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Retrieved from [Link] [22]22. PubMed Central (PMC). (n.d.). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Retrieved from [Link] [24]23. PubMed Central (PMC). (n.d.). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link] 24. Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link] [19]25. MDPI. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. [Link] [10]26. MDPI. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. [Link] 27. PubMed. (n.d.). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Retrieved from [Link] [30]28. PubMed Central (PMC). (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link] [12]29. PubMed Central (PMC). (2015). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. [Link] [31]30. PubMed Central (PMC). (2013). Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. [Link] [16]31. PubMed Central (PMC). (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. [Link] [32]32. PubMed. (n.d.). Amyloid beta-aggregation: selective inhibition of aggregation in mixtures of amyloid with different chain lengths. Retrieved from [Link] [14]33. National Institutes of Health (NIH). (n.d.). Monitoring protein aggregation and toxicity in Alzheimer's disease mouse models using in vivo imaging. Retrieved from [Link] [1]34. MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link] [3]35. PubMed. (n.d.). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. Retrieved from [Link] [2]36. MDPI. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link] [23]37. ResearchGate. (n.d.). 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. Retrieved from [Link]

Sources

Method

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure

An Application Scientist's Guide to High-Throughput Screening for Pyrazolo[3,4-b]pyridine Derivatives The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention from medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to High-Throughput Screening for Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[4] Derivatives of this versatile core have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] Notably, this scaffold is a cornerstone in the development of inhibitors for crucial enzyme families, particularly protein kinases and topoisomerases, which are pivotal targets in oncology and other therapeutic areas.[1][7][8][9]

This guide provides an in-depth overview of high-throughput screening (HTS) strategies and detailed protocols tailored for the discovery of novel, active pyrazolo[3,4-b]pyridine derivatives. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying principles and the rationale that drive robust and reliable HTS campaigns.

Part 1: Strategic Assay Selection for Pyrazolo[3,4-b]pyridine Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological target and the desired screening outcome. For pyrazolo[3,4-b]pyridine libraries, which are rich in kinase inhibitor candidates, the primary screening assays are typically biochemical, directly measuring enzyme activity. These are later complemented by cell-based assays to confirm efficacy in a more physiologically relevant context.

The decision-making process for assay selection involves considering factors like the nature of the enzymatic reaction, substrate requirements, reagent costs, and automation compatibility. Homogeneous, "mix-and-read" formats are highly preferred in HTS for their simplicity and reduced number of steps.[10]

Assay_Selection_Workflow cluster_target Target Class Identification cluster_biochemical Biochemical Assay Choice cluster_formats Assay Format Selection cluster_cellular Cell-Based Secondary Assays Target Pyrazolo[3,4-b]pyridine Library Primary Target? Kinase Protein Kinase Target->Kinase Kinase Activity Modulation Topo Topoisomerase II Target->Topo DNA Topology Modulation Other Other Enzyme Target->Other Lumi Luminescence (ATP Depletion / ADP Production) Kinase->Lumi Universal Kinase Assay FRET TR-FRET (Substrate Phosphorylation) Kinase->FRET Requires Specific Ab Alpha AlphaLISA (Substrate Phosphorylation) Kinase->Alpha Requires Specific Ab Relax DNA Relaxation Assay (Fluorescence/Gel-based) Topo->Relax CellVia Cell Viability (e.g., MTT, CellTiter-Glo) Lumi->CellVia Confirm Cellular Activity FRET->CellVia Confirm Cellular Activity Alpha->CellVia Confirm Cellular Activity Relax->CellVia Confirm Cellular Activity TargetEng Target Engagement (e.g., AlphaLISA SureFire) CellVia->TargetEng Confirm On-Target Effect

Caption: HTS Assay Selection Workflow for Pyrazolo[3,4-b]pyridine Derivatives.

Part 2: Gold-Standard Biochemical HTS Assay Protocols

Biochemical assays provide a direct measure of a compound's effect on a purified enzyme. They are the workhorses of primary screening due to their robustness and scalability.

Protocol 1: Luminescence-Based Kinase Assays

These assays are universal for any kinase as they measure the consumption of the co-substrate ATP or the production of ADP.[11]

A. ATP Depletion Method (e.g., Kinase-Glo®)

This format quantifies the amount of ATP remaining after the kinase reaction.[12][13] The luminescent signal is inversely proportional to kinase activity.[14]

  • Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of remaining ATP, luciferase catalyzes the formation of light, and the luminescent signal is measured.[12][14]

  • Step-by-Step Protocol:

    • Compound Dispensing: Add 25-50 nL of pyrazolo[3,4-b]pyridine derivatives (in DMSO) and controls (e.g., Staurosporine for inhibition, DMSO for baseline) to the wells of a 384- or 1536-well white, opaque assay plate.

    • Enzyme Addition: Dispense 5 µL of kinase solution (in appropriate kinase buffer) to all wells except negative controls (no enzyme).

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Reaction Initiation: Dispense 5 µL of substrate/ATP mix to all wells to start the kinase reaction. The final ATP concentration should ideally be at or below the Km for ATP to maximize sensitivity to competitive inhibitors.

    • Kinase Reaction: Incubate for 60 minutes at room temperature. The incubation time should be optimized to achieve ~50-80% ATP consumption for a robust assay window.[11]

    • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.

    • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

B. ADP Production Method (e.g., ADP-Glo™)

This format quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[15]

  • Principle: This is a two-step assay. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP produced into ATP, which is then used by a luciferase to generate light.[15]

  • Step-by-Step Protocol:

    • Compound Dispensing & Kinase Reaction: Follow steps 1-5 as described for the ATP depletion method.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and consume unused ATP. Incubate for 40 minutes at room temperature.[11]

    • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Signal Development: Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Read luminescence on a plate reader.

ParameterATP Depletion (Kinase-Glo®)ADP Production (ADP-Glo™)
Signal Correlation Inversely proportional to kinase activityDirectly proportional to kinase activity
ATP Concentration Best for low ATP (≤ Km)Tolerant to high ATP (up to 1 mM)[15]
Assay Steps 1-step detection2-step detection
Primary Use Case Screening for ATP-competitive inhibitorsScreening all inhibitor types, enzyme kinetics
Key Reference Promega Corp.[12][14]Promega Corp.[15]
Protocol 2: Homogeneous Time-Resolved FRET (HTRF®) Kinase Assay

HTRF is a robust fluorescence-based technology that measures the phosphorylation of a specific substrate.[10][16]

  • Principle: The assay uses two antibodies: one labeled with a Europium cryptate (donor) that recognizes a tag on the substrate (e.g., biotin), and a second antibody labeled with an acceptor fluorophore (e.g., XL665 or d2) that is specific to the phosphorylated residue on the substrate. When the substrate is phosphorylated by the kinase, the antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The signal is measured after a time delay to reduce background fluorescence.[16][17]

HTRF_Principle cluster_0 No Kinase Activity cluster_1 Kinase Activity Donor_No Eu-Cryptate Ab (Donor) Substrate_No Biotinylated Substrate Substrate_No->Donor_No binds biotin Acceptor_No XL665-Phospho Ab (Acceptor) Result_No No FRET Low Signal Kinase Active Kinase + ATP Substrate_Yes Phosphorylated Substrate (P) Donor_Yes Eu-Cryptate Ab (Donor) Substrate_Yes->Donor_Yes binds biotin Acceptor_Yes XL665-Phospho Ab (Acceptor) Substrate_Yes->Acceptor_Yes binds phospho-site Result_Yes FRET Occurs High Signal

Caption: Principle of a Homogeneous Time-Resolved FRET (HTRF) Kinase Assay.

  • Step-by-Step Protocol:

    • Compound Dispensing: Add 0.5 µL of pyrazolo[3,4-b]pyridine derivatives or controls to a 384-well low-volume plate.[16]

    • Enzyme Addition: Dispense 5.5 µL of kinase solution.

    • Pre-incubation: Incubate for 15 minutes at room temperature.[16]

    • Reaction Initiation: Add 2 µL of a mix containing the biotinylated substrate and ATP to initiate the reaction.

    • Kinase Reaction: Incubate for 60-120 minutes at room temperature.

    • Detection: Add 10 µL of detection mix containing the Europium cryptate-labeled anti-tag antibody and the XL665-labeled anti-phospho-substrate antibody in detection buffer.

    • Signal Development: Incubate for 60 minutes to overnight at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is used to calculate the results.

Protocol 3: AlphaLISA® Kinase Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based technology that is highly sensitive and tolerant of various buffer conditions.[18][19]

  • Principle: The assay uses "Donor" and "Acceptor" beads.[20] For a kinase assay, Donor beads can be coated with streptavidin to capture a biotinylated substrate, while Acceptor beads are coated with an antibody recognizing the phosphorylated substrate. In the presence of kinase activity, the phosphorylated substrate brings the beads into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at ~615 nm. This technology allows for a broader distance between donor and acceptor pairs compared to TR-FRET, making it suitable for detecting phosphorylation of large, full-length protein substrates.[21]

AlphaLISA_Principle cluster_0 No Kinase Activity cluster_1 Kinase Activity Donor_Bead_No Streptavidin Donor Bead Substrate_No Biotinylated Substrate Substrate_No->Donor_Bead_No binds Acceptor_Bead_No Anti-Phospho Ab Acceptor Bead Result_No No Signal Kinase Active Kinase + ATP Substrate_Yes Phosphorylated Substrate (P) Donor_Bead_Yes Streptavidin Donor Bead Acceptor_Bead_Yes Anti-Phospho Ab Acceptor Bead Donor_Bead_Yes->Acceptor_Bead_Yes Singlet Oxygen Transfer Substrate_Yes->Donor_Bead_Yes binds Substrate_Yes->Acceptor_Bead_Yes binds Result_Yes Light Emission (~615 nm) Laser Laser Excitation (680 nm) Laser->Donor_Bead_Yes

Caption: Principle of an AlphaLISA Kinase Assay for Substrate Phosphorylation.

  • Step-by-Step Protocol:

    • Assay Setup: Perform the compound addition, enzyme addition, and kinase reaction in a 384-well plate as described in the previous protocols (typically in a 10-15 µL volume).

    • Detection Reagent Addition: Prepare a mix of AlphaLISA Acceptor beads and biotinylated anti-phospho antibody. Add 5 µL of this mix to the completed kinase reaction.

    • Incubation: Incubate for 60 minutes at room temperature.

    • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads (prepared in the dark).

    • Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.

    • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Part 3: Cell-Based Assays for Physiological Validation

While biochemical assays are excellent for primary screening, it is crucial to validate hits in a cellular environment. Cell-based assays can confirm cell permeability, on-target activity, and provide an initial assessment of cytotoxicity.[22]

Protocol 4: Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a common first step to assess the general toxicity of hit compounds.[23]

  • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., K562 or MV4-11 leukemia cells for anti-leukemic agents) in a 96-well clear plate at an appropriate density and allow them to adhere overnight.[1][23]

    • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine hit compounds for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The results are used to calculate the GI50 (concentration for 50% growth inhibition).[25]

Part 4: Data Analysis and Hit Progression

A successful HTS campaign generates vast amounts of data that require careful analysis to identify genuine hits.

  • Quality Control: The robustness of an assay is determined by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Hit Identification: Hits are typically identified based on a statistical cutoff, such as compounds that produce a signal greater than three standard deviations from the mean of the negative control (DMSO).

  • Dose-Response and IC50 Determination: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value).

  • Hit Validation and Triage: This crucial phase involves eliminating false positives through counter-screens (e.g., testing against a mutant kinase or in an assay format using a different technology) and assessing selectivity by profiling against a panel of related kinases.[26][27] This ensures that resources are focused on the most promising chemical matter.

Hit_Progression_Workflow cluster_hts Primary HTS cluster_validation Hit Validation cluster_lead Lead Generation HTS Primary Screen (Single Concentration) Data Data Analysis (Z', % Inhibition) HTS->Data Hits Primary Hits Identified Data->Hits Dose Dose-Response Curve (IC50 Determination) Hits->Dose Confirm Activity Counter Counter-Screens (Eliminate False Positives) Dose->Counter Validate Mechanism Cell Cell-Based Assays (Viability & Target Engagement) Counter->Cell Confirm in Phys. Context Select Selectivity Profiling (Kinase Panel) Cell->Select Assess Specificity Validated Validated Hit Select->Validated SAR Structure-Activity Relationship (SAR) Validated->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Workflow for HTS Hit Identification, Validation, and Progression.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold remains a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. The successful execution of a high-throughput screening campaign requires a deep understanding of the target biology and the careful selection and optimization of assay technologies. By employing robust, homogeneous assay formats such as luminescence, TR-FRET, and AlphaLISA for primary biochemical screening, and validating hits in relevant cell-based models, researchers can efficiently identify potent and selective modulators derived from this privileged chemical class. A rigorous hit validation process is paramount to ensure that the most promising compounds are advanced into lead optimization, ultimately accelerating the path to new medicines.

References

  • Uong, T. T., et al. (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Abdel-Gawad, H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol | Download Table. [Link]

  • Wang, Y., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Scott, M. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Sun, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Ganthi, H. P. R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wang, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. [Link]

  • Wang, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Mohamed, M. S., et al. (2015). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Mohamed, M. S., et al. (2015). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Sauthof, L., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • ResearchGate. Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h. [Link]

  • Brana, M. F., et al. (2005). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

  • Vanderwel, S. N., et al. (2002). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • Abdel-Gawad, H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Tsoleridis, C. A., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Abdel-Gawad, H., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

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Application

The Strategic Application of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery: A Guide to Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "medicinally privileged" structure due to its versatile bio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "medicinally privileged" structure due to its versatile biological activities.[1][2] This bicyclic heterocyclic system, an analog of purine bases, has been successfully incorporated into a multitude of potent and selective inhibitors targeting a diverse range of enzymes and receptors.[3][4] Among its many derivatives, the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine core serves as a particularly insightful starting point for structure-activity relationship (SAR) studies. The methoxy group at the 5-position offers a key point for electronic modulation and potential hydrogen bonding interactions within a target's active site, providing a valuable anchor for optimization campaigns.

This technical guide provides an in-depth exploration of the use of the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold in SAR studies. We will delve into the rationale behind its selection, common synthetic strategies, and the design of robust biological assays to evaluate novel analogs. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to effectively leverage this scaffold in their drug discovery programs.

The Rationale for Employing 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in SAR

The strategic advantage of the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine core lies in its inherent structural features and its amenability to chemical modification. The pyrazolo[3,4-b]pyridine system itself is a versatile framework found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[5][6][7] The introduction of a methoxy group at the C5 position further refines its utility for SAR studies in several key ways:

  • Electronic Influence: The electron-donating nature of the methoxy group can significantly influence the electron density of the pyridine ring, which can in turn modulate the pKa of the scaffold and its binding interactions with target proteins.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with amino acid residues in a protein's active site. This can contribute to both the potency and selectivity of the inhibitor.

  • Metabolic Stability: While methoxy groups can be susceptible to O-demethylation, their presence can sometimes block positions that would otherwise be more metabolically labile, potentially improving the pharmacokinetic profile of a compound.

  • Vector for Further Modification: The methoxy group can be readily replaced with other functionalities, such as larger alkoxy groups, amines, or halogens, allowing for a systematic exploration of the chemical space around the 5-position.

The following diagram illustrates the key diversity points on the 1H-pyrazolo[3,4-b]pyridine scaffold that are typically explored in SAR studies, with a focus on the strategic importance of the 5-position.[4]

Caption: Key diversity points on the 1H-pyrazolo[3,4-b]pyridine scaffold for SAR studies.

Application in Kinase Inhibition: A Case Study in SAR

The pyrazolo[3,4-b]pyridine scaffold has been extensively explored for the development of kinase inhibitors.[8][9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases presents a well-defined target for small molecule inhibitors. The 1H-pyrazolo[3,4-b]pyridine core can form key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.

A hypothetical SAR campaign starting with a 5-methoxy-1H-pyrazolo[3,4-b]pyridine hit could proceed as follows:

  • Initial Hit Identification: A high-throughput screen identifies a 5-methoxy-1H-pyrazolo[3,4-b]pyridine derivative with moderate inhibitory activity against a target kinase.

  • Exploration of the N1 Position: The N-H of the pyrazole ring is often a crucial hydrogen bond donor.[9] Alkylation or arylation at this position can probe the steric tolerance of the active site and potentially improve cell permeability. However, in some cases, N-methylation can completely abolish activity, indicating the essential role of the N-H in hydrogen bonding.[9]

  • Modification of the C3 Position: Substituents at the C3 position often point towards the solvent-exposed region of the ATP-binding site. Introducing various aryl or alkyl groups can enhance potency and selectivity by forming additional interactions with the protein.

  • Systematic Variation at the C5 Position: The initial methoxy group serves as a starting point. A systematic SAR study would involve replacing the methoxy group with:

    • Other Alkoxy Groups: Ethoxy, propoxy, etc., to probe for steric effects.

    • Halogens: Fluoro, chloro, bromo to modulate electronic properties and potentially form halogen bonds.

    • Amines: Primary, secondary, and tertiary amines to introduce hydrogen bond donors and acceptors and to modulate basicity.

  • Derivatization of the C4 and C6 Positions: These positions provide vectors for introducing larger substituents that can interact with regions outside the immediate hinge-binding area, often leading to improved selectivity.

The following table summarizes a hypothetical SAR study on a generic kinase target, starting from a 5-methoxy-1H-pyrazolo[3,4-b]pyridine lead compound.

CompoundR1R3R5R6Kinase IC50 (nM)
Lead-1 HPhenylOMeH500
A-1 MePhenylOMeH>10,000
A-2 H4-Cl-PhenylOMeH250
A-3 HPhenylOHH750
A-4 HPhenylNH2H100
A-5 HPhenylNHMeH50
A-6 HPhenylNHMe4-Morpholinophenyl5

Interpretation of SAR Data:

  • N-methylation (A-1) is detrimental to activity, confirming the importance of the N-H for hydrogen bonding.

  • Modification at the C3 position (A-2) offers a modest improvement in potency.

  • Replacing the methoxy group with a hydroxyl (A-3) reduces activity, suggesting that the methyl group may be involved in favorable hydrophobic interactions.

  • Introduction of an amino group at C5 (A-4 and A-5) significantly improves potency, with the methylamino group being optimal. This suggests a key hydrogen bond interaction is formed.

  • Further elaboration at the C6 position (A-6) with a large, solubilizing group leads to a highly potent compound.

Experimental Protocols

General Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatives

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4] The following is a representative protocol for the synthesis of a substituted 5-methoxy-1H-pyrazolo[3,4-b]pyridine.

Protocol 1: Synthesis of a 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Analog

Materials:

  • 3-Amino-5-methoxypyrazole

  • 1,3-Diketone (e.g., dibenzoylmethane)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 3-amino-5-methoxypyrazole (1.0 eq) in glacial acetic acid, add the 1,3-diketone (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 5-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The following diagram illustrates the general workflow for the synthesis and purification of 5-methoxy-1H-pyrazolo[3,4-b]pyridine analogs.

Synthesis_Workflow Start Start: 3-Amino-5-methoxypyrazole + 1,3-Diketone Reaction Reaction: Glacial Acetic Acid, Reflux Start->Reaction Workup Workup: Precipitation in Ice-Water Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Analog Characterization->Final_Product

Caption: General workflow for the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyridine analogs.

In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compounds, a robust and reliable in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Target Kinase

  • Substrate peptide

  • ATP

  • Assay Buffer (containing MgCl₂)

  • Synthesized 5-methoxy-1H-pyrazolo[3,4-b]pyridine analogs (dissolved in DMSO)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.

  • Add the serially diluted test compounds to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 5-Methoxy-1H-pyrazolo[3,4-b]pyridine scaffold represents a valuable starting point for SAR studies in drug discovery. Its favorable structural and electronic properties, combined with its synthetic tractability, allow for a systematic exploration of the chemical space around a target's active site. By understanding the rationale behind its use and employing robust synthetic and biological evaluation protocols, researchers can effectively leverage this privileged scaffold to develop novel and potent therapeutic agents. The insights gained from SAR studies on this core will continue to drive the discovery of next-generation inhibitors for a wide range of diseases.

References

  • MDPI.

  • PubMed Central.

  • PubMed Central - NIH.

  • Infona.

  • ResearchGate.

  • NIH.

  • ACS Omega.

  • NIH.

  • PubMed Central.

  • Taylor & Francis Online.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • MDPI.

  • PubMed.

  • PubMed Central.

  • bioRxiv.

  • PubMed.

  • ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. What are the most viable synthetic strategies?

A1: The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pyridine scaffold. For 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, the latter approach is often more practical due to the commercial availability of key 5-methoxypyridine precursors.

Two recommended retrosynthetic analyses are outlined below:

retropaths cluster_path_a Route A: From 2-Hydrazinyl-5-methoxypyridine cluster_path_b Route B: From 2-Amino-5-methoxypyridine target 5-Methoxy-1H-pyrazolo[3,4-b]pyridine hydrazinyl 2-Hydrazinyl-5-methoxypyridine target->hydrazinyl Pyrazole Ring Formation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde derivative) target->dicarbonyl Pyridine Ring Closure aminopyridine 2-Amino-5-methoxypyridine target->aminopyridine Pyridine Precursor gould_jacobs_reagent Diethyl (ethoxymethylene)malonate (Gould-Jacobs Reaction) target->gould_jacobs_reagent Pyridine Ring Formation

Caption: Retrosynthetic analysis for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Route A involves the reaction of 2-hydrazinyl-5-methoxypyridine with a suitable three-carbon electrophile, such as a 1,3-dicarbonyl compound or its equivalent, to form the pyrazole ring. This is a classic and reliable method for constructing pyrazoles.

Route B utilizes the Gould-Jacobs reaction, where 2-amino-5-methoxypyridine is reacted with a reagent like diethyl (ethoxymethylene)malonate. This sequence typically forms a 4-hydroxy-pyrazolo[3,4-b]pyridine intermediate, which would require subsequent steps (chlorination and reduction) to arrive at the target compound.[1]

Q2: My reaction yield is consistently low. What are the common factors affecting the yield and how can I troubleshoot them?

A2: Low yields in pyrazolo[3,4-b]pyridine synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

troubleshooting_yield start Low Yield Observed purity Check Purity of Starting Materials start->purity catalyst Optimize Catalyst and Loading purity->catalyst solvent Screen Different Solvents catalyst->solvent temp_time Adjust Temperature and Reaction Time solvent->temp_time monitoring Improve Reaction Monitoring (TLC) temp_time->monitoring workup Refine Work-up Procedure monitoring->workup

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your starting materials, especially the aminopyrazole or hydrazinylpyridine, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary before use.[2]

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's outcome.

    • Recommendation: While acidic catalysts like acetic acid are common, consider screening Lewis acids such as ZrCl₄, which have been shown to be effective in similar syntheses.[2] The catalyst loading is also a critical parameter to optimize.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and reaction kinetics.

    • Recommendation: A solvent screen is advisable. Ethanol is a commonly used solvent, but for certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others may require heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Reaction Monitoring: Inadequate monitoring can result in prematurely stopping the reaction or allowing it to proceed for too long, leading to byproduct formation.

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for N-heterocycles is UV light (254 nm). Staining with iodine vapor can also be effective.

Q3: I am observing an unexpected byproduct with a lower molecular weight, and I suspect demethylation of the 5-methoxy group. Is this a known issue and how can it be prevented?

A3: Yes, the demethylation of methoxypyridines is a known potential side reaction, particularly under certain nucleophilic or strongly acidic conditions. The electron-deficient nature of the pyridine ring can make the methyl group of the methoxy substituent susceptible to nucleophilic attack.

Key Factors Leading to Demethylation:

  • Nucleophilic Reagents: Strong nucleophiles can attack the methyl group of the methoxy substituent. Reagents like L-selectride and sodium trimethylsilanethiolate have been reported to effectively demethylate methoxypyridines.[3][4]

  • Harsh Acidic Conditions: While the methyl ether is generally stable, prolonged exposure to strong acids at high temperatures can lead to cleavage.

Preventative Measures:

  • Avoid Strong Nucleophiles: Be mindful of the reagents used in your reaction and work-up steps. If a strong reducing agent is needed, consider alternatives to those known to cause demethylation.

  • Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature, acid concentration) that still allow for the desired transformation to proceed at a reasonable rate.

  • Protecting Groups: If demethylation is a persistent issue, consider using a more robust protecting group for the hydroxyl functionality that can be removed under orthogonal conditions. However, this adds steps to the synthesis.

Q4: I am having difficulty with the purification of the final product. What are the recommended purification strategies?

A4: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

Recommended Purification Protocol:

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove catalysts and inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid catalyst.

  • Column Chromatography: This is the most common and effective method for purifying the final product.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes. The exact polarity will depend on the other substituents on your molecule.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

Experimental Protocols

Proposed Synthesis of 2-Hydrazinyl-5-methoxypyridine (Precursor for Route A)

This protocol is adapted from procedures for the synthesis of similar hydrazinylpyridines.[5][6]

Step 1: Synthesis of 2-Hydrazinyl-5-methoxypyridine

  • Reaction: 2-Chloro-5-methoxypyridine + Hydrazine hydrate → 2-Hydrazinyl-5-methoxypyridine

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-5-methoxypyridine (1.0 eq) and a suitable solvent such as an alcohol or an amine (e.g., N,N-dimethylpropanolamine).[6]

    • Add an excess of hydrazine hydrate (typically 1.5-2.0 eq).[6]

    • Heat the reaction mixture to reflux (typically 100-130°C) and monitor the reaction progress by TLC.[6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

General Procedure for Pyrazolo[3,4-b]pyridine Synthesis (Adapted from Route A)

This is a general procedure and will require optimization for the specific substrates.

Step 2: Cyclization to form 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

  • Reaction: 2-Hydrazinyl-5-methoxypyridine + 1,3-Dicarbonyl equivalent → 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

  • Procedure:

    • Dissolve 2-hydrazinyl-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the 1,3-dicarbonyl compound or its synthetic equivalent (e.g., malonaldehyde bis(dimethyl acetal)) (1.0-1.2 eq).

    • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid) if not already used as the solvent.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography as described in Q4.

Data Presentation

Table 1: Troubleshooting Guide for Common Synthesis Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Impure starting materials, suboptimal catalyst, incorrect solvent, non-ideal temperature/time.Verify starting material purity via NMR/MS. Screen different Brønsted or Lewis acids. Perform a solvent screen. Optimize temperature and reaction time with TLC monitoring.[2]
Formation of Regioisomers Use of unsymmetrical starting materials.Carefully select starting materials to be symmetrical if possible. The choice of catalyst and solvent may influence regioselectivity. Separate isomers using flash column chromatography.
Demethylation of 5-Methoxy Group Use of strong nucleophilic reagents (e.g., L-selectride), harsh acidic conditions.Avoid strong nucleophiles. Use milder reaction conditions. If necessary, consider an alternative protecting group strategy.[3]
Incomplete Reaction Insufficient reaction time or temperature, inactive catalyst.Increase reaction time and/or temperature. Confirm catalyst activity. Ensure adequate mixing.
Purification Difficulties Co-eluting impurities, product instability on silica.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization may be a viable alternative or final purification step.

References

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. [Link]

  • Google Patents. (2019).
  • Abdel-Aziz, A. A.-M., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 12(45), 29547-29555. [Link]

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Shiao, M.-J., Ku, W., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. [Link]

  • Google Patents. (2017).
  • Al-Ghorbani, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 578. [Link]

  • Martins, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Optimization

Overcoming solubility issues with 5-Methoxy-1H-pyrazolo[3,4-B]pyridine

Technical Support Center: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Introduction Welcome to the technical support guide for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This molecule is a member of the pyrazolopyridine class, a scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Introduction

Welcome to the technical support guide for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This molecule is a member of the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1] A common yet critical hurdle faced by researchers working with this and similar heterocyclic compounds is its limited aqueous solubility. This guide provides a structured, in-depth approach to systematically overcoming these solubility challenges, ensuring reproducible and accurate experimental outcomes.

This center is designed for professionals in research and drug development. We will explore the chemical principles governing the solubility of this compound and provide a series of troubleshooting steps, from basic solvent screening to advanced formulation strategies.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My 5-Methoxy-1H-pyrazolo[3,4-b]pyridine won't dissolve in my standard aqueous buffer. Where do I start?

A1: This is a common issue. The pyrazolopyridine core is largely aromatic and hydrophobic, while the nitrogen atoms and methoxy group offer some potential for hydrogen bonding. Start by assessing the pH of your buffer. The pyridine nitrogen is weakly basic (pKa of the pyridinium ion is ~5.23), meaning its solubility can be pH-dependent.[2] Try adjusting the pH to a more acidic range (e.g., pH 2-4) to see if protonation of the pyridine nitrogen enhances solubility. If pH adjustment is not an option for your assay, the next step is to introduce a minimal amount of a water-miscible organic co-solvent.

Q2: What is the best initial organic co-solvent to try?

A2: Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power for a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (ideally ≤1%, and almost always <5%) to avoid impacting your biological assay.[3]

Q3: I'm adding my DMSO stock to the buffer, and the compound is precipitating immediately. What's happening?

A3: This phenomenon, known as "fall-out," occurs when the compound is soluble in the concentrated DMSO but crashes out when diluted into the predominantly aqueous environment.[3] To mitigate this, try lowering the concentration of your DMSO stock, reducing the final assay concentration of the compound, or pre-warming the aqueous buffer slightly before adding the stock solution. Vigorous vortexing during addition can also help. If precipitation persists, you will need to move to the systematic troubleshooting guide below.

Q4: Can I just sonicate the sample to get it into solution?

A4: Sonication can be a useful physical method to aid dissolution by breaking down solid aggregates and increasing the interaction between the solute and solvent. However, it may not increase the thermodynamic equilibrium solubility. The compound may dissolve with sonication but could precipitate out over time. It is best used in conjunction with other methods like co-solvents or pH adjustment, not as a standalone solution for a fundamentally insoluble compound.

Systematic Troubleshooting Guide

If initial attempts to solubilize 5-Methoxy-1H-pyrazolo[3,4-b]pyridine fail, a more structured approach is necessary. This workflow is designed to systematically identify a suitable solvent or formulation system.

Workflow: Systematic Solubility Optimization

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Comprehensive pH-Dependent Solubility Profile

Causality: The pyrazolopyridine scaffold contains nitrogen atoms that can be protonated or deprotonated, making its solubility highly dependent on pH.[2][4] The pyridine nitrogen is basic, while the pyrazole N-H is weakly acidic. By testing a range of pH values, you can identify a pH where the ionized form of the molecule predominates, which is typically more water-soluble.

Protocol: pH Solubility Screen

  • Prepare a series of buffers spanning a pH range from 2.0 to 10.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Add an excess amount of solid 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the excess, undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH range.

Step 2: Co-Solvent Screening

Causality: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for a nonpolar solute to dissolve.[5][6] They disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the hydrophobic pyrazolopyridine core.

Protocol: Co-Solvent Evaluation

  • Select a panel of pharmaceutically acceptable, water-miscible co-solvents.

  • Prepare binary solvent systems by mixing each co-solvent with your optimal aqueous buffer (or water) at various percentages (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of the compound in each mixture using the equilibrium solubility method described in Step 1.

  • Compare the results to identify the most effective co-solvent and the minimum percentage required to achieve the target concentration.

Table 1: Common Co-Solvents for Initial Screening

Co-SolventClassTypical Starting Conc. (%)Notes
Dimethyl Sulfoxide (DMSO)Aprotic1 - 10Excellent solubilizer, but potential for assay interference at >1%.
EthanolProtic5 - 20Good choice for many organics; less toxic than other alcohols.
Propylene Glycol (PG)Polyol10 - 30Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)Polymer10 - 40Can also act as a non-ionic surfactant.
N-Methyl-2-pyrrolidone (NMP)Aprotic1 - 5Strong solubilizer, but use with caution due to toxicity.
Step 3: Utilizing Complexation Agents

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our pyrazolopyridine, forming an inclusion complex where the hydrophobic part of the guest is shielded from the aqueous environment, thereby increasing its apparent solubility.[5]

Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point.

  • Prepare aqueous solutions of HP-β-CD at several concentrations (e.g., 1%, 5%, 10% w/v).

  • Determine the solubility of the compound in each cyclodextrin solution using the equilibrium solubility method.

  • A linear increase in compound solubility with increasing cyclodextrin concentration suggests the formation of a soluble complex.

Step 4: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: The compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[5][7] This prevents the molecule from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily. This can be achieved via solvent evaporation or melt extrusion.

  • Lipid-Based Formulations: If the compound is lipophilic, it can be dissolved in oils or surfactants to create self-emulsifying drug delivery systems (SEDDS).[8] These systems spontaneously form fine emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized within lipid droplets.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range through techniques like milling or high-pressure homogenization.[9][10] The significant increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation.[10]

Summary and Final Recommendations

Overcoming the solubility issues of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a multi-step process that requires a logical and systematic approach. Always begin with the simplest methods—pH adjustment and co-solvent addition—as these are often sufficient for early-stage research and are easiest to implement. If these fail, progressing to complexation agents like cyclodextrins offers a powerful next step. For drug development programs, advanced strategies like solid dispersions or lipid-based systems may be necessary to achieve the desired bioavailability.[5][8]

By understanding the underlying physicochemical principles and methodically applying the troubleshooting steps outlined in this guide, researchers can successfully formulate this promising compound for accurate and reliable in vitro and in vivo evaluation.

Logical Relationship Diagram

G cluster_0 Problem Space cluster_1 Primary Factors cluster_2 Solution Strategies cluster_3 Outcome Problem Low Aqueous Solubility of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Structure Hydrophobic Pyrazolopyridine Core Problem->Structure pKa Ionizable Nitrogen Atoms (pH-Dependence) Problem->pKa Solvent Modify the Solvent (pH, Co-solvents) Structure->Solvent Molecule Modify the Molecule's Environment (Complexation, Dispersion) Structure->Molecule pKa->Solvent Outcome Enhanced Solubility & Bioavailability Solvent->Outcome Molecule->Outcome

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the purification of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this versatile heterocyclic compound. The pyrazolo[3,4-b]pyridine scaffold is a key component in the synthesis of kinase inhibitors and other biologically active molecules, making its purity paramount for reliable downstream applications.[1][2] This resource provides in-depth, field-proven insights to help you navigate the intricacies of its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My crude 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a complex mixture with multiple spots on TLC. Where do I begin?

Question: I've just completed the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, and the initial Thin Layer Chromatography (TLC) analysis shows multiple spots, including what I presume are starting materials and byproducts. What is the most effective initial purification strategy?

Answer: A complex crude mixture is a common outcome in heterocyclic synthesis. The best approach is a systematic purification workflow.

A proper work-up procedure is crucial to remove catalysts and inorganic salts before attempting chromatographic purification.[3] For many pyrazolo[3,4-b]pyridine syntheses, precipitation by pouring the reaction mixture into water can be an effective initial step to isolate the crude product.[1]

Following a basic work-up, flash column chromatography is the most robust and widely used technique for separating components in such mixtures.[1][2][4] The polarity of pyrazolo[3,4-b]pyridine derivatives can be challenging, so a systematic approach to selecting the eluent is recommended.[3]

Recommended Workflow:

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up/ Precipitation A->B Quench Reaction C Filtration & Drying B->C D Dry Crude Product C->D E Flash Column Chromatography D->E Dissolve in minimal strong solvent F Purity Analysis (TLC/HPLC) E->F Collect Fractions G Pure Fractions F->G Pool pure fractions H Solvent Evaporation G->H I Pure Product H->I

Caption: Initial purification workflow for crude 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Issue 2: I'm struggling to get good separation of my product using column chromatography. What solvent systems are recommended?

Question: I'm attempting to purify 5-Methoxy-1H-pyrazolo[3,4-b]pyridine via flash column chromatography on silica gel, but I'm experiencing poor separation from impurities. What are some effective mobile phase systems?

Answer: The key to successful column chromatography is selecting a mobile phase that provides an optimal retention factor (Rf) for your target compound on TLC, typically between 0.2 and 0.4. For polar heterocyclic compounds like pyrazolo[3,4-b]pyridines, a gradient elution from a non-polar solvent to a more polar solvent system is generally effective.[3]

Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[3]

Recommended Solvent Systems for Silica Gel Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds. Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds. A small amount of methanol (1-10%) can significantly increase the eluting power.
Ethyl Acetate / MethanolMedium to HighAnother option for polar compounds, often used when dichloromethane is not suitable.

Experimental Protocol: Developing a Gradient for Flash Chromatography

  • TLC Analysis: Spot your crude mixture on a silica gel TLC plate.

  • Solvent Screening: Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Identify Optimal Rf: Determine the solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing: Pack your column with silica gel in the initial, less polar solvent.[4]

  • Loading the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and add it to the top of your packed column.

  • Elution: Begin eluting with the less polar solvent and gradually increase the proportion of the more polar solvent. Collect fractions and monitor them by TLC.[4][5]

Issue 3: My purified 5-Methoxy-1H-pyrazolo[3,4-b]pyridine still shows minor impurities. How can I achieve higher purity?

Question: After column chromatography, my 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is about 95% pure according to HPLC analysis. What techniques can I use to further enhance its purity for use in sensitive applications?

Answer: Achieving greater than 95% purity often requires a secondary purification step. For crystalline solids, recrystallization is a highly effective method.

Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable one.

  • Dissolution: In a flask, dissolve your compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

If recrystallization is not effective or your compound is not a solid, preparative HPLC can be used to achieve very high purity.

Issue 4: I'm observing peak tailing during HPLC analysis of my purified product. What is the cause and how can I fix it?

Question: My HPLC chromatogram for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine shows significant peak tailing. What could be causing this, and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like pyridines is a common issue in reverse-phase HPLC.[6] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[6]

Troubleshooting Peak Tailing:

Troubleshooting_Peak_Tailing A Peak Tailing Observed B Mobile Phase Adjustment A->B C Column Selection A->C D Instrument Check A->D E Lower pH (e.g., 2.5-3.0) with buffer B->E F Add Competing Base (e.g., Triethylamine) B->F G Use High-Purity 'Type B' Silica Column C->G H Check for Dead Volume or Column Voids D->H

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivatization

Welcome to the technical support center for the derivatization of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing derivatives of this important scaffold. The pyrazolo[3,4-b]pyridine core is a key structural motif in a wide range of biologically active molecules, including kinase inhibitors and antienteroviral agents.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles.

Section 1: Troubleshooting Common Derivatization Reactions

This section addresses specific issues you may encounter during the derivatization of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. The question-and-answer format is intended to provide direct and actionable solutions.

Low Yield in N-Alkylation and N-Arylation Reactions

Question: I am experiencing consistently low yields when attempting N-alkylation or N-arylation of my 5-Methoxy-1H-pyrazolo[3,4-b]pyridine substrate. What are the likely causes and how can I improve the yield?

Answer: Low yields in N-alkylation and N-arylation reactions of pyrazolopyridines can stem from several factors, ranging from the purity of your starting materials to suboptimal reaction conditions.[2] Here’s a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Ensure your 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and the alkylating/arylating agent are of high purity. Impurities can act as catalyst poisons or participate in side reactions.[2]

  • Base Selection: The choice of base is critical for the deprotonation of the pyrazole nitrogen. A base that is too weak may not lead to complete deprotonation, while a base that is too strong can cause degradation of the starting material or product.

    • For N-Alkylation: A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[3] If this is not effective, stronger bases like sodium hydride (NaH) can be employed, which can also help in preventing the formation of regioisomers.[3]

    • For N-Arylation (Buchwald-Hartwig Amination): A hindered alkoxide base such as sodium tert-butoxide (NaOtBu) is often used. The choice of base can significantly impact the catalytic cycle of the palladium catalyst.

  • Solvent Effects: The solvent influences the solubility of reactants and the reaction kinetics.[2]

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for N-alkylation.[3]

    • For Buchwald-Hartwig amination, solvents like toluene, dioxane, or THF are commonly used.[4][5] High-impact solvents like 1,4-dioxane should be avoided if possible for greener chemistry.[5]

  • Catalyst System (for N-Arylation): The combination of the palladium precursor and the phosphine ligand is crucial for a successful Buchwald-Hartwig reaction.

    • Ligand Choice: The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction.[6] Consider screening different ligands to find the optimal one for your specific substrate.

    • Catalyst Loading: While typically low (1-2 mol%), the catalyst loading may need to be optimized.[4]

  • Reaction Temperature and Time: These parameters should be carefully optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[2] Some reactions may proceed at room temperature, while others require heating.[2]

Poor Regioselectivity in N-Functionalization

Question: My N-alkylation reaction is producing a mixture of N1 and N2 isomers of the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative, which are difficult to separate. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the N-functionalization of unsymmetrical pyrazoles is a well-known challenge.[3] The formation of N1 and N2 isomers is influenced by steric and electronic factors. Here are strategies to enhance regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] If your pyrazolopyridine has a substituent at the C6 position, N1 alkylation is often favored. The bulkiness of the alkylating agent also plays a role.

  • Protecting Groups: A reliable strategy is to introduce a protecting group at one of the nitrogen atoms, functionalize the other, and then remove the protecting group. Common protecting groups for the pyrazole nitrogen include:

    • p-Methoxybenzyl (PMB)[7]

    • (2-Trimethylsilyl)ethoxymethyl (SEM)[7]

    • Mesyl (Ms)[7]

  • Solvent Choice: The polarity of the solvent can significantly influence the N1/N2 ratio.[3] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) is recommended. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[3]

  • Kinetic vs. Thermodynamic Control: By carefully selecting the base and reaction temperature, it may be possible to favor the formation of the kinetic or thermodynamic product. This often requires systematic screening of reaction conditions.

Difficulty with Suzuki Cross-Coupling Reactions

Question: I am trying to perform a Suzuki cross-coupling reaction on a halogenated 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, but the reaction is sluggish and gives low yields. What can I do to optimize this reaction?

Answer: The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[8] If you are facing difficulties, consider the following optimization strategies:

  • Choice of Halide: The reactivity of the aryl halide is a critical factor. The general order of reactivity is I > Br > Cl. If you are using an aryl chloride, the reaction may require a more active catalyst system.

  • Palladium Catalyst and Ligand:

    • A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices.[9]

    • The choice of ligand is crucial. For challenging substrates, consider using more electron-rich and sterically hindered phosphine ligands.

  • Base: The base plays a key role in the transmetalation step of the catalytic cycle.[10] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The choice of base can be solvent-dependent.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used.[9] The aqueous phase is necessary to dissolve the inorganic base.

  • Boronic Acid Quality: Ensure that your boronic acid is pure and has not undergone significant decomposition (protodeboronation).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for monitoring the progress of my derivatization reaction?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[2] Use a suitable solvent system that provides good separation of your starting material, product, and any major byproducts. Visualization can be achieved using UV light (254 nm), where aromatic compounds typically appear as dark spots.[2] Staining with iodine vapor can also be effective.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q2: I have successfully synthesized my desired 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative, but I am struggling with purification. What are some effective purification techniques?

A2: Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity.[2]

  • Column Chromatography: This is the most common method.[2]

    • Stationary Phase: Silica gel is typically used.[2]

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[2] For very polar compounds, adding a small amount of methanol to the eluent may be necessary.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.

Q3: Are there any known stability issues with 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and its derivatives?

A3: Pyrazolo[3,4-b]pyridines are generally stable compounds. However, like many nitrogen-containing heterocycles, they can be sensitive to strong oxidizing agents. The methoxy group may be susceptible to cleavage under strongly acidic conditions. It is always good practice to store your compounds in a cool, dark, and dry place.

Section 3: Experimental Protocols and Data

General Protocol for N-Alkylation

This protocol provides a starting point for the N-alkylation of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

  • To a solution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) and stir the reaction at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Starting Condition Troubleshooting/Optimization
Base K₂CO₃NaH, Cs₂CO₃
Solvent DMFAcetonitrile, DMSO
Temperature Room Temperature50 °C, 80 °C
General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed N-arylation of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

  • In an oven-dried flask, combine the aryl halide (1.0 eq), 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., toluene) and heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Parameter Starting Condition Troubleshooting/Optimization
Pd Source Pd₂(dba)₃Pd(OAc)₂
Ligand XantphosBINAP, dppf
Base NaOtBuK₃PO₄, Cs₂CO₃
Solvent TolueneDioxane, THF

Section 4: Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield in N-Alkylation

LowYieldTroubleshooting start Low Yield in N-Alkylation check_purity Check Purity of Starting Materials start->check_purity optimize_base Optimize Base check_purity->optimize_base Purity Confirmed optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time success Improved Yield optimize_temp_time->success

Caption: Decision tree for troubleshooting low yields in N-alkylation reactions.

General Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldHartwigCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)(X)Ln OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' Deprotonation Deprotonation Amine_Coord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (n.d.). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6479. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 203. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed to provide practical, in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the synthesis, purification, and handling of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Synthesis & Reaction Issues

Question 1: I am experiencing a low yield in the synthesis of my 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative. What are the likely causes and how can I optimize the reaction?

Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole precursor, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials and complicating the purification process.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield.

    • Solvent Selection: The solvent must be appropriate for the solubility of all reactants and the reaction temperature. For many pyrazolo[3,a b]pyridine syntheses, polar aprotic solvents like DMF or protic solvents like ethanol are commonly used.[1]

    • Catalyst Choice and Loading: Acidic catalysts are frequently employed. While common acids like acetic acid can be effective, Lewis acids such as ZrCl₄ have also been shown to improve yields in certain cases.[1] The catalyst loading should be optimized; too little may result in an incomplete reaction, while too much can lead to side product formation.

    • Temperature and Time: These parameters are interdependent. A suboptimal temperature may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause degradation of starting materials or the desired product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Formation of Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis. The electronic and steric properties of the substituents will influence the regioselectivity of the cyclization.

    • Recommendation: Carefully analyze the reaction mechanism to predict the major regioisomer. The choice of catalyst and solvent can sometimes influence the regioselectivity. If regioisomers are formed, they will likely require separation by column chromatography.[1]

Question 2: My reaction to produce a 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative is not proceeding to completion, as indicated by TLC analysis. What steps should I take?

An incomplete reaction can be frustrating. Here’s a checklist to diagnose and resolve the issue:

  • Reagent Stoichiometry and Addition: Incorrect stoichiometry is a common pitfall.

    • Recommendation: Double-check the molecular weights and masses of your reactants to ensure the correct molar ratios. For multi-component reactions, the order of addition can be critical. Consult the specific literature procedure for guidance.

  • Inadequate Mixing: In heterogeneous reactions, or if reactants have poor solubility, inefficient stirring can limit the reaction rate.

    • Recommendation: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider a different solvent system or a higher reaction temperature.

  • Atmospheric Moisture and Oxygen: Some reagents, particularly organometallics or strongly basic compounds, can be sensitive to air and moisture.

    • Recommendation: If your reaction involves sensitive reagents, ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Relying solely on a predetermined reaction time can be misleading.

    • Recommendation: Actively monitor the reaction using TLC. This will allow you to track the consumption of starting materials and the formation of the product, helping you determine the true endpoint of the reaction. For N-heterocycles, visualization under UV light (254 nm) is typically effective.[1]

Purification & Characterization Challenges

Question 3: I am having difficulty purifying my 5-Methoxy-1H-pyrazolo[3,4-b]pyridine product by column chromatography. It is either streaking on the column or co-eluting with impurities. What can I do?

Purification of polar, nitrogen-containing heterocycles can be challenging. Here are some strategies to improve your chromatographic separation:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolo[3,4-b]pyridines.[1]

    • Recommendation: If you are observing significant streaking, it may be due to the interaction of the basic nitrogen atoms with the acidic silica gel. You can try neutralizing the silica by adding a small amount of a non-polar amine, such as triethylamine (0.1-1%), to your eluent system. Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.

  • Mobile Phase Selection: A systematic approach to choosing your eluent is key.

    • Recommendation: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution is often more effective than an isocratic one for separating complex mixtures.

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting column chromatography.

    • Recommendation: Ensure your work-up includes appropriate aqueous washes to remove any acid or base catalysts and salts. Drying the organic layer thoroughly before concentrating is also crucial.

Question 4: The NMR spectrum of my synthesized 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative is complex, and I am struggling with the interpretation and assignment of peaks.

Interpreting NMR spectra of heterocyclic compounds requires a systematic approach.

  • Reference Spectra: Comparing your spectrum to known data for similar compounds is invaluable. While a specific spectrum for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine may not be readily available in all databases, you can find data for other substituted pyrazolo[3,4-b]pyridines.[2][3]

  • 1D and 2D NMR Techniques:

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons will provide information about their relative positions on the pyridine and pyrazole rings. The methoxy group will typically appear as a singlet around 3.8-4.0 ppm.

    • ¹³C NMR: The chemical shifts of the carbon atoms will be influenced by the electron-donating methoxy group and the nitrogen atoms in the rings.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons and carbons, especially in complex structures. COSY will show proton-proton couplings, HSQC will correlate protons to their directly attached carbons, and HMBC will reveal long-range proton-carbon correlations, which is essential for assigning quaternary carbons and piecing together the molecular framework.

  • Tautomerism: For N-unsubstituted pyrazolo[3,4-b]pyridines, the existence of tautomers is possible, which can lead to the appearance of multiple sets of signals in the NMR spectrum.[4] The 1H-tautomer is generally more stable.[4]

Handling & Storage

Question 5: What are the recommended storage conditions for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine? Is it stable?

  • Storage: Based on supplier information for the parent compound and its isomers, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is typically a solid and should be stored at room temperature in a tightly sealed container to protect it from moisture and light.[5][6]

  • Stability: While generally stable, prolonged exposure to strong acids, bases, or oxidizing agents should be avoided. As with any organic compound, it is good practice to store it in a cool, dry, and dark place.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine?

Based on available supplier data for this and related compounds, it is expected to be a solid, possibly in the form of a light yellow to yellow powder or crystalline solid.[5][6]

Q2: What is the expected solubility of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine?

The solubility will depend on the specific derivative. Generally, the pyrazolo[3,4-b]pyridine core imparts some polarity. The methoxy group may slightly increase its solubility in organic solvents compared to the unsubstituted parent compound. It is likely to be soluble in polar organic solvents like DMSO, DMF, and methanol, and may have limited solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in water is expected to be low.

Q3: Where can I find reliable spectroscopic data for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine?

While a comprehensive, publicly available dataset specifically for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine can be difficult to locate, you can find spectroscopic data for a wide range of other substituted pyrazolo[3,4-b]pyridines in the supporting information of various research articles.[2][3] These can serve as valuable references for interpreting your own data. Chemical suppliers may also provide a certificate of analysis with spectroscopic data upon purchase.

Q4: Are there any specific safety precautions I should take when working with 5-Methoxy-1H-pyrazolo[3,4-b]pyridine?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Section 3: Experimental Protocols & Data

General Protocol for the Synthesis of Pyrazolo[3,4-b]pyridines

The following is a general procedure that can be adapted for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives. Optimization of reactants, solvents, and conditions will be necessary for specific target molecules.

Example: Three-Component Reaction [1]

  • To a solution of the appropriate β-ketoester (1.0 eq.) and aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol), add the 5-aminopyrazole derivative (1.0 eq.).

  • Add a catalytic amount of an acid (e.g., acetic acid or a Lewis acid like ZrCl₄).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Data Interpretation

Table 1: Expected Spectroscopic Data Ranges for Pyrazolo[3,4-b]pyridine Derivatives

Technique Characteristic Feature Expected Range/Pattern
¹H NMR Aromatic Protons7.0 - 9.0 ppm
Methoxy Protons3.8 - 4.0 ppm (singlet)
¹³C NMR Aromatic Carbons100 - 160 ppm
Methoxy Carbon55 - 60 ppm
Mass Spec (HRMS) Molecular Ion PeakCorresponds to the calculated exact mass of the target molecule.

Note: These are general ranges and the exact values will depend on the specific substitution pattern of the molecule.

Section 4: Visualizations

Workflow for Troubleshooting Low Reaction Yield

Caption: A flowchart for systematically troubleshooting low product yield in pyrazolo[3,4-b]pyridine synthesis.

General Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis

Reaction_Scheme Reactants 5-Aminopyrazole + 1,3-Dicarbonyl Compound Intermediate Intermediate Reactants->Intermediate [Catalyst, Heat] Product 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Derivative Intermediate->Product Cyclization & Dehydration

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up of this important heterocyclic compound. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the challenges of this synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Low Yield of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

Question: We are experiencing significantly lower yields of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine than reported in the literature during our scale-up synthesis. What are the potential causes and how can we improve the yield?

Answer: Low yields during the scale-up of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine synthesis can often be attributed to several factors. A common synthetic route involves the condensation of a substituted hydrazine with a pyrazole derivative. In this process, incomplete reaction, side reactions, and product degradation are the primary culprits for reduced yields.

One of the key challenges in this synthesis is ensuring the complete consumption of the starting materials. Insufficient reaction time or inadequate temperature control can lead to a significant amount of unreacted starting materials, which can complicate purification and lower the overall yield. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to ensure the reaction goes to completion.

Another significant factor is the potential for side reactions. For instance, the formation of isomeric impurities can be a major issue. The regioselectivity of the cyclization step is highly dependent on the reaction conditions, including the choice of solvent and base. A slight deviation in these conditions during scale-up can favor the formation of undesired isomers, thereby reducing the yield of the target compound.

Product degradation can also be a concern, especially during workup and purification. The pyrazolopyridine core can be sensitive to harsh acidic or basic conditions, as well as high temperatures. Therefore, it is essential to handle the product with care and use mild conditions for extraction and purification.

To improve the yield, consider the following:

  • Optimize Reaction Conditions: Carefully screen different solvents, bases, and reaction temperatures at a smaller scale before proceeding with the large-scale synthesis.

  • Monitor Reaction Progress: Regularly check the reaction mixture to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

  • Control Temperature: Ensure uniform and consistent heating of the reaction mixture, as temperature gradients in large reactors can lead to inconsistent reaction rates and side product formation.

  • Purification Strategy: Develop a robust purification strategy. While chromatography is common in labs, for large-scale production, crystallization is often preferred. Developing an effective crystallization procedure can significantly improve the final yield and purity.

Issue 2: Impurity Profile and Purification Challenges

Question: We are observing several impurities in our crude product of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, which are difficult to remove by standard purification methods. What are these likely impurities and how can we minimize their formation and effectively purify the product?

Answer: The impurity profile of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine can be complex, and the nature of the impurities depends on the specific synthetic route employed. However, some common impurities include unreacted starting materials, isomeric byproducts, and degradation products.

Isomeric impurities are often the most challenging to remove due to their similar physical and chemical properties to the desired product. These can arise from a lack of regioselectivity during the cyclization step. The formation of these isomers is often influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.

Degradation products can form during the reaction or workup. For example, hydrolysis of the methoxy group can occur under acidic conditions, leading to the corresponding hydroxy-pyrazolopyridine impurity.

To minimize impurity formation and improve purification, consider the following:

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the starting materials can be carried through the synthesis and complicate the purification of the final product.

  • Regioselectivity Control: To control the formation of isomeric impurities, carefully select the reaction conditions. For instance, the choice of a non-polar solvent can sometimes favor the formation of the desired regioisomer.

  • Purification Techniques: While column chromatography is effective for small-scale purification, it may not be practical for large-scale synthesis. Consider alternative purification methods such as:

    • Recrystallization: This is a highly effective method for purifying crystalline solids on a large scale. The choice of solvent is critical for successful recrystallization. A solvent screen should be performed to identify a solvent system that provides good solubility at high temperatures and low solubility at low temperatures.

    • Slurry Washes: Slurrying the crude product in a suitable solvent can effectively remove certain impurities without dissolving a significant amount of the desired product.

Here is a table summarizing common impurities and suggested purification strategies:

Impurity TypePotential CauseSuggested Purification Strategy
Unreacted Starting MaterialsIncomplete reactionOptimize reaction time and temperature; Recrystallization
Isomeric ByproductsLack of regioselectivityOptimize reaction conditions (solvent, base); Recrystallization with a carefully selected solvent system
Degradation ProductsHarsh workup conditionsUse mild acidic/basic conditions during workup; Recrystallization
Issue 3: Handling and Safety Considerations for Scale-Up

Question: What are the key safety considerations we need to be aware of when scaling up the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine?

Answer: Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, several key aspects need to be considered:

  • Reagent Handling: Some of the reagents used in the synthesis, such as hydrazine derivatives, can be toxic and potentially explosive. It is crucial to handle these reagents in a well-ventilated fume hood and to follow all recommended safety precautions.

  • Exothermic Reactions: The condensation reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to a runaway reaction if not properly controlled. It is essential to monitor the reaction temperature closely and have an effective cooling system in place. A reaction calorimetry study is highly recommended before a large-scale run to understand the thermal profile of the reaction.

  • Solvent Safety: Many organic solvents used in the synthesis are flammable. Ensure that all equipment is properly grounded to prevent static discharge, and work in a well-ventilated area away from ignition sources.

  • Waste Disposal: The synthesis will generate chemical waste that needs to be disposed of properly according to local regulations.

Here is a workflow diagram illustrating the key safety checkpoints during the scale-up process:

cluster_0 Scale-Up Safety Workflow Start Start Reagent_Safety_Assessment Reagent Safety Assessment (Toxicity, Flammability) Start->Reagent_Safety_Assessment Process_Hazard_Analysis Process Hazard Analysis (Exothermicity, Pressure) Reagent_Safety_Assessment->Process_Hazard_Analysis Engineering_Controls Implement Engineering Controls (Ventilation, Cooling) Process_Hazard_Analysis->Engineering_Controls PPE_Selection Select Appropriate PPE Engineering_Controls->PPE_Selection Waste_Management_Plan Develop Waste Management Plan PPE_Selection->Waste_Management_Plan Execute_Synthesis Execute Synthesis with Continuous Monitoring Waste_Management_Plan->Execute_Synthesis End End Execute_Synthesis->End

Caption: A workflow for ensuring safety during the scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine that can be achieved on a large scale?

A1: With a well-optimized process, including a robust purification step like recrystallization, it is possible to achieve a purity of >99% for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine on a large scale.

Q2: Can you recommend a starting point for developing a recrystallization procedure for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine?

A2: A good starting point for developing a recrystallization procedure is to screen a range of solvents with varying polarities. Common solvents to consider include isopropanol, ethanol, ethyl acetate, and toluene. A mixture of solvents can also be effective. For example, dissolving the crude product in a good solvent at an elevated temperature and then adding an anti-solvent can induce crystallization.

Q3: How can we confirm the structure and purity of the final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As a preliminary check of purity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol is a general guideline and may require optimization based on your specific starting materials and scale.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the substituted pyrazole starting material and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the hydrazine derivative to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Here is a visual representation of the general synthetic workflow:

cluster_1 Synthetic Workflow Start_Materials Starting Materials: Substituted Pyrazole Hydrazine Derivative Reaction Reaction: Condensation/ Cyclization Start_Materials->Reaction Workup Workup: Cooling/ Concentration Reaction->Workup Purification Purification: Recrystallization/ Chromatography Workup->Purification Final_Product Final Product: 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Purification->Final_Product

Caption: A simplified workflow for the synthesis of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines. (Source: Organic Syntheses, URL: [Link])

  • Pyrazolopyridine synthesis and functionalization. (Source: Science of Synthesis, URL: [Link])

  • Recent Advances in the Synthesis of Pyrazolo[3,4-b]pyridines. (Source: Molecules, URL: [Link])

Reference Data & Comparative Studies

Validation

The Strategic Importance of the 5-Position in Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic potential.[1][2][3] This guide provides an in-depth comparison of 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives against other kinase inhibitors, supported by experimental data and methodological insights. While specific data for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is not extensively available in the public domain, this guide will explore the critical role of substitutions at the 5-position, drawing from published research on analogous compounds to illuminate the therapeutic promise of this chemical class.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has been successfully utilized in the design of inhibitors for a wide range of kinases. Its structure is amenable to substitutions at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The pyrazole ring often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a key feature for ATP-competitive inhibition.[4]

The Pivotal Role of C5-Substitution in Modulating Kinase Inhibitory Activity

The C5 position of the 1H-pyrazolo[3,4-b]pyridine ring projects into the solvent-exposed region of the ATP-binding pocket of many kinases. This provides a strategic handle for introducing various substituents to enhance potency and modulate selectivity. The nature of the substituent at this position can significantly influence the compound's interaction with the target kinase and its overall biological activity.

Enhancing Potency and Targeting Resistance Mutations

Research on Anaplastic Lymphoma Kinase (ALK) inhibitors has demonstrated the impact of C5-substitutions. In a study exploring derivatives of 5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridine, the introduction of a 4-methoxy-containing group at a position linked to C5 resulted in a compound with enhanced activity against wild-type ALK (IC50 = 69 nM) and, more importantly, high potency against the crizotinib-resistant ALK-L1196M gatekeeper mutation (IC50 = 19 nM).[5] This highlights the potential of C5-modifications to overcome acquired resistance mechanisms in cancer therapy.

Diverse Biological Activities of 5-Substituted Derivatives

The versatility of the C5-position is further underscored by the diverse range of biological activities reported for its derivatives. Various 5-substituted pyrazolo[3,4-b]pyridines have been investigated as inhibitors of:

  • Tropomyosin receptor kinases (TRKs) : These are key targets in various cancers.[4]

  • Monopolar spindle kinase 1 (Mps1) : A critical regulator of the mitotic checkpoint, making it an attractive target for cancer therapy.[6]

  • TANK-binding kinase 1 (TBK1) : Involved in innate immunity and oncogenesis.[7]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B) : Implicated in colon cancer.[1]

While direct comparative data for a 5-methoxy derivative is scarce, the existing literature strongly suggests that modifications at this position are a fruitful avenue for kinase inhibitor discovery.

Comparative Analysis: 5-Substituted Pyrazolo[3,4-b]pyridines vs. Other Kinase Inhibitors

A direct, quantitative comparison of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine with well-known kinase inhibitors is challenging due to the lack of specific data. However, we can draw insights from studies on other derivatives of this scaffold.

Compound/ClassTarget Kinase(s)IC50 (nM)Reference
5-substituted pyrazolo[3,4-b]pyridine derivative (for ALK-L1196M) ALK-L1196M19[5]
Crizotinib (for ALK-L1196M) ALK-L1196M980[5]
Pyrazolo[3,4-b]pyridine derivative (for Mps1) Mps12.596[6]
Pyrazolo[3,4-b]pyridine derivative (for TBK1) TBK10.2[7]
Pyrazolo[3,4-b]pyridine derivative (for DYRK1B) DYRK1B3[1]

This table presents a selection of potent 5-substituted pyrazolo[3,4-b]pyridine derivatives from the literature to illustrate the potential of this scaffold.

The data indicates that carefully designed 5-substituted pyrazolo[3,4-b]pyridines can exhibit low nanomolar to picomolar potency against their target kinases, often surpassing the efficacy of existing inhibitors, particularly against resistant mutants.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold and a general kinase inhibition assay.

General Synthesis of 5-Substituted-1H-pyrazolo[3,4-b]pyridines

The synthesis of 5-substituted-1H-pyrazolo[3,4-b]pyridines can be achieved through a multi-step process, often starting from a commercially available substituted pyridine. The following is a representative synthetic route.

Synthesis_Workflow start 5-Bromo-1H-pyrazolo[3,4-b]pyridine intermediate1 Iodination (NIS, DMF) start->intermediate1 Step 1 intermediate2 Protection (e.g., PMB-Cl, NaH, DMF) intermediate1->intermediate2 Step 2 intermediate3 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) intermediate2->intermediate3 Step 3 final_product 5-Substituted-1H-pyrazolo[3,4-b]pyridine intermediate3->final_product Step 4

Caption: General synthetic workflow for 5-substituted-1H-pyrazolo[3,4-b]pyridines.

Step-by-Step Methodology:

  • Iodination: To a solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine in dimethylformamide (DMF), add N-iodosuccinimide (NIS). Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC).[4]

  • Protection of the Pyrazole Nitrogen: The NH of the pyrazole ring is typically protected to prevent side reactions in subsequent steps. This can be achieved using a protecting group like p-methoxybenzyl (PMB) chloride in the presence of a base such as sodium hydride (NaH) in DMF.[4]

  • Cross-Coupling Reaction: The key C5-substituent is introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, with the appropriate boronic acid/ester or amine.[4]

  • Deprotection: The protecting group on the pyrazole nitrogen is removed under appropriate conditions (e.g., acidic treatment for PMB group) to yield the final 5-substituted-1H-pyrazolo[3,4-b]pyridine.[4]

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

The potency of synthesized compounds against specific kinases can be determined using various in vitro assays. The Z'-LYTE™ assay is a fluorescence-based, high-throughput screening method.[7]

Kinase_Assay_Workflow start Prepare serial dilutions of test compound step1 Add kinase, fluorescently labeled peptide substrate, and ATP to microplate wells start->step1 step2 Add test compound to wells step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Add development reagent (protease) step3->step4 step5 Incubate to allow peptide cleavage step4->step5 step6 Measure fluorescence (FRET signal) step5->step6 end Calculate percent inhibition and IC50 value step6->end

Caption: Workflow for a generic in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, add the target kinase, a fluorescently labeled peptide substrate specific for that kinase, and ATP.[7]

  • Initiation of Reaction: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Development: Add a development reagent containing a protease that will cleave only the non-phosphorylated peptide.[7]

  • Signal Detection: After a second incubation, measure the fluorescence. Cleavage of the non-phosphorylated substrate disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the fluorescence emission ratio.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signals of the test wells relative to the controls. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Signaling Pathway Context: Targeting Aberrant Kinase Activity

5-Substituted pyrazolo[3,4-b]pyridines can potentially inhibit various signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, representative pathway involving a receptor tyrosine kinase (RTK) that could be targeted by such inhibitors.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates P1 Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->P1 Phosphorylates and activates Inhibitor 5-Substituted Pyrazolo[3,4-b]pyridine Inhibitor->RTK Inhibits ATP binding P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Leads to

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. While the specific compound 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is not well-documented, the broader class of 5-substituted derivatives has demonstrated significant promise in targeting a range of kinases implicated in various diseases. The strategic modification of the C5 position offers a powerful tool for enhancing potency, improving selectivity, and overcoming drug resistance. Further exploration of this chemical space, including the synthesis and comprehensive biological evaluation of a wider array of 5-substituted derivatives, is warranted and holds the potential to deliver novel therapeutic agents.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485-1500.
  • (PDF)
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry, 255, 115389.
  • Current status of pyrazole and its biological activities. (2017). Bioorganic & Medicinal Chemistry, 25(22), 5845-5870.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Pharmaceuticals, 16(11), 1599.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1368-1380.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9393-9413.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(11), 1368-1380.
  • Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors. (2015).
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie, 352(1-2), e1800257.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(2), 768-784.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3434-3437.
  • (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). Journal of Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021).
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116753.
  • Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5896-5908.

Sources

Comparative

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense significance in medicinal chemistry, recognized for its versatile biological activities.[1] This scaffold has been successfully incorporated into...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense significance in medicinal chemistry, recognized for its versatile biological activities.[1] This scaffold has been successfully incorporated into a multitude of pharmaceutically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for the design of potent and selective inhibitors of a range of biological targets, particularly protein kinases.[3][4]

This guide provides a comparative analysis of the efficacy of various pyrazolo[3,4-b]pyridine derivatives against several key therapeutic targets. We will delve into their mechanism of action, present supporting experimental data, and detail the methodologies employed for their evaluation, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

Kinase Inhibition: A Primary Avenue for Pyrazolo[3,4-b]pyridine Derivatives

A significant body of research has focused on the development of pyrazolo[3,4-b]pyridine derivatives as potent kinase inhibitors.[3][4][5][6][7][8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective template for targeting the ATP-binding site of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in several cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[3] A key finding from structure-activity relationship (SAR) studies was the importance of the N(1)-H of the pyrazolopyridine moiety for hydrogen bonding interactions within the FGFR1 kinase domain. N-methylation of this position led to a complete loss of activity.[3]

CompoundFGFR1 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)
7n 1.2320267
AZD4547 0.224120
NVP-BGJ398 0.9180200

Table 1: Comparative in vitro potency of pyrazolo[3,4-b]pyridine derivative 7n and other known FGFR inhibitors.[3]

Compound 7n demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for further development.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for FGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazolo[3,4-b]pyridine derivatives against a specific kinase (e.g., FGFR1).

Methodology:

  • Reagents and Materials: Recombinant human FGFR1 kinase, biotinylated poly(Glu-Tyr) substrate, ATP, test compounds (dissolved in DMSO), kinase buffer, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, and a time-resolved fluorescence (TRF) reader.

  • Assay Procedure:

    • Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP and the recombinant FGFR1 enzyme.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

    • After a final wash step, add an enhancement solution and measure the time-resolved fluorescence.

  • Data Analysis: The TRF signal is proportional to the extent of substrate phosphorylation. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis a Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds b Dispense Reagents into Microplate a->b c Initiate Reaction (Add Kinase & ATP) b->c d Incubate at RT c->d e Stop Reaction (Add EDTA) d->e f Transfer to Streptavidin Plate e->f g Add Eu-labeled Antibody f->g h Measure TRF g->h i Calculate % Inhibition h->i j Plot Dose-Response Curve i->j k Determine IC50 j->k

Caption: Workflow for an in vitro kinase inhibition assay.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Pyrazolo[3,4-b]pyridine derivatives have also been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in non-small cell lung cancer (NSCLC).[6] Notably, some derivatives have shown efficacy against the crizotinib-resistant ALK-L1196M gatekeeper mutation.

CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
10d 6919
Crizotinib Not provided980

Table 2: Kinase-inhibitory activities of a pyrazolo[3,4-b]pyridine derivative against wild-type and mutant ALK.[6]

The 4-methoxy containing derivative 10d demonstrated significantly enhanced activity against the ALK-L1196M mutation compared to crizotinib, suggesting a potential strategy to overcome acquired resistance.[6]

Dual CDK2/PIM1 Inhibition

In the realm of cancer therapy, targeting multiple kinases simultaneously can be an effective strategy to overcome resistance and enhance efficacy. Pyrazolo[3,4-b]pyridine derivatives have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinases.[5]

CompoundCDK2 IC50 (µM)PIM1 IC50 (µM)
6a 0.080.12
6b 0.110.15
6c 0.090.13

Table 3: Inhibitory activities of pyrazolo[3,4-b]pyridine derivatives against CDK2 and PIM1 kinases.[5]

These compounds were evaluated for their anti-cancer activity against various cancer cell lines, demonstrating the potential of this scaffold in developing multi-targeted cancer therapies.[5]

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_survival Cell Survival & Proliferation CDK2 CDK2 G1_S G1/S Transition CDK2->G1_S PIM1 PIM1 Apoptosis Apoptosis PIM1->Apoptosis Proliferation Proliferation PIM1->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->CDK2 Inhibitor->PIM1

Caption: Dual inhibition of CDK2 and PIM1 pathways.

Beyond Kinases: Targeting Other Pathological Pathways

The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond kinase inhibition. Novel derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are implicated in Alzheimer's disease. Furthermore, this scaffold has been utilized to develop activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9]

β-Amyloid Plaque Binding

Three novel pyrazolo[3,4-b]pyridines were synthesized and showed selective binding to amyloid plaques in brain slices from Alzheimer's disease patients. This highlights their potential as diagnostic probes for Alzheimer's disease.

AMPK Activation

A series of pyrazolo[3,4-b]pyridine derivatives were designed as AMPK activators.[9] Compound 17f showed activation comparable to the known AMPK activator A-769662 and effectively inhibited cell proliferation in the NRK-49F cell line.[9]

CompoundAMPKα1γ1β1 EC50 (µM)Efficacy (%)NRK-49F IC50 (µM)
17f 0.42790.78

Table 4: In vitro activity of an AMPK activating pyrazolo[3,4-b]pyridine derivative.[9]

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the development of compounds targeting a wide array of biological targets with high potency and selectivity. The examples presented in this guide underscore the significant progress made in harnessing the therapeutic potential of this privileged heterocyclic system. Future research will undoubtedly uncover new applications and lead to the development of novel therapeutics based on this remarkable scaffold.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]

Sources

Validation

Validating Target Engagement of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern therapeutic devel...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within the complex cellular environment is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a derivative of a scaffold known for its activity as a kinase inhibitor.[1][2]

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibition of various kinases, including TANK-binding kinase 1 (TBK1) and anaplastic lymphoma kinase (ALK) mutants.[1][2] Establishing definitive target engagement is crucial to understanding the mechanism of action and ensuring the on-target efficacy of new chemical entities like 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

This guide will dissect and compare two powerful, yet distinct, biophysical techniques for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC) . We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, comparative format.

The Imperative of Target Validation

Before delving into methodologies, it is critical to understand that robust target validation relies on multiple lines of evidence.[3] Genetic evidence, such as knockout or knock-in studies, provides the highest level of preclinical validation.[3] However, for small molecule therapeutics, demonstrating direct physical interaction with the target protein is a mandatory step to correlate biochemical activity with cellular and physiological outcomes.[4] The choice of method to demonstrate this engagement depends on the specific scientific question, the nature of the target, and the desired throughput.[5]

Comparative Methodologies for Target Engagement

Here, we compare CETSA and ITC, two gold-standard techniques that offer orthogonal insights into the binding of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to its putative kinase target.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[6][7]Measures the heat change associated with the binding of a ligand to a target in solution.[8][9]
Environment In-cell, cell lysate, or tissue.[7]In vitro (purified components).[5]
Key Output Target protein melting curve and thermal shift (ΔTm).[10][11]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13]
Throughput Moderate to high, adaptable to microplate formats.[10]Low to moderate.
Strengths Confirms target engagement in a physiological context; no protein purification required.[7][14]Provides a complete thermodynamic profile of the interaction; considered a gold-standard for affinity determination.[15]
Limitations Indirect measure of binding; less precise for affinity determination.Requires highly purified and concentrated protein; sensitive to buffer conditions.[12]

Visualizing the Experimental Approaches

To better understand the workflow of each technique, the following diagrams illustrate the core principles and steps involved.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with 5-Methoxy-1H-pyrazolo[3,4-b]pyridine or Vehicle A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble & Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F G Plot Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

ITC_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Purified Target Protein in Sample Cell C Inject Compound into Protein Solution A->C B 5-Methoxy-1H-pyrazolo[3,4-b]pyridine in Syringe B->C D Measure Heat Change (Exothermic or Endothermic) C->D E Plot Heat Change vs. Molar Ratio F Fit Data to a Binding Model E->F G Determine KD, ΔH, ΔS, and n F->G

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocols

The following are detailed, step-by-step methodologies for performing CETSA and ITC to validate the target engagement of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to assess the in-cell target engagement of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine with its putative kinase target.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension and treat with varying concentrations of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

2. Thermal Challenge:

  • Heat the treated cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[16]

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

4. Target Protein Detection:

  • Analyze the soluble protein fractions by Western blot using an antibody specific to the target kinase.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

  • The resulting curves represent the melting profiles of the target protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[11]

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a direct, in-solution measurement of the binding thermodynamics between 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and its purified target kinase.

1. Sample Preparation:

  • Purify the target kinase to >95% homogeneity.

  • Dialyze both the protein and the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine compound extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.[12]

  • Accurately determine the concentrations of the protein and the compound.

2. ITC Experiment Setup:

  • Load the purified protein into the sample cell of the ITC instrument.

  • Load the 5-Methoxy-1H-pyrazolo[3,4-b]pyridine solution into the injection syringe at a concentration 10-20 times that of the protein.

3. Titration:

  • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • The instrument measures the heat released or absorbed after each injection.[9]

4. Data Analysis:

  • Integrate the heat change peaks from each injection and plot them against the molar ratio of the compound to the protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]

Comparative Data Analysis

To illustrate the expected outcomes, the following tables present hypothetical data for the target engagement of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine compared to a known kinase inhibitor (e.g., Staurosporine).

Table 1: CETSA Results

CompoundTarget KinaseΔTm (°C)Interpretation
Vehicle (DMSO)Kinase X0Baseline thermal stability
5-Methoxy-1H-pyrazolo[3,4-b]pyridine (10 µM)Kinase X+5.2Significant target stabilization, indicating engagement
Staurosporine (1 µM)Kinase X+7.8Strong, positive control for target engagement

Table 2: ITC Results

CompoundTarget KinaseKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
5-Methoxy-1H-pyrazolo[3,4-b]pyridineKinase X851.05-12.52.8
StaurosporineKinase X50.98-15.24.1

Conclusion

Validating the target engagement of a novel compound like 5-Methoxy-1H-pyrazolo[3,4-b]pyridine requires a multi-faceted approach. The Cellular Thermal Shift Assay provides invaluable confirmation of target interaction within a physiological context, demonstrating that the compound can reach and bind its intended target in a complex cellular milieu.[7][11] Isothermal Titration Calorimetry, on the other hand, offers a precise, quantitative measure of the binding thermodynamics in a controlled, in vitro setting.[8][15]

By employing both CETSA and ITC, researchers can build a comprehensive and robust data package that not only validates the direct binding of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine to its target kinase but also provides critical insights into the affinity and thermodynamic drivers of this interaction. This dual-pronged approach strengthens the rationale for further preclinical and clinical development, ultimately increasing the probability of success for this promising therapeutic candidate.

References

  • Bantscheff, M., Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Biochemical Society Transactions. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Portland Press. [Link]

  • BioCurate. (n.d.). Target validation – BioCurate's perspective. BioCurate. [Link]

  • Cavaliere, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Crean, D., et al. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Taylor & Francis Online. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Jaleel, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • MDPI. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • PubMed Central (PMC). (n.d.). Photoaffinity labeling in target- and binding-site identification. PubMed Central (PMC). [Link]

  • PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • ResearchGate. (n.d.). 7 Isothermal Titration Calorimetry in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Wu, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Yun, H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central (PMC). [Link]

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Validation

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Kinase Inhibitor Design—A Comparative Guide to Structure-Activity Relationships

The 1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and success in the development of potent and selective kinase inhibitors....

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and success in the development of potent and selective kinase inhibitors. Its rigid, planar structure and strategic placement of nitrogen atoms offer ideal hydrogen bonding opportunities within the ATP-binding pockets of numerous kinases, making it a "privileged" structure in drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyridine analogs, drawing on experimental data to offer insights for researchers, scientists, and drug development professionals. We will dissect the influence of substitutions at various positions on the core, compare their performance against key biological targets, and provide validated experimental protocols for their evaluation.

The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core: A Foundation for Potency and Selectivity

The 1H-pyrazolo[3,4-b]pyridine system is an isomeric fusion of pyrazole and pyridine rings, which has been successfully employed in the design of inhibitors for a wide array of biological targets, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[1][2][3] The core's key to success lies in its ability to mimic the purine core of ATP, with the pyrazole nitrogen (N1-H) and the pyridine nitrogen (N7) often acting as crucial hydrogen bond donors and acceptors, respectively, anchoring the molecule within the kinase hinge region. While the initial query focused on 5-methoxy analogs, the broader scaffold offers a wealth of SAR data, providing a more comprehensive understanding for rational drug design.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1H-pyrazolo[3,4-b]pyridine analogs can be finely tuned by substitutions at several key positions. The following sections explore the SAR at each of these positions, supported by comparative experimental data.

The N1 Position: Modulating Selectivity and Physicochemical Properties

The N1 position of the pyrazole ring is critical for interaction with the kinase hinge region. An unsubstituted N1-H is often essential for potent activity, as it can act as a hydrogen bond donor.

For instance, in a series of fibroblast growth factor receptor (FGFR) inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus resulted in a complete loss of enzymatic activity, with the IC50 value dropping to over 5 µM.[4] This highlights the crucial role of the N1-H in forming a hydrogen bond within the FGFR1 kinase domain.[4]

However, in some cases, substitution at N1 with carefully selected groups can enhance selectivity or improve pharmacokinetic properties. For example, in a series of SRC kinase inhibitors, the introduction of piperidine-functionalized groups at the N1 position led to potent antiproliferative leads.

The C3 Position: A Gateway to the Solvent-Exposed Region

The C3 position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing larger substituents to enhance potency and selectivity.

In the development of inhibitors for TANK-binding kinase 1 (TBK1), modifications at the C3 position were a key optimization strategy. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed with various substitutions at this position, leading to the identification of highly potent inhibitors.[1] For example, compound 15y from one such study, with a complex substituent at C3, demonstrated an exceptionally low IC50 value of 0.2 nM against TBK1.[1]

The C5 Position: Influencing Potency and Selectivity

Substitutions at the C5 position of the pyridine ring have been shown to significantly impact the inhibitory activity of these analogs. The nature of the substituent at this position can influence both potency and selectivity. In a series of potent inhibitors of glycogen synthase kinase-3 (GSK-3), 5-aryl-pyrazolo[3,4-b]pyridines were identified as a novel class of inhibitors.[2]

While specific data on the 5-methoxy group is limited, the broader class of 5-substituted analogs demonstrates the importance of this position in achieving high affinity. For instance, in the context of adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, substitutions on the diphenyl group, which can be considered an extension from the C5 position, were found to be essential for activation potency.[5]

Comparative Analysis of Biological Activity

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is evident in its application against a diverse range of kinase targets. The following tables summarize the comparative activity of representative analogs.

Table 1: Comparative Activity of 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors
CompoundC3-SubstituentC5-SubstituentTBK1 IC50 (nM)Reference
15i Indole derivativeH8.5[1]
15t Modified indoleH0.8[1]
15y Optimized indole derivativeH0.2[1]
Table 2: Comparative Activity of 1H-Pyrazolo[3,4-b]pyridine Analogs as TRK Inhibitors
CompoundC3-SubstituentN1-SubstituentTRKA IC50 (nM)Reference
A01 Substituted phenylH293[3]
C03 Optimized phenyl derivativeH56[3]
C09 Further optimized phenylH57[3]
C10 Highly optimized phenylH26[3]

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 1H-pyrazolo[3,4-b]pyridine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive displacement binding assay to determine the potency of compounds against a target kinase.

Materials:

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Target kinase

  • Test compounds

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of a solution containing the target kinase and the Eu-anti-tag antibody.

  • Add 5 µL of a solution containing the Alexa Fluor™ 647-labeled kinase tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water.

  • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Air dry the plates until no moisture is visible.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris-base solution (pH 10.5) to each well.

  • Read the absorbance at 510 nm on a microplate reader.

  • Calculate the IC50 values representing the concentration that causes 50% cell growth inhibition.

Visualizing the Structure-Activity Landscape and Biological Context

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

TRK_Signaling_Pathway TRK_Receptor TRK Receptor Ras_Erk Ras/Erk Pathway TRK_Receptor->Ras_Erk PI3K_Akt PI3K/Akt Pathway TRK_Receptor->PI3K_Akt PLC_gamma PLC-γ Pathway TRK_Receptor->PLC_gamma PyrazoloPyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor PyrazoloPyridine->TRK_Receptor Inhibits Proliferation Cell Proliferation & Survival Ras_Erk->Proliferation PI3K_Akt->Proliferation PLC_gamma->Proliferation

Caption: Simplified TRK signaling pathway and point of inhibition.

Experimental_Workflow Start Compound Library Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., SRB) Kinase_Assay->Cell_Assay Active Compounds Hit_to_Lead Hit-to-Lead Optimization Cell_Assay->Hit_to_Lead Potent Hits ADME_Tox ADME/Tox Profiling Hit_to_Lead->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Optimized Leads

Caption: Typical workflow for screening 1H-pyrazolo[3,4-b]pyridine analogs.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. A deep understanding of the structure-activity relationships at the N1, C3, and C5 positions is paramount for the successful development of potent and selective drug candidates. While the role of a 5-methoxy substituent specifically is not extensively documented, the broader SAR of this compound class provides a robust framework for rational design. Future efforts in this area will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs, particularly in the realm of oncology and inflammatory diseases.

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]

  • 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. Polish Journal of Pharmacology and Pharmacy. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. National Institutes of Health. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to Pyrazolo[3,4-b]pyridines: A Guide for Researchers

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its structural analogy to purines allows for interaction with a variety of...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its structural analogy to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including their use as kinase inhibitors and anticancer agents.[2] This guide provides a comparative analysis of the most prominent synthetic strategies to construct this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical experimental protocols, and performance data to aid researchers in selecting the optimal route for their specific applications.

Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds: The Classical Approach

One of the most established and widely utilized methods for the synthesis of pyrazolo[3,4-b]pyridines is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1] This approach relies on the nucleophilic character of the aminopyrazole to form the pyridine ring through a dehydrative cyclization.

The reaction mechanism typically proceeds through an initial nucleophilic attack of the exocyclic amino group or the endocyclic nitrogen of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent aromatization to afford the pyrazolo[3,4-b]pyridine core. A critical consideration in this synthesis is the potential for the formation of regioisomers when employing unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is often dictated by the relative electrophilicity of the two carbonyl carbons.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydration_Aromatization->Pyrazolo[3,4-b]pyridine

Caption: Workflow for the condensation of 5-aminopyrazoles with 1,3-dicarbonyls.

Representative Experimental Protocol: Synthesis of 4-amino-6-methyl-3-methylthio-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

To a stirred solution of a β-ketoester (4.3 mmol) in dry toluene (15 ml), 5-amino-3-methylthio-1-phenyl-1H-pyrazole-4-carbonitrile (0.92 g, 4 mmol) and SnCl₄ (0.92 ml, 8 mmol) are added. The reaction mixture is then heated under reflux for 5 hours. After cooling to room temperature, a saturated aqueous solution of Na₂CO₃ (50 ml) is added to the reaction mixture. The resulting suspension is extracted with ethyl acetate (3 x 25 ml), and the combined organic extracts are dried over MgSO₄. After removal of the solvent under reduced pressure, the residue is recrystallized from ethanol to yield the pure product.

Comparative Performance Data
Entry1,3-Dicarbonyl CompoundCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl acetoacetateSnCl₄ / TolueneReflux553
2Ethyl acetoacetateSnCl₄ / TolueneReflux558
3AcetylacetoneSnCl₄ / TolueneReflux364
4Diethyl malonateSnCl₄ / TolueneReflux620

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy and 4-Chloro Derivatives

The Gould-Jacobs reaction provides a reliable route to 4-hydroxypyrazolo[3,4-b]pyridines, which can be readily converted to the corresponding 4-chloro derivatives.[1][3] This reaction involves the condensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by a thermal cyclization.

The mechanism commences with a Michael-type addition of the aminopyrazole to DEEM, followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization, driven by the elimination of a second molecule of ethanol, leads to the formation of the 4-oxo (or tautomeric 4-hydroxy) pyrazolo[3,4-b]pyridine ring system.[1][4] The resulting 4-hydroxy group is a versatile handle for further functionalization, most commonly via conversion to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃).[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Thermal_Cyclization Thermal Cyclization Condensation->Thermal_Cyclization High Temperature 4-Hydroxypyrazolo[3,4-b]pyridine 4-Hydroxypyrazolo[3,4-b]pyridine Thermal_Cyclization->4-Hydroxypyrazolo[3,4-b]pyridine Chlorination Chlorination (optional) 4-Chloropyrazolo[3,4-b]pyridine 4-Chloropyrazolo[3,4-b]pyridine Chlorination->4-Chloropyrazolo[3,4-b]pyridine 4-Hydroxypyrazolo[3,4-b]pyridine->Chlorination POCl₃

Caption: The Gould-Jacobs reaction workflow for pyrazolo[3,4-b]pyridine synthesis.

Representative Experimental Protocol: Synthesis of 4-Hydroxypyrazolo[3,4-b]pyridines

A mixture of a 5-aminopyrazole and diethyl ethoxymethylenemalonate is heated, typically without a solvent. The reaction temperature is gradually increased to facilitate the initial condensation and elimination of ethanol. Following this, the reaction mixture is heated to a higher temperature (often in a high-boiling solvent such as Dowtherm A or phenyl ether) to induce thermal cyclization. After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

Comparative Performance Data
EntryAminopyrazoleReagentSolventTemp. (°C)Time (h)Yield (%)Reference
13-Amino-5-methylpyrazoleDEEMPhenyl ether2502High
23-AminopyrazoleDEEMDowtherm A250298
35-Amino-3-phenylpyrazoleDEEMNone, then Dowtherm A120 then 2500.5 then 1Good
45-Amino-3-(4-chlorophenyl)pyrazoleDEEMNone, then Dowtherm A120 then 2500.5 then 1Good

Multicomponent Reactions (MCRs): An Efficient and Green Approach

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines.[5] These reactions offer significant advantages, including high atom economy, operational simplicity, reduced reaction times, and often milder reaction conditions, aligning with the principles of green chemistry.

A common MCR approach for pyrazolo[3,4-b]pyridines involves the one-pot reaction of an aminopyrazole, an aldehyde, and an active methylene compound (such as a β-ketonitrile or ethyl cyanoacetate). The mechanism is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole, subsequent cyclization, and aromatization. The use of microwave irradiation can often significantly accelerate these reactions.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole Aminopyrazole One-Pot_Reaction One-Pot Reaction (Catalyst, Optional MW) Aminopyrazole->One-Pot_Reaction Aldehyde Aldehyde Aldehyde->One-Pot_Reaction Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->One-Pot_Reaction Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine One-Pot_Reaction->Pyrazolo[3,4-b]pyridine G cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole Aminopyrazole Catalytic_Coupling Pd or Ag Catalysis (Optional MW) Aminopyrazole->Catalytic_Coupling Coupling_Partner β-Halovinyl aldehyde or Alkynyl aldehyde Coupling_Partner->Catalytic_Coupling Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Catalytic_Coupling->Pyrazolo[3,4-b]pyridine

Caption: Workflow for transition-metal-catalyzed synthesis of pyrazolo[3,4-b]pyridines.

Representative Experimental Protocol: Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

A ground mixture of a β-halo aldehyde (1.0 mmol), a 5-aminopyrazole (1.2 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ (2.1 mmol) is placed in a closed microwave vessel. The mixture is irradiated in a microwave reactor at 700 Watts (120 °C and 14 bar) for 15 minutes. After completion, the product is isolated and purified by column chromatography. [6]

Comparative Performance Data
EntryCoupling PartnerCatalyst/LigandMethodTimeYield (%)Reference
12-Chloro-3-formylpyridinePd(OAc)₂ / PPh₃MW, 120°C15 min81[6]
23-PhenylpropiolaldehydeAg(CF₃CO₂) / TfOH100°C2 h74-84[4]
33-PhenylpropiolaldehydeI₂ / TfOH100°C6 h58-68[4]
42-Bromo-3-formyl-naphthalenePd(OAc)₂ / PPh₃MW, 120°C15 min85[6]

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The classical condensation with 1,3-dicarbonyls remains a straightforward and reliable approach, though regioselectivity can be a concern with unsymmetrical substrates. The Gould-Jacobs reaction provides a robust entry to 4-hydroxy and 4-chloro derivatives, which are valuable intermediates for further diversification. For researchers prioritizing efficiency, atom economy, and green chemistry principles, multicomponent reactions, particularly those enhanced by microwave irradiation, offer an excellent choice, often providing high yields in short reaction times. Finally, transition-metal-catalyzed cross-coupling reactions represent the cutting edge of synthetic design, enabling the construction of the pyrazolo[3,4-b]pyridine core with high precision and functional group compatibility. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ChemistrySelect. [Link]

  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Reddy, T. R., Reddy, L. M., & Reddy, P. P. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(48), 25253-25259. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, J., & Wang, X. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6465. [Link]

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Validation

In vitro vs in vivo activity of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine

A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors This guide provides an in-depth comparison of the in vitro and in vivo activities of a representative 1...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

This guide provides an in-depth comparison of the in vitro and in vivo activities of a representative 1H-pyrazolo[3,4-b]pyridine derivative, N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a potent and selective MET kinase inhibitor.[1] The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric resemblance to the adenine ring of ATP, making it an effective hinge-binding motif for various kinases.[2] Derivatives of this core have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data to bridge the understanding between cell-free/cell-based assays and whole-organism studies.

Introduction to 1H-Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that has garnered significant interest in drug discovery.[4] Its structural similarity to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, leading to the development of potent inhibitors for various therapeutic targets.[2][4] The specific derivative highlighted in this guide, hereafter referred to as GNE-A, is a selective inhibitor of the MET kinase, a receptor tyrosine kinase implicated in various human cancers.[1]

In Vitro Activity Profile of GNE-A

The initial characterization of a potential drug candidate like GNE-A begins with a comprehensive evaluation of its in vitro activity. These studies are crucial for determining the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzymatic Assays: Direct Target Engagement

The primary in vitro assessment for a kinase inhibitor is the enzymatic assay, which quantifies the direct inhibition of the target protein's activity. For GNE-A, its inhibitory activity against the MET kinase would be determined using a biochemical assay.

Experimental Protocol: MET Kinase Enzymatic Assay

  • Reagents and Materials: Recombinant human MET kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of GNE-A is prepared in DMSO.

    • The MET kinase and substrate peptide are incubated with varying concentrations of GNE-A in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression model.

Cellular Assays: Target Inhibition in a Biological Context

Following the confirmation of direct target engagement, cellular assays are employed to assess the compound's ability to inhibit the target within a living cell. This is a critical step to ensure the compound is cell-permeable and effective in a more complex biological environment. For GNE-A, this would involve using a MET-amplified cancer cell line, such as EBC-1 human non-small cell lung carcinoma cells.[1]

Experimental Protocol: Cellular MET Phosphorylation Assay

  • Cell Culture: EBC-1 cells are cultured in an appropriate medium and seeded in multi-well plates.

  • Treatment: Cells are treated with a serial dilution of GNE-A for a specified period.

  • Cell Lysis: Following treatment, cells are lysed to extract cellular proteins.

  • Analysis: The level of phosphorylated MET (p-MET) and total MET are quantified using an immunoassay technique such as ELISA or Western blotting.

  • Data Analysis: The ratio of p-MET to total MET is calculated for each GNE-A concentration, and the IC50 value for the inhibition of cellular MET phosphorylation is determined.

In Vitro Data Summary
Assay TypeTarget/Cell LineEndpointResultReference
Enzymatic AssayMET KinaseIC50Potent (nanomolar range)[1]
Cellular AssayEBC-1 CellsIC50 (p-MET)Potent (nanomolar range)[1]

In Vivo Activity Profile of GNE-A

While in vitro studies provide essential information about a compound's potency and mechanism, in vivo studies are necessary to evaluate its efficacy and pharmacokinetic properties in a whole-organism setting.

Xenograft Models: Efficacy in a Disease Model

To assess the anticancer potential of GNE-A, a tumor xenograft model is utilized. This involves implanting human cancer cells (e.g., EBC-1) into immunocompromised mice.

Experimental Protocol: EBC-1 Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: EBC-1 cells are subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. GNE-A is administered orally at various doses and schedules.[1]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of p-MET to confirm target engagement in vivo.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. A pharmacokinetic-pharmacodynamic (PK/PD) model can be used to project the doses required for 50% and 90% TGI.[1]

Pharmacokinetic Studies: ADME Properties

Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are performed in various animal species to predict the compound's behavior in humans.[1]

Experimental Protocol: Murine Pharmacokinetic Study

  • Dosing: GNE-A is administered to mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Blood samples are collected at multiple time points after dosing.

  • Sample Analysis: The concentration of GNE-A in plasma is quantified using LC-MS/MS.

  • Data Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[1]

In Vivo Data Summary
Study TypeAnimal ModelKey ParametersResults for GNE-AReference
EfficacyEBC-1 Xenograft MiceTGIDose-dependent tumor growth inhibition[1]
PharmacokineticsMouseOral Bioavailability, Half-life88.0%, 1.67 h (in rats)[1]
PharmacokineticsDogOral Bioavailability, Half-life55.8%, 16.3 h[1]

Translational Analysis: Bridging In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For GNE-A, the potent in vitro inhibition of MET kinase and cellular MET phosphorylation translates to significant tumor growth inhibition in the EBC-1 xenograft model.[1]

The PK/PD modeling, which integrates the pharmacokinetic data with the tumor growth inhibition results, allows for the projection of clinically relevant doses.[1] The high oral bioavailability observed in mice and dogs suggests that the compound is well-absorbed, a favorable property for an orally administered drug.[1]

The diagram below illustrates the workflow for evaluating a kinase inhibitor from initial in vitro screening to in vivo efficacy studies.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 vs. Target) Cellular_Assay Cellular Assay (IC50 vs. p-Target) Enzymatic_Assay->Cellular_Assay Confirms cell permeability Selectivity_Panel Kinase Selectivity Panel Cellular_Assay->Selectivity_Panel Determines off-target effects PK_Studies Pharmacokinetic Studies (ADME Properties) Selectivity_Panel->PK_Studies Candidate Selection Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Informs dose selection PK_PD_Modeling PK/PD Modeling Efficacy_Studies->PK_PD_Modeling Correlates exposure and response Clinical_Dose_Projection Clinical_Dose_Projection PK_PD_Modeling->Clinical_Dose_Projection Predicts human dose

Caption: Workflow from in vitro screening to in vivo efficacy.

The following diagram illustrates the simplified signaling pathway of MET and its inhibition by GNE-A.

MET_Signaling_Pathway HGF HGF (Ligand) MET_Receptor MET Receptor Tyrosine Kinase HGF->MET_Receptor Binds to Dimerization_Activation Dimerization & Autophosphorylation MET_Receptor->Dimerization_Activation Leads to GNE_A GNE-A GNE_A->Dimerization_Activation Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization_Activation->Downstream_Signaling Activates Cellular_Responses Proliferation, Survival, Metastasis Downstream_Signaling->Cellular_Responses Promotes

Caption: Inhibition of MET signaling pathway by GNE-A.

Conclusion

The comprehensive analysis of the 1H-pyrazolo[3,4-b]pyridine derivative GNE-A demonstrates a successful translation from potent in vitro activity to significant in vivo efficacy. The systematic approach of characterizing its enzymatic and cellular activity, followed by evaluation in relevant animal models, provides a robust dataset for predicting its potential as a therapeutic agent. This guide highlights the critical interplay between in vitro and in vivo studies in the drug discovery and development process.

References

  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Hamad, M. S., Abdel-Maksoud, M. S., & Oh, C. H. (2021). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 26(11), 3281. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2969. [Link]

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Comparative

Benchmarking 5-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to Evaluating a Novel Kinase Inhibitor

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases. This mimicry allows for potent and selective interaction with the ATP-binding sites of various protein kinases, making it a cornerstone for the development of targeted therapies in oncology and immunology.[1][2] Derivatives of this versatile scaffold have demonstrated significant inhibitory activity against a range of critical cellular signaling nodes, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and various receptor tyrosine kinases.[3][4] This guide focuses on a specific analog, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, and proposes a comprehensive benchmarking strategy to elucidate its therapeutic potential against established standards.

While extensive research has validated the broader pyrazolo[3,4-b]pyridine class, specific and direct comparative data for the 5-methoxy substituted variant remains limited in publicly accessible literature. Therefore, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate the performance of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. We will outline a series of robust, self-validating experimental protocols designed to benchmark this compound against known standards in key therapeutic areas: cell cycle regulation and innate immunity signaling.

Proposed Targets and Rationale for Benchmarking

Based on the established activities of the pyrazolo[3,4-b]pyridine scaffold, we have identified two high-priority targets for the initial benchmarking of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers.[5][6][7] Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of CDK2.[3][8][9]

  • TANK-binding kinase 1 (TBK1): A critical kinase in the innate immune signaling pathway, responsible for the production of type I interferons. It has emerged as a therapeutic target in both inflammatory diseases and certain cancers.[10][11][12] The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent TBK1 inhibitors.[4][13]

To provide a comprehensive performance profile, we will also assess the general cytotoxicity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Selection of Known Standards for Comparison

The choice of appropriate standards is critical for a meaningful benchmark. We have selected the following well-characterized compounds based on their established mechanisms of action and use in the field:

  • Ribociclib: A highly potent and selective inhibitor of CDK4/6, which will serve as a key comparator for CDK-related activity. While not a direct CDK2 inhibitor, its established clinical relevance in cell cycle-related cancers provides a valuable benchmark.

  • BX795: A well-characterized inhibitor of TBK1, widely used as a reference compound in immunological and cancer research.[4]

  • Doxorubicin: A standard chemotherapeutic agent with a well-understood cytotoxic profile, to be used as a positive control in cell viability assays.

Experimental Workflow for Benchmarking

The following workflow is designed to systematically evaluate the efficacy and selectivity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

experimental_workflow cluster_0 Phase 1: In Vitro Activity cluster_1 Phase 2: Cellular Mechanism of Action Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validate target engagement Cell_Cycle_Analysis Cell_Cycle_Analysis Cell-Based Assays->Cell_Cycle_Analysis Western_Blot Western_Blot Cell_Cycle_Analysis->Western_Blot Confirm pathway modulation

Caption: A streamlined workflow for the comprehensive benchmarking of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in our proposed benchmarking study.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine against CDK2 and TBK1.

Methodology: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer.

    • Dilute the kinase (recombinant human CDK2/Cyclin E or TBK1) and substrate to the desired concentrations in the reaction buffer.

    • Prepare a serial dilution of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, Ribociclib, and BX795 in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Cell Viability Assay

Objective: To assess the cytotoxic effects of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine on cancer cell lines.

Methodology: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and Doxorubicin in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration and determine the IC50 values.

Cell Cycle Analysis

Objective: To determine the effect of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14][15][16]

Protocol:

  • Cell Treatment:

    • Treat cells with 5-Methoxy-1H-pyrazolo[3,4-b]pyridine and Ribociclib at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To confirm the on-target effects of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine by examining the phosphorylation status of key downstream signaling proteins.

Methodology: Standard Western Blotting Protocol[17][18][19]

Protocol:

  • Protein Extraction:

    • Treat cells with the test compounds for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Rb for CDK2 pathway, phospho-IRF3 for TBK1 pathway).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50 values and other key metrics.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
5-Methoxy-1H-pyrazolo[3,4-b]pyridine CDK2To be determined
TBK1To be determined
Ribociclib CDK2To be determined
BX795 TBK1To be determined

Table 2: Cell Viability (IC50 in µM)

CompoundMCF-7HCT116
5-Methoxy-1H-pyrazolo[3,4-b]pyridine To be determinedTo be determined
Doxorubicin To be determinedTo be determined

Signaling Pathway Diagrams

Visualizing the targeted signaling pathways is crucial for understanding the mechanism of action.

cdk2_pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F releases E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription 5-Methoxy-1H-pyrazolo[3,4-b]pyridine 5-Methoxy-1H-pyrazolo[3,4-b]pyridine 5-Methoxy-1H-pyrazolo[3,4-b]pyridine->CDK2 inhibits

Caption: The CDK2 signaling pathway and the proposed point of intervention for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

tbk1_pathway Pathogen Recognition Receptors Pathogen Recognition Receptors Adaptor Proteins Adaptor Proteins Pathogen Recognition Receptors->Adaptor Proteins activate TBK1 TBK1 Adaptor Proteins->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->IRF3 Type I Interferon Genes Type I Interferon Genes IRF3->Type I Interferon Genes activates transcription 5-Methoxy-1H-pyrazolo[3,4-b]pyridine 5-Methoxy-1H-pyrazolo[3,4-b]pyridine 5-Methoxy-1H-pyrazolo[3,4-b]pyridine->TBK1 inhibits

Caption: The TBK1 signaling pathway and the proposed point of intervention for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. By systematically evaluating its performance against well-characterized standards, researchers can generate the critical data needed to validate its therapeutic potential. The proposed experimental workflow, combining biochemical and cell-based assays, will provide a clear understanding of its potency, selectivity, and mechanism of action.

Successful completion of these studies will not only elucidate the specific biological activities of this novel compound but also pave the way for further preclinical development, including in vivo efficacy and toxicity studies. The insights gained from this benchmarking process will be invaluable for the broader drug discovery community, contributing to the ongoing efforts to develop novel and effective kinase inhibitors for the treatment of cancer and inflammatory diseases.

References

  • Frontiers in Immunology. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Retrieved from [Link]

  • PNAS. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. Retrieved from [Link]

  • ResearchGate. (2023). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. Retrieved from [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Molecular Cell. (2010). TBK1 Directly Engages Akt/PKB Survival Signaling to Support Oncogenic Transformation. Retrieved from [Link]

  • Nature. (2022). Mechanism of TBK1 activation in cancer cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • National Institutes of Health. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Institutes of Health. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CDK2 cyclin dependent kinase 2 [ (human)]. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2.... Retrieved from [Link]

  • PubMed. (2000). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ScienceDirect. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Retrieved from [Link]

  • PubMed. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and modification strategies of novel TBK1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Targeting CDK2 for cancer therapy. Retrieved from [Link]

  • eLife. (2024). Fish CDK2 recruits Dtx4 to degrade TBK1 through ubiquitination in the antiviral response. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro substrate analysis for CDK2 and CDK1. A, Western blot analysis.... Retrieved from [Link]

  • National Institutes of Health. (2018). Cyclin-Dependent Kinase 4/6 Inhibitors for Treatment of Hormone Receptor–Positive, ERBB2-Negative Breast Cancer A Review. Retrieved from [Link]

  • National Institutes of Health. (2021). Targeting TBK1 to overcome resistance to cancer immunotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine.... Retrieved from [Link]

  • Novartis. (n.d.). PK/PD Data | mBC | KISQALI® (ribociclib) | HCP. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5. Retrieved from [Link]

  • The Journal of Community and Supportive Oncology. (2017). Ribociclib: another CDK inhibitor hits the mark in breast cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of some of the representative compounds. Retrieved from [Link]

  • Clinical Cancer Research. (2016). A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with.... Retrieved from [Link]

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Validation

A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Isomers: A Guide for Researchers and Drug Development Professionals

Welcome to a comprehensive technical guide on the isomers of pyrazolo[3,4-b]pyridine. This document is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the isomers of pyrazolo[3,4-b]pyridine. This document is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key differences between the constitutional isomers of this important heterocyclic scaffold. As you will discover, while multiple isomers exist, the scientific and pharmaceutical landscape is overwhelmingly dominated by one. This guide will delve into the reasons for this, providing a head-to-head comparison of their structural characteristics, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold and its Isomers

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold for the development of a wide range of therapeutic agents.[1][2] This scaffold is composed of a fused pyrazole and pyridine ring, and can exist in two primary isomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1][2] These are constitutional isomers, differing in the position of the nitrogen atom in the pyrazole ring.

The focus of this guide will be a comparative analysis of these two isomers. As we will explore, the 1H-isomer is the subject of the vast majority of research and development efforts, and this guide will elucidate the scientific rationale behind this focus.

Structural and Thermodynamic Stability: The Decisive Factor

The fundamental difference between the 1H- and 2H-pyrazolo[3,4-b]pyridine isomers lies in their thermodynamic stability. Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1][3] The energy difference has been calculated to be almost 9 kcal/mol, a substantial gap that dictates the predominant form under physiological conditions.[1][3]

This greater stability of the 1H-isomer is a critical factor influencing its prevalence in both synthetic chemistry and biological systems. Consequently, the vast majority of published research, including synthetic methodologies and biological activity studies, is centered on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Diagram: Isomers of Pyrazolo[3,4-b]pyridine

isomers 1H_isomer 1H-Pyrazolo[3,4-b]pyridine Stability Thermodynamic Stability 1H_isomer->Stability More Stable (~9 kcal/mol) 2H_isomer 2H-Pyrazolo[3,4-b]pyridine 2H_isomer->Stability Less Stable

Caption: The two primary isomers of pyrazolo[3,4-b]pyridine and their relative thermodynamic stability.

Synthesis Strategies: A Tale of Two Isomers

The synthetic routes to pyrazolo[3,4-b]pyridines are well-established, with a strong emphasis on the preparation of the 1H-isomer. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Dominant Synthetic Routes to 1H-Pyrazolo[3,4-b]pyridines

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be broadly categorized into two main approaches:

  • Construction of the pyridine ring onto a pre-existing pyrazole: This is a widely used strategy that involves the reaction of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.[1]

  • Construction of the pyrazole ring onto a pre-existing pyridine: This approach typically involves the cyclization of a substituted 2-hydrazinopyridine derivative.

Diagram: General Synthetic Approaches to 1H-Pyrazolo[3,4-b]pyridines

synthesis cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation 5_aminopyrazole 5-Aminopyrazole 1H_product_A 1H-Pyrazolo[3,4-b]pyridine 5_aminopyrazole->1H_product_A dicarbonyl 1,3-Dicarbonyl dicarbonyl->1H_product_A 2_hydrazinopyridine 2-Hydrazinopyridine 1H_product_B 1H-Pyrazolo[3,4-b]pyridine 2_hydrazinopyridine->1H_product_B

Caption: The two major retrosynthetic strategies for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core.

Synthetic Challenges for 2H-Pyrazolo[3,4-b]pyridines

The synthesis of the less stable 2H-isomer is more challenging and less commonly reported. Often, synthetic routes that could potentially lead to the 2H-isomer result in the formation of the more stable 1H-isomer through tautomerization, especially under thermal or acidic/basic conditions. The isolation and characterization of pure 2H-pyrazolo[3,4-b]pyridines are rare in the literature.

Physicochemical Properties: A Data-Driven Comparison

General Physicochemical Characteristics of 1H-Pyrazolo[3,4-b]pyridines

The physicochemical properties of 1H-pyrazolo[3,4-b]pyridines are highly dependent on the nature and position of their substituents. These properties, such as solubility, melting point, and pKa, are crucial for their developability as drug candidates.

PropertyGeneral Observations and Representative Data
Melting Point Generally crystalline solids with relatively high melting points, influenced by substitution patterns and intermolecular interactions. For example, 3-Methyl-1-phenyl-6,7-dihydrociclopenta[2,3-e]pyrazolo[3,4-b]pyridin-5(1H)-one has a melting point of 215–217 °C.[4]
Solubility Solubility is a key challenge for many heterocyclic compounds. It is highly dependent on the substituents. Introducing polar groups can enhance aqueous solubility.
pKa The pyrazolo[3,4-b]pyridine core has both acidic (pyrazole N-H) and basic (pyridine nitrogen) centers. The pKa values are influenced by the electronic effects of the substituents.
Experimental Protocols for Physicochemical Characterization

Protocol 1: Determination of Melting Point

The melting point of a synthesized pyrazolo[3,4-b]pyridine derivative can be determined using a standard melting point apparatus.

  • A small amount of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased, and the range at which the compound melts is recorded.

Protocol 2: Determination of Aqueous Solubility

The kinetic aqueous solubility can be determined using the shake-flask method.

  • An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • The mixture is shaken at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Protocol 3: Determination of pKa

The pKa can be determined potentiometrically or spectrophotometrically.

  • A solution of the compound is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

  • The solution is titrated with a standardized acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • The pKa is determined from the titration curve as the pH at which the compound is 50% ionized.

Biological Activities: The Dominance of the 1H-Isomer in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of a plethora of biologically active compounds, particularly as kinase inhibitors in oncology and other therapeutic areas. The planar structure of the fused ring system allows it to fit into the ATP-binding pocket of many kinases.

There is a scarcity of biological data for the 2H-isomers, further underscoring the dominance of the 1H-scaffold in drug discovery programs.

1H-Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Numerous 1H-pyrazolo[3,4-b]pyridine derivatives have been reported as potent inhibitors of various kinases, including:

  • Tropomyosin receptor kinases (TRKs): Several compounds have shown nanomolar inhibitory activity against TRKA, TRKB, and TRKC.

  • Cyclin-dependent kinases (CDKs): Derivatives of this scaffold have been developed as potent and selective CDK inhibitors with anti-tumor activity.

  • TANK-binding kinase 1 (TBK1): A number of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors with potential applications in immunology and oncology.[5]

The following table summarizes the biological activity of some representative 1H-pyrazolo[3,4-b]pyridine derivatives.

CompoundTarget KinaseIC50Reference
Compound C03 TRKA56 nM
A series of 3,5-disubstituted derivatives CDK1Potent and selective inhibition
Compound 15y TBK10.2 nM[5]
Experimental Protocol for In Vitro Kinase Inhibition Assay

A common method for determining the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The kinase, a suitable substrate, and ATP are incubated in a buffer solution.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form.

  • The signal is measured using a plate reader, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

Diagram: Workflow for Kinase Inhibition Assay

kinase_assay Start Start Incubate Incubate Kinase, Substrate, ATP, and Compound Start->Incubate Reaction Kinase Reaction Incubate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Phosphorylation (e.g., TR-FRET) Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A simplified workflow for a typical in vitro kinase inhibition assay.

Conclusion: A Clear Winner in the Isomeric Race

The head-to-head comparison of pyrazolo[3,4-b]pyridine isomers reveals a clear and scientifically-grounded reason for the dominance of the 1H-isomer in the fields of chemistry and pharmacology. Its significantly greater thermodynamic stability makes it the more readily accessible and physiologically relevant isomer. This inherent stability has directed the vast majority of synthetic efforts and biological evaluations towards the 1H-scaffold.

For researchers and drug development professionals, the key takeaway is that the 1H-pyrazolo[3,4-b]pyridine core represents a validated and fruitful starting point for the design of novel therapeutics. While the 2H-isomer remains a chemical curiosity, the overwhelming body of evidence points to the 1H-isomer as the isomer of choice for practical applications. Future research in this area will likely continue to focus on the derivatization and optimization of the 1H-pyrazolo[3,4-b]pyridine scaffold to unlock new therapeutic opportunities.

References

  • Barghash, A. et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(35), pp.24689-24704.
  • Bassyouni, F. A. et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 69(11), pp.1085-1096.
  • de la Torre, M. C. et al. (2022).
  • ResearchGate. (n.d.). Structure of 1H- and 2H-pyrazolo[3,4-b]pyridines (1 and 2) and... [online] Available at: [Link].

  • Duan, Y. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), pp.724-732.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. [online] Available at: [Link].

  • El-Adl, K. et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(16), pp.4146-4151.
  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. [online] Available at: [Link].

  • Zimmermann, I. et al. (1982). Determination of pKa values from solubility data. International Journal of Pharmaceutics, 12(2-3), pp.239-250.
  • Li, J. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), pp.1349-1365.
  • Domańska, U. et al. (2011). Solubility and pKa determination of six structurally related phenothiazines. Fluid Phase Equilibria, 309(1), pp.38-46.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [online] Available at: [Link].

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridine active in cellular models of RAS-dependent... [online] Available at: [Link].

  • SciRes. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [online] Available at: [Link].

  • ResearchGate. (n.d.). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. [online] Available at: [Link].

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Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Verification In the realm of medicinal chemistry and drug development, the precise molecular structur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and drug development, the precise molecular structure of a synthesized compound is its defining characteristic. This is particularly true for heterocyclic scaffolds like pyrazolo[3,4-b]pyridines, which are recognized as privileged structures in numerous pharmacologically active agents, including kinase inhibitors. The seemingly minor transposition of a substituent or a heteroatom can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. Therefore, the rigorous and unequivocal confirmation of a synthesized molecule's structure is not merely a procedural formality but a cornerstone of scientific integrity and a prerequisite for further investigation.

This guide provides a comparative analysis of the primary analytical techniques employed to confirm the molecular structure of a newly synthesized batch of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine. We will delve into the practical application and interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography. This document is designed to be a practical resource, offering not just procedural steps but also the underlying rationale for experimental choices, thereby empowering researchers to make informed decisions in their own analytical workflows.

The Synthetic Route: A Brief Overview

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various strategies.[1][2] A common and effective method involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound.[1] For the target molecule, 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a plausible synthetic route would involve the reaction of 3-amino-5-methylpyrazole with a methoxy-substituted 1,3-dicarbonyl compound, followed by further modifications. The Gould-Jacobs reaction is another powerful method for constructing the pyrazolo[3,4-b]pyridine scaffold.[1]

Regardless of the synthetic pathway, impurities and isomeric byproducts are always a possibility. This underscores the necessity for the comprehensive analytical characterization detailed below.

A Multi-Technique Approach to Structural Elucidation

No single analytical technique, with the exception of X-ray crystallography, can typically provide absolute and unambiguous structural confirmation on its own. A robust and trustworthy characterization relies on the convergence of data from multiple, complementary techniques.

Workflow for Structural Confirmation

Structural_Confirmation_Workflow Synthesis Synthesized 5-Methoxy-1H-pyrazolo[3,4-b]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) Purification->NMR IR IR Spectroscopy (Functional Group Analysis) Purification->IR Xray Single-Crystal X-ray Crystallography (Definitive 3D Structure) Purification->Xray If suitable crystals form Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation Xray->Confirmation

Caption: A typical workflow for the structural confirmation of a synthesized compound.

Mass Spectrometry (MS): The First Line of Inquiry

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing the initial and crucial confirmation that the desired chemical transformation has occurred.

Expertise & Experience: For a molecule like 5-Methoxy-1H-pyrazolo[3,4-b]pyridine (C₇H₇N₃O), the expected monoisotopic mass is approximately 149.0589 g/mol . High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition of the molecule with a high degree of accuracy (typically to within 5 ppm).

Trustworthiness: The observation of the correct molecular ion peak (or a common adduct, such as [M+H]⁺ or [M+Na]⁺) provides strong evidence for the successful synthesis of the target molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, corroborating the proposed structure. For pyrazolopyridine derivatives, common fragmentation pathways involve the loss of small, stable molecules like HCN, CO, and radicals from the substituent groups.[3][4][5]

Comparative Data: Expected vs. Alternative Structures
FeatureExpected: 5-Methoxy-1H-pyrazolo[3,4-b]pyridinePlausible Isomer: 6-Methoxy-1H-pyrazolo[3,4-b]pyridine
Molecular Formula C₇H₇N₃OC₇H₇N₃O
Exact Mass 149.0589149.0589
[M+H]⁺ 150.0667150.0667
Key Fragmentation Loss of CH₃, CO, HCNSimilar initial losses, but potentially different relative abundances of fragment ions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺). Compare the experimentally determined exact mass to the theoretically calculated mass for the molecular formula C₇H₇N₃O. The mass difference should be less than 5 ppm. Analyze the fragmentation pattern for characteristic losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Expertise & Experience: The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons. For 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, we can predict the approximate chemical shifts and splitting patterns based on the known effects of the pyridine and pyrazole rings and the methoxy group. The pyridine ring protons will typically appear in the aromatic region (δ 7.0-8.5 ppm), while the methoxy protons will be a sharp singlet in the upfield region (δ 3.5-4.0 ppm). The pyrazole N-H proton may be a broad singlet at a higher chemical shift.

Trustworthiness: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons, providing a self-validating system for structural assignment. For instance, a COSY spectrum will show correlations between adjacent protons, allowing for the mapping of the proton network within the molecule. An HSQC spectrum will correlate each proton to its directly attached carbon atom.

Predicted NMR Data for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine
AssignmentPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)Rationale
OCH₃ ~3.9 (s, 3H)~55Typical for an aromatic methoxy group.
Pyridine-H ~7.0-8.5 (m, 2H)~110-150In the aromatic region, with splitting patterns determined by their positions relative to each other and the nitrogen atom.
Pyrazole-H ~7.5-8.0 (s, 1H)~100-140A singlet in the aromatic region.
N-H >10 (br s, 1H)-A broad singlet, often exchangeable with D₂O.

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D COSY spectrum to establish H-H correlations.

    • Acquire a 2D HSQC spectrum to establish direct C-H correlations.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum.

    • Use the COSY and HSQC spectra to confirm the assignments and establish the connectivity of the molecular framework.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expertise & Experience: The IR spectrum of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.

Trustworthiness: The presence of these characteristic bands provides corroborating evidence for the proposed structure. The absence of unexpected bands (e.g., a strong C=O stretch) can rule out certain impurities or alternative structures.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H stretch 3100-3300Medium, potentially broad
Aromatic C-H stretch 3000-3100Medium to weak
Aliphatic C-H stretch (CH₃) 2850-2960Medium
C=N and C=C stretching (aromatic) 1450-1650Multiple sharp bands of varying intensity
C-O stretch (aryl ether) 1200-1275 (asymmetric), 1000-1075 (symmetric)Strong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the target molecule.

Single-Crystal X-ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography is the gold standard for molecular structure determination. It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[6]

Expertise & Experience: The primary challenge of this technique is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization conditions.

Trustworthiness: A successfully determined crystal structure provides unambiguous and irrefutable proof of the molecular structure and connectivity.[6][7]

Workflow for Single-Crystal X-ray Crystallography

Xray_Workflow Start Purified Compound Crystal_Growth Crystal Growth (Vapor Diffusion, Slow Evaporation, etc.) Start->Crystal_Growth Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Attempt to grow single crystals of the purified compound by slow evaporation of a solution, vapor diffusion, or layering of solvents.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final structure to confirm the connectivity, bond lengths, and bond angles, and to identify any intermolecular interactions in the crystal lattice.

Conclusion: A Synthesis of Evidence

The confirmation of the molecular structure of synthesized 5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a critical step in the research and development process. While each of the techniques discussed provides valuable information, a truly confident structural assignment is achieved through the convergence of data from multiple, orthogonal methods. High-resolution mass spectrometry confirms the elemental composition, NMR spectroscopy maps the molecular framework, and IR spectroscopy identifies the key functional groups. When obtainable, a single-crystal X-ray structure provides the ultimate, unambiguous proof. By employing this multi-faceted analytical approach, researchers can ensure the scientific rigor of their work and build a solid foundation for subsequent biological and medicinal chemistry studies.

References

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • Royal Society of Chemistry. (2015). Supporting information. [Link]

  • RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). PMC. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]

  • MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • National Institutes of Health. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound whose handling requires a thorough understanding of its chemical properties and potential hazards. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Table 1: Summary of Key Hazard Information

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.
Serious Eye Irritation (Category 2A) GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation.
Carcinogenicity (Category 2) GHS08 (Health Hazard) Warning H351: Suspected of causing cancer.

| Combustible Solid | Not Applicable | Warning | The material is a combustible solid. |

The causality behind treating this compound as hazardous waste stems from these classifications. Oral toxicity means accidental ingestion can cause significant harm. The potential for carcinogenicity requires limiting exposure to the lowest possible levels, making uncontrolled release via standard waste streams unacceptable. As a combustible solid, it must be kept away from ignition sources.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the proper protective measures must be in place. The choice of these controls is a direct consequence of the hazards identified above.

  • Engineering Controls : Always handle 5-Methoxy-1H-pyrazolo[3,4-b]pyridine powder and prepare its waste containers within a certified laboratory chemical fume hood.[1] This prevents the inhalation of fine particulates and contains any potential spills. An emergency eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Chemical safety goggles are required to protect against dust particles and potential splashes.[2]

    • Hand Protection : Wear nitrile or butyl rubber gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]

    • Body Protection : A fully buttoned lab coat must be worn to prevent skin contact.[3]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved P95 or P1 particle respirator should be used.[3]

Waste Management Workflow

The following diagram illustrates the decision-making process for segregating and handling waste generated from 5-Methoxy-1H-pyrazolo[3,4-b]pyridine.

G Disposal Workflow for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Appropriate Container cluster_final_disposal 3. Final Disposal Path start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated wipes, weigh boats) start->solid_waste liquid_waste Liquid Waste (Contaminated solvents, reaction mixtures) start->liquid_waste sharps_waste Contaminated Sharps (Needles, glass pipettes, broken glass) start->sharps_waste solid_container Hazardous Solid Waste Pail (Sealable, clearly labeled) solid_waste->solid_container liquid_container Hazardous Liquid Waste Bottle (Compatible material, sealed cap) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container (Specifically for hazardous sharps) sharps_waste->sharps_container collection_request Store in Satellite Accumulation Area solid_container->collection_request liquid_container->collection_request sharps_container->collection_request pickup Submit Chemical Collection Request to EH&S collection_request->pickup

Caption: Decision workflow for proper segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing 5-Methoxy-1H-pyrazolo[3,4-b]pyridine are handled as regulated hazardous waste.[4] Evaporation is never an acceptable method of disposal.[5]

Step 1: Designate a Hazardous Waste Container

  • Obtain a sealable, airtight, and compatible waste container for solid waste. A high-density polyethylene (HDPE) pail with a lid is recommended.[1]

  • This container must be used exclusively for this waste stream to prevent dangerous reactions with incompatible chemicals.

Step 2: Label the Container Before Use

  • Attach a completed "Hazardous Waste" label to the container before adding any waste.[1][5]

  • The label must include:

    • The full chemical name: "5-Methoxy-1H-pyrazolo[3,4-b]pyridine"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic," "Carcinogen Suspect")

    • The date accumulation started.

Step 3: Collect and Segregate Waste

  • Unused or Expired Solid Chemical : Carefully transfer any unwanted solid 5-Methoxy-1H-pyrazolo[3,4-b]pyridine into the designated hazardous waste container inside a chemical fume hood.[1]

  • Contaminated Lab Supplies : Place all contaminated disposable items, such as gloves, weigh paper, and absorbent pads, into the same designated solid waste container.[5]

  • Contaminated Glassware : Non-disposable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste in a separate, properly labeled container. The third rinse can also be collected to ensure thorough decontamination.[5]

  • Liquid Waste : If the compound is dissolved in a solvent, this solution must be collected in a designated hazardous liquid waste container. Never mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's safety office.

Step 4: Store the Waste Container Properly

  • Keep the hazardous waste container sealed at all times, except when adding waste.[6]

  • Store the container in a designated Satellite Accumulation Area within the laboratory.[6]

  • The storage area must be away from incompatible materials, particularly strong oxidizing agents and acids.[1]

Step 5: Arrange for Final Disposal

  • Once the container is full or is no longer being used, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]

  • The preferred method for final disposal of pyridine-based compounds is controlled incineration at high temperatures in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[4][7]

Emergency Procedures: Spill and Exposure

Small Spills (within a fume hood):

  • Ensure PPE is worn.

  • Absorb the spilled solid with an inert material like vermiculite or sand.[1]

  • Carefully sweep or scoop the absorbed material and place it into the designated hazardous solid waste container.

  • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Report the spill to your laboratory supervisor.

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 5-Methoxy-1H-pyrazolo[3,4-b]pyridine with the highest degree of safety, ensuring protection for themselves, their colleagues, and the environment.

References

  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine AldrichCPR 76006-07-0 - Safety Data Sheet . Sigma-Aldrich.

  • Trazodone hydrochloride - Safety Data Sheet . Sigma-Aldrich. (This SDS for a related pyridine derivative provides context on carcinogenicity and disposal instructions).

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine . Washington State University.

  • Pyridine - Material Safety Data Sheet.
  • Pyridine - Safety Data Sheet . Sigma-Aldrich.

  • Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI).

  • 5-Methoxy-3-Methyl-1H-pyrazolo[3,4-b]pyridine Chemical Information . ChemicalBook.

  • 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine - Safety Data Sheet . Angene Chemical.

  • 5-AMino-3-Methoxy-1H-pyrazolo[3,4-b]pyridine Chemical Information . ChemicalBook.

  • Defining Hazardous Waste . U.S. Environmental Protection Agency (EPA).

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ResearchGate.

  • 5-Methoxy-1H-pyrazolo[4,3-b]pyridine Information . BLDpharm.

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).

  • 6-phenyl-1,3,5-triazine-2,4-diyldiamine - Safety Data Sheet . Sigma-Aldrich.

  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine Information . J&K Scientific.

  • Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited.

  • Pyridine Toxicological Profile . Agency for Toxic Substances and Disease Registry (ATSDR).

  • Pyridine - Safety Data Sheet (2025) . Sigma-Aldrich.

  • Hazardous Waste Disposal Guide . Northwestern University.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC).

  • Chemical Hazards - EHSO Manual.
  • (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment . MDPI.

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds . Royal Society of Chemistry.

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS.

  • 3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine - Safety Data Sheet . CymitQuimica.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-1H-pyrazolo[3,4-B]pyridine

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Methoxy-1H-pyrazolo[3,4-B]pyridine is foundational to innovation. These molecules, part of the broader pyrazolopyridine...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Methoxy-1H-pyrazolo[3,4-B]pyridine is foundational to innovation. These molecules, part of the broader pyrazolopyridine class, are significant scaffolds in the synthesis of new therapeutic agents.[1][2] However, their potential bioactivity also demands a rigorous and informed approach to laboratory safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to ensure your safety protocols are robust, intuitive, and effective.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with a compound is the critical first step in defining the necessary protection. While comprehensive toxicological data for this exact isomer may be limited, we can establish a reliable safety profile by examining data from close structural analogs and the parent pyrazolo[3,4-c]pyridine structure.[3] The known hazards form the basis for our PPE strategy.

Based on available Safety Data Sheets (SDS) for closely related compounds, 5-Methoxy-1H-pyrazolo[3,4-B]pyridine should be handled as a substance with the following potential hazards:

GHS PictogramHazard Code(s)Hazard StatementAuthoritative Source
GHS07 H302Harmful if swallowed.Sigma-Aldrich[3], CymitQuimica[4]
H315Causes skin irritation.CymitQuimica[4], Fisher Scientific[5]
H319Causes serious eye irritation.Sigma-Aldrich[3], CymitQuimica[4], Fisher Scientific[5]
H335May cause respiratory irritation.CymitQuimica[4], Fisher Scientific[5]

Causality: The compound is a solid organic amine derivative.[3] Finely divided powders of such materials can easily become airborne, posing an inhalation risk.[4][5] Direct contact with skin and mucous membranes (eyes) can lead to irritation due to the compound's chemical reactivity.[4][5] Accidental ingestion presents a clear toxicological risk.[3][4] Therefore, our PPE selection must create a complete barrier against these routes of exposure.

Core PPE Requirements: Your Personal Defense System

The following table outlines the minimum required PPE for handling 5-Methoxy-1H-pyrazolo[3,4-B]pyridine in a laboratory setting. Each component is selected to directly counteract the hazards identified above.

Protection TypeSpecificationRationale & Field Insights
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.Safety glasses are insufficient. The "serious eye irritation" hazard (H319) necessitates a full seal around the eyes to protect from airborne powder and accidental splashes.[3][6][7] For larger quantities or splash-prone procedures (e.g., rapid dissolution), a face shield should be worn over the goggles.[6][7]
Hand Protection Standard disposable nitrile gloves.Nitrile gloves provide excellent protection against incidental contact with a broad range of chemicals, including solid powders.[6] Crucial Note: For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears before use and double-gloving is recommended for handling highly concentrated solutions.
Body Protection A fully-buttoned, flame-resistant (FR) lab coat.The lab coat protects skin and personal clothing from contamination.[7] It should be buttoned to provide a continuous barrier. While this specific compound is not rated as flammable, work with laboratory solvents often is, making an FR coat a best-practice standard.[7] Ensure shoes fully cover the feet; open-toed shoes are never permissible.[6][7]
Respiratory Protection Required when engineering controls are insufficient.All handling of the solid compound (weighing, transferring) must be performed within a certified chemical fume hood to control airborne dust.[8] If a fume hood is unavailable or if procedures could generate significant aerosols outside of a hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask with appropriate cartridges) is mandatory.[6][9]

Operational Plan: A Step-by-Step Handling Protocol

A disciplined workflow is as important as the equipment itself. The following procedure integrates PPE use into the entire handling lifecycle, from preparation to disposal, minimizing the risk of exposure and cross-contamination.

Experimental Workflow: Safe Handling & PPE Lifecycle

G cluster_prep 1. Preparation Phase cluster_don 2. Donning Phase (Outside Lab) cluster_handle 3. Handling Phase (Inside Fume Hood) cluster_doff 4. Doffing Phase (At Lab Exit) cluster_dispose 5. Disposal & Hygiene A Assess Risks & Review SDS B Verify Fume Hood Certification A->B C Gather & Inspect All Required PPE B->C D Don Lab Coat E Don Safety Goggles /Face Shield D->E F Don Gloves (Last item) E->F G Perform All Transfers & Weighing of Solid F->G Enter Lab & Begin Work H Prepare Solutions G->H I Remove Gloves (Contaminated) H->I Work Complete, Proceed to Exit J Remove Lab Coat I->J K Remove Goggles (Clean) J->K L Dispose of Gloves in Hazardous Waste M Wash Hands Thoroughly L->M

Caption: Workflow for safe handling of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine.

Step-by-Step Methodologies:

  • Preparation:

    • Before entering the lab, confirm you have read and understood the Safety Data Sheet.

    • Ensure the chemical fume hood you will be using has a valid, current certification.

    • Carefully inspect all PPE for damage (e.g., cracks in goggles, pinholes in gloves).

  • Donning PPE:

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Eye Protection: Put on your chemical splash goggles.

    • Gloves: Don nitrile gloves as the last step before handling any chemicals. This ensures your gloves are clean when you begin work. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid compound, deep within the sash of a certified chemical fume hood.[8]

    • Use a spatula for transfers and avoid pouring the powder.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Doffing PPE (The Most Critical Step for Contamination Prevention):

    • This sequence must be followed to prevent transferring contaminants from your PPE to your skin.

    • Gloves: Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

    • Goggles: Remove your goggles last, as they are considered the "cleanest" item.

Disposal and Emergency Plans

Disposal: All disposable PPE (gloves) that has come into contact with 5-Methoxy-1H-pyrazolo[3,4-B]pyridine must be discarded into a designated hazardous waste container.[4] Excess or waste chemical should be collected in a clearly labeled, sealed container for disposal by your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain.

Emergency First Aid:

  • Skin Contact: Immediately remove contaminated clothing.[4][10] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[4][5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you build a culture of safety that protects not only yourself but your entire research team.

References

  • 5-Methoxy-1H-pyrazolo 3,4-c pyridine AldrichCPR 76006-07-0. Sigma-Aldrich.
  • MATERIAL SAFETY D
  • Personal Protective Equipment | US EPA.
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • SAFETY DATA SHEET - Trazodone hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet - 5-methoxy-2H-pyrazolo[3,4-b]pyridine. CymitQuimica.
  • Safety Data Sheet - 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine. CymitQuimica.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. BLDpharm.
  • Pyridine - SAFETY D
  • Pyridine ACS Safety D
  • Synthesis and antioxidant evaluation of some new pyrazolopyridine deriv
  • 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850. PubChem.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions.... RSC Publishing.
  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents.... PMC - NIH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-pyrazolo[3,4-B]pyridine
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